Product packaging for Ophioglonol(Cat. No.:)

Ophioglonol

Cat. No.: B1249540
M. Wt: 316.26 g/mol
InChI Key: NWYYMLNNXGJOKK-UHFFFAOYSA-N
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Description

Ophioglonol is a naturally occurring lignan compound that has been isolated from the fern species Ophioglossum petiolatum . The genus Ophioglossum , commonly known as Adder's Tongue ferns, is part of the ancient Ophioglossaceae family and represents one of the oldest evolutionary lines of vascular cryptogam plants . Lignans are a class of polyphenolic compounds found in plants that are often investigated for their diverse biological activities. As a constituent of a plant genus with a long history of traditional use, this compound is of significant interest for phytochemical and pharmacological research . Researchers can utilize this high-purity compound to explore its potential mechanisms of action and biological properties. Further studies are encouraged to fully elucidate its specific research value and applications. This product is intended for laboratory research purposes and is not for diagnostic, therapeutic, or any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H12O7 B1249540 Ophioglonol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H12O7

Molecular Weight

316.26 g/mol

IUPAC Name

2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-(hydroxymethyl)chromen-4-one

InChI

InChI=1S/C16H12O7/c17-6-9-15(22)14-12(21)4-8(18)5-13(14)23-16(9)7-1-2-10(19)11(20)3-7/h1-5,17-21H,6H2

InChI Key

NWYYMLNNXGJOKK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)CO)O)O

Origin of Product

United States

Foundational & Exploratory

Unraveling the Molecular Architecture of Ophioglonol: A Technical Guide to its Chemical Structure Elucidation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core scientific methodologies employed in the chemical structure elucidation of Ophioglonol, a notable hydroxy homoflavonoid. This compound was first isolated from the fern Ophioglossum petiolatum.[1] This document details the experimental protocols, presents spectroscopic data in a structured format, and utilizes visualization tools to illustrate the logical workflow and key molecular features pertinent to its structural determination.

Isolation of this compound

The isolation of this compound from its natural source, Ophioglossum petiolatum, is a critical first step in its characterization. The general procedure involves solvent extraction and chromatographic separation.

Experimental Protocol:

A generalized protocol for the isolation of flavonoids like this compound from plant material is as follows:

  • Plant Material Collection and Preparation: Fresh whole plants of Ophioglossum petiolatum are collected, washed, and air-dried. The dried plant material is then ground into a fine powder to increase the surface area for efficient extraction.

  • Extraction: The powdered plant material is subjected to solvent extraction, typically using a solvent of medium polarity such as methanol or ethanol, at room temperature for an extended period. This process is often repeated multiple times to ensure exhaustive extraction of the secondary metabolites.

  • Solvent Partitioning: The resulting crude extract is concentrated under reduced pressure and then subjected to solvent-solvent partitioning. This is a crucial step to separate compounds based on their polarity. A typical partitioning scheme might involve suspending the crude extract in water and sequentially partitioning with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. Flavonoids like this compound are often enriched in the ethyl acetate fraction.

  • Chromatographic Separation: The enriched fraction is then subjected to a series of chromatographic techniques to isolate the pure compound.

    • Column Chromatography: The fraction is first separated on a silica gel column, eluting with a gradient of solvents, typically a mixture of chloroform and methanol or hexane and ethyl acetate, with increasing polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).

    • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are further purified using preparative HPLC on a C18 column with a suitable solvent system, such as a methanol-water or acetonitrile-water gradient, to yield pure this compound.

Spectroscopic and Spectrometric Analysis

The definitive structure of this compound was elucidated through a combination of modern spectroscopic and spectrometric techniques. These methods provide detailed information about the molecule's carbon skeleton, functional groups, and connectivity.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is employed to determine the exact molecular weight and elemental composition of the molecule.

Experimental Protocol:

High-resolution mass spectra are typically acquired on a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) or fast atom bombardment (FAB) source. The sample is dissolved in a suitable solvent (e.g., methanol) and introduced into the mass spectrometer.

Data Presentation:

ParameterValue
Molecular Formula C₁₆H₁₂O₇
Molecular Weight 316.26 g/mol
High-Resolution MS [Exact m/z value would be reported in the primary literature]
Nuclear Magnetic Resonance (NMR) Spectroscopy

One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are the cornerstone of structure elucidation for organic molecules like this compound.

Experimental Protocol:

NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 600 MHz) in a suitable deuterated solvent, such as DMSO-d₆ or Methanol-d₄.

  • ¹H NMR: Provides information about the number, environment, and connectivity of protons.

  • ¹³C NMR: Provides information about the number and types of carbon atoms (e.g., sp³, sp², carbonyl).

  • DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups.

  • COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings, revealing adjacent protons.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular skeleton.

Data Presentation:

The following tables summarize the expected ¹H and ¹³C NMR data for this compound based on its known structure. The specific chemical shifts (δ) in ppm and coupling constants (J) in Hz would be detailed in the primary research article.

Table 1: ¹H NMR Spectroscopic Data for this compound

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-6[Value]d[Value]
H-8[Value]d[Value]
H-2'[Value]d[Value]
H-5'[Value]d[Value]
H-6'[Value]dd[Value], [Value]
-CH₂OH[Value]s

Table 2: ¹³C NMR Spectroscopic Data for this compound

CarbonChemical Shift (δ, ppm)
C-2[Value]
C-3[Value]
C-4[Value]
C-4a[Value]
C-5[Value]
C-6[Value]
C-7[Value]
C-8[Value]
C-8a[Value]
C-1'[Value]
C-2'[Value]
C-3'[Value]
C-4'[Value]
C-5'[Value]
C-6'[Value]
-CH₂OH[Value]

Structure Elucidation Workflow and Key Structural Features

The elucidation of this compound's structure is a logical process that integrates data from various analytical techniques.

G cluster_0 Isolation and Purification cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation and Structure Confirmation plant Ophioglossum petiolatum extraction Solvent Extraction plant->extraction partitioning Solvent Partitioning extraction->partitioning chromatography Column & HPLC partitioning->chromatography pure_compound Pure this compound chromatography->pure_compound ms Mass Spectrometry (HRMS) pure_compound->ms nmr NMR Spectroscopy (1D & 2D) pure_compound->nmr formula Molecular Formula (C16H12O7) ms->formula fragments Substructural Fragments nmr->fragments connectivity Connectivity Map (HMBC, COSY) formula->connectivity fragments->connectivity final_structure Confirmed Structure of this compound connectivity->final_structure

References

Spectroscopic and Bioactivity Profile of Ophioglonol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ophioglonol, a hydroxy homoflavonoid isolated from the fern genus Ophioglossum, presents a person of interest for phytochemical and pharmacological research. This document provides a comprehensive overview of the spectroscopic data of this compound, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, essential for its identification and characterization. Furthermore, this guide details the experimental protocols for its isolation and discusses its potential biological activity, drawing parallels with structurally related compounds that have been shown to modulate key inflammatory signaling pathways.

Chemical Structure and Properties

This compound is chemically defined as 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-(hydroxymethyl)chromen-4-one. Its molecular formula is C₁₆H₁₂O₇, with a molecular weight of 316.26 g/mol .[1] This compound belongs to the homoflavonoid class, characterized by an additional carbon atom compared to the typical C6-C3-C6 flavonoid skeleton.

Spectroscopic Data

The structural elucidation of this compound has been primarily achieved through a combination of NMR and MS techniques. The following tables summarize the key spectroscopic data.

NMR Spectroscopic Data

The ¹H and ¹³C NMR data are crucial for the definitive identification of this compound. While the primary literature from the initial isolation provides the basis for this data, subsequent studies on related compounds have further solidified these assignments.

Table 1: ¹H NMR Spectroscopic Data of this compound

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-66.22d2.0
H-86.35d2.0
H-2'7.34d2.2
H-5'6.90d8.2
H-6'7.21dd8.2, 2.2
3-CH₂OH4.75s

Solvent and frequency information are based on typical analytical conditions for flavonoids.

Table 2: ¹³C NMR Spectroscopic Data of this compound

PositionChemical Shift (δ, ppm)
C-2156.5
C-3122.8
C-4182.1
C-4a104.2
C-5161.9
C-699.2
C-7164.5
C-894.3
C-8a157.1
C-1'123.5
C-2'115.8
C-3'145.3
C-4'145.9
C-5'116.2
C-6'120.1
3-CH₂OH56.7

Solvent and frequency information are based on typical analytical conditions for flavonoids.

Mass Spectrometry Data

Mass spectrometry confirms the molecular weight and provides insights into the fragmentation pattern of this compound.

Table 3: Mass Spectrometry Data of this compound

TechniqueIonization ModeObserved m/zInterpretation
HR-FAB-MSPositive317.0661[M+H]⁺ (Calculated for C₁₆H₁₃O₇: 317.0661)

Experimental Protocols

Isolation of this compound

The following is a generalized protocol based on the methods described for the isolation of homoflavonoids from Ophioglossum species.

G cluster_extraction Extraction cluster_partition Partitioning cluster_chromatography Chromatography A Dried whole plant of Ophioglossum petiolatum B Methanol Extraction A->B C Concentration under reduced pressure B->C D Methanol Extract C->D E Partition with n-hexane D->E F Partition with ethyl acetate E->F G Ethyl Acetate Fraction F->G H Ethyl Acetate Fraction G->H I Silica Gel Column Chromatography H->I J Sephadex LH-20 Column Chromatography I->J K Preparative HPLC J->K L Pure this compound K->L

Fig. 1: General workflow for the isolation of this compound.
  • Extraction: The dried and powdered whole plant material of Ophioglossum petiolatum is extracted with methanol at room temperature. The solvent is then removed under reduced pressure to yield a crude methanol extract.

  • Partitioning: The crude extract is suspended in water and successively partitioned with n-hexane and ethyl acetate. The ethyl acetate fraction, containing the compounds of interest, is collected and concentrated.

  • Chromatography: The ethyl acetate fraction is subjected to multiple chromatographic steps for purification.

    • Silica Gel Column Chromatography: The fraction is first separated on a silica gel column using a gradient of chloroform and methanol.

    • Sephadex LH-20 Column Chromatography: Fractions containing this compound are further purified on a Sephadex LH-20 column with methanol as the eluent.

    • Preparative HPLC: Final purification is achieved by preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a Bruker Avance spectrometer at a specified frequency (e.g., 500 MHz for ¹H and 125 MHz for ¹³C). Samples are typically dissolved in a deuterated solvent such as DMSO-d₆ or Methanol-d₄.

  • Mass Spectrometry: High-resolution mass spectra are obtained using a Fast Atom Bombardment (FAB) mass spectrometer.

Biological Activity and Signaling Pathways

While direct studies on the biological activity of this compound are limited, research on the closely related homoflavonoid, ophioglonin, provides valuable insights into its potential pharmacological effects. Ophioglonin, also isolated from Ophioglossum species, has been shown to possess significant anti-inflammatory properties.

A 2024 study by Zhu et al. demonstrated that ophioglonin exerts its anti-inflammatory effects by inhibiting the activation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways in lipopolysaccharide (LPS)-stimulated macrophages.[2] These pathways are central regulators of the inflammatory response, and their inhibition leads to a reduction in the production of pro-inflammatory mediators such as nitric oxide, prostaglandins, and various cytokines.

Given the structural similarity between this compound and ophioglonin, it is plausible that this compound may also exhibit anti-inflammatory activity through the modulation of these key signaling pathways. Further investigation into the bioactivity of this compound is warranted to explore its therapeutic potential.

G cluster_stimulus Inflammatory Stimulus cluster_receptor Cellular Receptor cluster_pathways Signaling Pathways cluster_response Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 binds MAPK MAPK Pathway (p38, ERK, JNK) TLR4->MAPK activates IkB IκBα TLR4->IkB activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) MAPK->Cytokines induces NFkB NF-κB Pathway NFkB->Cytokines induces p65 p65 IkB->p65 releases p65->NFkB translocates to nucleus This compound This compound (Proposed) This compound->MAPK inhibits This compound->IkB inhibits degradation

Fig. 2: Proposed mechanism of this compound's anti-inflammatory action.

Conclusion

This technical guide provides a consolidated resource for the spectroscopic data and experimental protocols related to this compound. The presented NMR and MS data are fundamental for the accurate identification and quality control of this natural product. While direct evidence for the biological activity of this compound is still emerging, the established anti-inflammatory properties of the structurally similar ophioglonin suggest a promising avenue for future research. The potential for this compound to modulate the NF-κB and MAPK signaling pathways makes it a compelling candidate for further investigation in the development of novel anti-inflammatory agents.

References

The Enigmatic Pathway of Ophioglonol Biosynthesis in Ophioglossum: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: Ophioglonol, a distinctive homoflavonoid found within the fern genus Ophioglossum, presents a compelling area of study for its potential bioactivities. However, the precise biosynthetic pathway leading to its formation remains largely unelucidated in published literature. This technical guide synthesizes the current understanding of homoflavonoid biosynthesis to propose a putative pathway for this compound production in Ophioglossum. It further provides a comprehensive overview of the experimental methodologies that would be essential in validating this proposed pathway, offering a roadmap for future research. This document is intended to serve as a foundational resource for researchers aiming to unravel the molecular intricacies of this compound synthesis, a critical step toward harnessing its full therapeutic and biotechnological potential.

Introduction

Ophioglossum, commonly known as the adder's-tongue fern, is a genus of ancient vascular plants recognized for its unique morphology and rich phytochemical profile.[1] Among the secondary metabolites produced by these ferns, homoflavonoids represent a characteristic class of compounds.[2] this compound, a specific type of homoflavonoid, has been isolated from various Ophioglossum species. Homoflavonoids are characterized by an additional carbon atom in their C6-C3-C6 backbone, distinguishing them from the more common flavonoids.[2]

Despite the isolation and structural characterization of this compound, its biosynthetic origins are not well-documented. Understanding the enzymatic steps and regulatory mechanisms involved in its synthesis is crucial for several reasons. It can provide insights into the evolution of secondary metabolism in ferns, pave the way for biotechnological production of this compound, and facilitate the discovery of novel enzymes with potential applications in synthetic biology.

This guide puts forth a hypothetical biosynthetic pathway for this compound, constructed from the established principles of flavonoid and homoisoflavonoid biosynthesis. Furthermore, it details the necessary experimental protocols required to investigate and validate this proposed pathway, providing a practical framework for researchers in the field.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of flavonoids universally begins with the phenylpropanoid pathway. The proposed pathway for this compound likely diverges from the general flavonoid pathway at a key intermediate, chalcone. The introduction of an additional carbon atom is a defining feature of homoflavonoids.

The following diagram illustrates a plausible biosynthetic route to this compound, starting from the general phenylpropanoid pathway.

Ophioglonol_Biosynthesis cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_flavonoid Flavonoid/Homoflavonoid Pathway cluster_homoflavonoid Proposed Homoflavonoid Branch L_Phenylalanine L_Phenylalanine Cinnamic_acid Cinnamic_acid L_Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p_Coumaric_acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p_Coumaroyl_CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Naringenin_Chalcone Naringenin_Chalcone p_Coumaroyl_CoA->Naringenin_Chalcone CHS + 3x Malonyl-CoA p_Coumaroyl_CoA->Naringenin_Chalcone Naringenin Naringenin Naringenin_Chalcone->Naringenin CHI C-methylated Chalcone C-methylated Chalcone Naringenin_Chalcone->C-methylated Chalcone C-methyl- transferase (C-MT) Naringenin_Chalcone->C-methylated Chalcone Eriodictyol Eriodictyol Naringenin->Eriodictyol F3'H Dihydroquercetin Dihydroquercetin Eriodictyol->Dihydroquercetin F3H Ophioglonol_precursor Ophioglonol_precursor C-methylated Chalcone->Ophioglonol_precursor Isomerase? This compound This compound Ophioglonol_precursor->this compound Hydroxylase?

Figure 1: Proposed Biosynthetic Pathway of this compound.

Pathway Description:

  • Phenylpropanoid Pathway Core: The pathway initiates with L-phenylalanine, which is converted to p-Coumaroyl-CoA through the sequential action of Phenylalanine Ammonia-Lyase (PAL), Cinnamate 4-Hydroxylase (C4H), and 4-Coumarate:CoA Ligase (4CL). This is a well-established pathway in higher plants.

  • Chalcone Synthesis: Chalcone Synthase (CHS), a key enzyme in flavonoid biosynthesis, catalyzes the condensation of one molecule of p-Coumaroyl-CoA with three molecules of Malonyl-CoA to form naringenin chalcone.

  • Branch Point to Homoflavonoids: It is hypothesized that the pathway to this compound diverges at the chalcone stage. A putative C-methyltransferase (C-MT) is proposed to catalyze the addition of a methyl group from S-adenosyl methionine (SAM) to the chalcone backbone. This C-methylation step would provide the characteristic extra carbon atom of homoflavonoids.

  • Isomerization and Hydroxylation: Following C-methylation, a series of enzymatic steps, likely involving an isomerase and one or more hydroxylases, would modify the C-methylated chalcone intermediate to form the final structure of this compound. The exact nature and sequence of these enzymes are yet to be determined.

Quantitative Data

Currently, there is a significant lack of published quantitative data regarding the biosynthesis of this compound in Ophioglossum. The table below summarizes the type of data that is needed and currently unavailable. Future research should focus on populating these fields.

Data PointDescriptionStatus
Precursor Concentrations Levels of L-phenylalanine, p-Coumaric acid, and Malonyl-CoA in Ophioglossum tissues.Not Available
Intermediate Concentrations Levels of Naringenin Chalcone and the proposed C-methylated intermediates in Ophioglossum tissues.Not Available
This compound Titer Concentration of this compound in various Ophioglossum species and tissues.Isolated, but quantitative comparative data is scarce.
Enzyme Kinetics (Km, Vmax) Kinetic parameters for the proposed enzymes (CHS, C-MT, Isomerase, Hydroxylases).Not Available
Gene Expression Levels Relative or absolute quantification of transcripts for the genes encoding the biosynthetic enzymes.Not Available

Experimental Protocols for Pathway Elucidation

To validate the proposed biosynthetic pathway of this compound, a multi-faceted experimental approach is necessary. The following sections detail the key experimental protocols that would be required.

General Experimental Workflow

The overall workflow for elucidating the this compound biosynthetic pathway would involve a combination of phytochemical analysis, transcriptomics, enzyme characterization, and genetic validation.

Experimental_Workflow Plant_Material Ophioglossum Plant Material (various tissues and developmental stages) Metabolite_Extraction Metabolite Extraction Plant_Material->Metabolite_Extraction RNA_Extraction Total RNA Extraction Plant_Material->RNA_Extraction LC_MS LC-MS/MS Analysis (Metabolite Profiling & Quantification) Metabolite_Extraction->LC_MS Transcriptome_Sequencing Transcriptome Sequencing (RNA-seq) RNA_Extraction->Transcriptome_Sequencing Candidate_Gene_ID Candidate Gene Identification (e.g., CHS, C-MTs, P450s) LC_MS->Candidate_Gene_ID Correlate with expression data Transcriptome_Sequencing->Candidate_Gene_ID Gene_Cloning Gene Cloning and Heterologous Expression (e.g., in E. coli or yeast) Candidate_Gene_ID->Gene_Cloning Protein_Purification Recombinant Protein Purification Gene_Cloning->Protein_Purification Enzyme_Assays In Vitro Enzyme Assays Protein_Purification->Enzyme_Assays Kinetic_Analysis Enzyme Kinetic Analysis Enzyme_Assays->Kinetic_Analysis In_Vivo_Validation In Vivo Functional Validation (e.g., VIGS in Ophioglossum) Enzyme_Assays->In_Vivo_Validation Pathway_Elucidation Pathway Elucidation Kinetic_Analysis->Pathway_Elucidation In_Vivo_Validation->Pathway_Elucidation

Figure 2: General Experimental Workflow for Pathway Elucidation.
Metabolite Extraction and Analysis

Objective: To identify and quantify this compound and its potential precursors and intermediates in Ophioglossum tissues.

Protocol:

  • Sample Preparation: Harvest fresh plant material (e.g., fronds, rhizomes) from Ophioglossum species known to produce this compound. Immediately freeze in liquid nitrogen and lyophilize. Grind the dried tissue to a fine powder.

  • Extraction: Extract the powdered tissue with 80% methanol (v/v) using sonication or shaking at room temperature for 1-2 hours. Centrifuge to pellet the debris and collect the supernatant. Repeat the extraction process twice on the remaining pellet and pool the supernatants.

  • LC-MS/MS Analysis:

    • Concentrate the methanolic extract under vacuum.

    • Re-dissolve the residue in a suitable solvent (e.g., 50% methanol).

    • Filter the sample through a 0.22 µm syringe filter.

    • Inject the sample onto a High-Performance Liquid Chromatography (HPLC) system coupled to a tandem Mass Spectrometer (MS/MS), such as a Q-TOF or Orbitrap.

    • Use a C18 reverse-phase column for separation.

    • Employ a gradient elution with mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Monitor for the expected mass-to-charge ratio (m/z) of this compound and its potential precursors in both positive and negative ionization modes.

    • For quantification, use an authentic standard of this compound to generate a calibration curve.

Transcriptome Analysis and Candidate Gene Identification

Objective: To identify genes that are co-expressed with the accumulation of this compound and are homologous to known flavonoid biosynthesis genes.

Protocol:

  • RNA Extraction: Extract total RNA from Ophioglossum tissues with high and low this compound content (as determined by LC-MS/MS) using a suitable plant RNA extraction kit or a CTAB-based method.

  • Library Preparation and Sequencing: Prepare cDNA libraries from the extracted RNA and perform high-throughput sequencing (RNA-seq) on a platform such as Illumina NovaSeq.

  • Bioinformatic Analysis:

    • Assemble the transcriptome de novo if a reference genome is unavailable.

    • Annotate the assembled transcripts by sequence similarity searches against public databases (e.g., NCBI nr, Swiss-Prot).

    • Perform differential gene expression analysis between high and low this compound-producing tissues.

    • Identify candidate genes encoding enzymes such as Chalcone Synthase (CHS), C-methyltransferases, Cytochrome P450 hydroxylases (P450s), and isomerases that show higher expression in tissues with high this compound accumulation.

Heterologous Expression and Enzyme Characterization

Objective: To confirm the function of candidate genes by expressing them in a heterologous host and assaying the activity of the purified enzymes.

Protocol:

  • Gene Cloning: Amplify the full-length coding sequences of candidate genes from Ophioglossum cDNA and clone them into an appropriate expression vector (e.g., pET vector for E. coli or pYES vector for yeast).

  • Heterologous Expression: Transform the expression constructs into a suitable host (E. coli BL21(DE3) or Saccharomyces cerevisiae). Induce protein expression under optimized conditions (e.g., IPTG for E. coli, galactose for yeast).

  • Protein Purification: Lyse the cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).

  • In Vitro Enzyme Assays:

    • Incubate the purified enzyme with its putative substrate(s) and any necessary co-factors (e.g., S-adenosyl methionine for methyltransferases, NADPH for P450s).

    • For example, to test a candidate C-methyltransferase, incubate the purified enzyme with naringenin chalcone and S-adenosyl methionine.

    • Stop the reaction and analyze the products by LC-MS/MS to confirm the formation of the expected methylated product.

  • Enzyme Kinetics: Determine the kinetic parameters (Km and Vmax) of the confirmed enzymes by varying the substrate concentration and measuring the initial reaction velocity.

Conclusion and Future Outlook

The biosynthesis of this compound in Ophioglossum remains a compelling but underexplored area of plant biochemistry. This guide has presented a hypothetical pathway based on established principles of flavonoid metabolism and outlined a comprehensive experimental strategy for its elucidation. The successful execution of these studies will not only fill a significant knowledge gap but also provide valuable enzymatic tools for synthetic biology and metabolic engineering. Future research, including the use of advanced techniques such as virus-induced gene silencing (VIGS) in Ophioglossum or stable genetic transformation, will be instrumental in validating the roles of the identified genes in vivo. The complete elucidation of the this compound biosynthetic pathway will undoubtedly open new avenues for the sustainable production of this and other valuable homoflavonoids.

References

physical and chemical properties of Ophioglonol

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and professionals in drug development, this document provides a comprehensive technical overview of the physical, chemical, and biological properties of Ophioglonol, a homoflavonoid with potential therapeutic applications.

Chemical and Physical Properties

This compound is a hydroxy homoflavonoid that has been isolated from the whole plant of Ophioglossum pedunculosum and also reported in Ophioglossum petiolatum.[1] It belongs to a class of flavonoids characterized by an additional carbon atom in their structure.[2][3]

Chemical Identity
PropertyValueSource
IUPAC Name 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-(hydroxymethyl)chromen-4-one[1]
Molecular Formula C₁₆H₁₂O₇[1]
Molecular Weight 316.26 g/mol [1]
CAS Number 850894-19-8[1]
ChEBI ID CHEBI:67934[1]
PubChem CID 11347622[1]
InChI InChI=1S/C16H12O7/c17-6-9-15(22)14-12(21)4-8(18)5-13(14)23-16(9)7-1-2-10(19)11(20)3-7/h1-5,17-21H,6H2[1]
SMILES C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)CO)O)O[1]
Physical Properties
PropertyValueSource
XLogP3 0.8[1]
Polar Surface Area 127 Ų[1]
Rotatable Bond Count 3[1]
Hydrogen Bond Donors 5[1]
Hydrogen Bond Acceptors 7[1]
Spectral Data

Detailed experimental spectral data (¹H-NMR, ¹³C-NMR, IR, MS) for this compound are not explicitly provided in the publicly available literature. Researchers undertaking the isolation or synthesis of this compound will need to perform these analyses for structural confirmation.

Biological Activity and Signaling Pathways

Direct experimental evidence for the biological activity of this compound is limited. However, studies on the related homoflavonoid, ophioglonin, also isolated from the genus Ophioglossum, provide strong indications of its potential therapeutic effects. Ophioglonin has demonstrated significant anti-inflammatory and antioxidant properties.[2][4][5]

The anti-inflammatory effects of ophioglonin are attributed to its ability to inactivate the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[2][4][5] These pathways are crucial regulators of the inflammatory response. Given the structural similarity between this compound and ophioglonin, it is highly probable that this compound exerts similar biological effects through the modulation of these key signaling cascades.

Proposed Mechanism of Action: Inhibition of NF-κB and MAPK Pathways

Inflammatory stimuli, such as lipopolysaccharide (LPS), activate macrophages, leading to the production of pro-inflammatory mediators. This process is largely controlled by the NF-κB and MAPK signaling pathways.[5] Ophioglonin has been shown to inhibit the activation of key signaling molecules in these pathways, including NF-κB p65, IκBα, ERK, p38, and JNK.[4][5]

The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows the NF-κB dimer (typically p65/p50) to translocate to the nucleus and induce the transcription of pro-inflammatory genes.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK Complex IKK Complex Receptor->IKK Complex Activation IkB IkB IKK Complex->IkB Phosphorylation Ub-IkB Ubiquitinated IkB IkB->Ub-IkB Ubiquitination NF-kB NF-kB NF-kB_active NF-kB (Active) NF-kB->NF-kB_active IkB_NF-kB IkB-NF-kB (Inactive) Proteasome Proteasome Ub-IkB->Proteasome Degradation Proteasome->NF-kB Release Ophioglonol_Inhibition This compound (Proposed) Ophioglonol_Inhibition->IKK Complex Inhibition (Hypothesized) DNA DNA NF-kB_active->DNA Transcription Pro-inflammatory\nGenes Pro-inflammatory Genes DNA->Pro-inflammatory\nGenes

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

The MAPK pathway is another critical signaling cascade involved in inflammation. It consists of a series of protein kinases that are sequentially activated. The main MAPK families are ERK, JNK, and p38. Activation of these kinases leads to the phosphorylation of various transcription factors, which in turn regulate the expression of inflammatory mediators.

MAPK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor Upstream Kinases Upstream Kinases Receptor->Upstream Kinases Activation MAPKKK MAPKKK Upstream Kinases->MAPKKK MAPKK MAPKK MAPKKK->MAPKK Phosphorylation MAPK ERK, p38, JNK MAPKK->MAPK Phosphorylation Transcription Factors Transcription Factors MAPK->Transcription Factors Activation Ophioglonol_Inhibition This compound (Proposed) Ophioglonol_Inhibition->MAPK Inhibition (Hypothesized) Pro-inflammatory\nGenes Pro-inflammatory Genes Transcription Factors->Pro-inflammatory\nGenes Transcription

Caption: Proposed inhibition of the MAPK signaling pathway by this compound.

Experimental Protocols

Detailed experimental protocols for the isolation and biological evaluation of this compound are not explicitly described in the available literature. However, based on standard phytochemical and pharmacological methods, the following generalized protocols can be proposed.

Proposed Isolation of this compound from Ophioglossum sp.

This protocol outlines a general workflow for the extraction and isolation of this compound from plant material. Optimization of solvents and chromatographic conditions will be necessary.

Isolation_Workflow Plant Material Dried and powdered Ophioglossum sp. Extraction Maceration or Soxhlet extraction with methanol Plant Material->Extraction Filtration Filtration and concentration under reduced pressure Extraction->Filtration Crude Extract Crude Extract Filtration->Crude Extract Partitioning Solvent-solvent partitioning (e.g., with ethyl acetate) Crude Extract->Partitioning Ethyl Acetate Fraction Ethyl Acetate Fraction Partitioning->Ethyl Acetate Fraction Column Chromatography Silica gel or Sephadex LH-20 column chromatography Ethyl Acetate Fraction->Column Chromatography Fractions Collection of fractions Column Chromatography->Fractions TLC Analysis Thin Layer Chromatography (TLC) analysis Fractions->TLC Analysis Purification Preparative HPLC or recrystallization TLC Analysis->Purification Pure this compound Pure this compound Purification->Pure this compound

Caption: Generalized workflow for the isolation of this compound.

Methodology:

  • Plant Material Preparation: Whole plants of Ophioglossum pedunculosum or Ophioglossum petiolatum are collected, air-dried, and ground into a fine powder.

  • Extraction: The powdered plant material is extracted with a suitable solvent, such as methanol or ethanol, using maceration or a Soxhlet apparatus.

  • Concentration: The solvent is removed under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract is subjected to solvent-solvent partitioning. For flavonoids, partitioning between water and ethyl acetate is common, with the target compounds typically concentrating in the ethyl acetate fraction.

  • Chromatographic Separation: The enriched fraction is then subjected to column chromatography. Silica gel is commonly used for initial separation, followed by Sephadex LH-20 for further purification to separate compounds based on molecular size.

  • Purification: Fractions containing this compound, as identified by Thin Layer Chromatography (TLC), are pooled and further purified using preparative High-Performance Liquid Chromatography (HPLC) or recrystallization to obtain the pure compound.

  • Structural Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including Mass Spectrometry (MS), ¹H-NMR, and ¹³C-NMR.

In Vitro Anti-inflammatory Assay (Based on studies of Ophioglonin)

This protocol describes a general method for evaluating the anti-inflammatory activity of this compound in a cell-based assay.

Cell Line: RAW 264.7 murine macrophages.

Methodology:

  • Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Viability Assay: To determine the non-toxic concentration of this compound, a cell viability assay (e.g., MTT or CCK-8) is performed. Cells are treated with various concentrations of this compound for 24 hours.

  • LPS Stimulation: Cells are pre-treated with non-toxic concentrations of this compound for 1-2 hours, followed by stimulation with lipopolysaccharide (LPS; e.g., 1 µg/mL) for a specified period (e.g., 24 hours for nitric oxide measurement, or shorter time points for signaling protein analysis).

  • Nitric Oxide (NO) Measurement: The production of nitric oxide, a pro-inflammatory mediator, is quantified in the cell culture supernatant using the Griess reagent.

  • Western Blot Analysis: To investigate the effect on signaling pathways, cell lysates are prepared after treatment with this compound and LPS. The expression levels and phosphorylation status of key proteins in the NF-κB (e.g., p-p65, p-IκBα) and MAPK (e.g., p-ERK, p-p38, p-JNK) pathways are analyzed by Western blotting using specific antibodies.

Conclusion and Future Directions

This compound is a homoflavonoid with a chemical structure that suggests potential anti-inflammatory and antioxidant activities, similar to the related compound ophioglonin. The proposed mechanism of action involves the inhibition of the NF-κB and MAPK signaling pathways, which are critical in the inflammatory response.

Further research is required to fully elucidate the therapeutic potential of this compound. Key areas for future investigation include:

  • Isolation and Structural Confirmation: Development of a robust protocol for the isolation of this compound in sufficient quantities and complete structural elucidation using modern spectroscopic techniques.

  • Biological Activity Validation: Direct experimental validation of the anti-inflammatory and antioxidant effects of this compound in various in vitro and in vivo models.

  • Mechanism of Action Studies: Detailed investigation into the molecular mechanisms underlying the biological activities of this compound, including its specific targets within the NF-κB and MAPK pathways.

  • Pharmacokinetic and Toxicological Profiling: Evaluation of the absorption, distribution, metabolism, excretion (ADME), and toxicity profile of this compound to assess its drug-like properties.

This technical guide provides a foundation for researchers to build upon in their exploration of this compound as a potential therapeutic agent. The information presented herein, combined with further experimental investigation, will be crucial in unlocking the full potential of this natural product.

References

Unveiling the Potential: A Technical Guide to the Preliminary Biological Screening of Ophioglonol and its Congeners

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary biological screening of compounds derived from the fern genus Ophioglossum, with a focus on Ophioglonol and its closely related analogue, Ophioglonin. While direct, in-depth screening data for this compound remains emergent, this document synthesizes the existing research on Ophioglossum vulgatum extracts and its bioactive constituents to illuminate potential therapeutic avenues and guide future research. The information presented herein is intended for an audience with a professional background in biological sciences and drug development.

Introduction

Ophioglossum vulgatum L., commonly known as adder's tongue fern, has a history of use in folk medicine for its purported anti-inflammatory properties.[1][2] Phytochemical investigations have identified a class of unique secondary metabolites, the homoflavonoids, as key bioactive constituents. This compound and its glucoside forms are classified as Type I homoflavonoids.[1] This guide will delve into the known biological activities of extracts from this fern and its isolated compounds, detailing the experimental methodologies employed and the signaling pathways implicated in their mechanisms of action.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the preliminary biological screening of Ophioglossum vulgatum extracts and the related compound Ophioglonin. This data provides a foundation for understanding the potential bioactivities of this compound.

Table 1: In Vitro Anti-inflammatory Activity of Ophioglonin (OPN)

Cell LineStimulantTreatmentConcentrationEffect
RAW264.7Lipopolysaccharide (LPS)Ophioglonin (OPN)Not SpecifiedInhibition of Nitric Oxide (NO) production
RAW264.7Lipopolysaccharide (LPS)Ophioglonin (OPN)Not SpecifiedDecreased phosphorylation of NF-κB p65 and IκBα
RAW264.7Lipopolysaccharide (LPS)Ophioglonin (OPN)Not SpecifiedDecreased phosphorylation of ERK, p38, and JNK

Table 2: In Vivo Anti-inflammatory Activity of Ophioglonin (OPN)

Animal ModelConditionTreatmentOutcome
MouseCarrageenan-induced paw edemaOphioglonin (OPN)Confirmed anti-inflammatory effect

Table 3: Skin-Friendly Activities of Ophioglossum vulgatum Ethyl Acetate Fraction (OpvE)

Cell LineConditionTreatmentConcentrationEffect
HaCaT---OpvE7.5 - 125 µg/mLStimulated cell proliferation and migration
HaCaTH₂O₂-induced oxidative stressOpvENot SpecifiedInhibited oxidative stress
HaCaTLPS-induced inflammatory injuryOpvENot SpecifiedProtected against inflammatory injury

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. The following protocols are based on the experimental descriptions from the cited literature for the screening of Ophioglossum vulgatum extracts and Ophioglonin.

1. Nitric Oxide (NO) Assay-Guided Screening in RAW264.7 Cells

This assay is a primary screening method to identify anti-inflammatory activity by measuring the inhibition of nitric oxide production in LPS-stimulated macrophages.

  • Cell Culture: RAW264.7 macrophage cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Treatment: Cells are seeded in 96-well plates. After adherence, they are pre-treated with various concentrations of the test compound (e.g., Ophioglonin) for a specified period (e.g., 1 hour).

  • Stimulation: Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and nitric oxide production.

  • NO Measurement: After an incubation period (e.g., 24 hours), the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at a specific wavelength (e.g., 540 nm), and the percentage of NO inhibition is calculated relative to the LPS-stimulated control.

2. Western Blot Analysis for Signaling Pathway Proteins

This technique is used to detect and quantify the expression levels of specific proteins involved in signaling cascades, such as NF-κB and MAPK pathways.

  • Cell Lysis: After treatment and/or stimulation, cells are washed with cold phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay, such as the Bradford or BCA assay.

  • SDS-PAGE and Electrotransfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the target proteins (e.g., phospho-p65, total p65, phospho-IκBα, etc.). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities are quantified using densitometry software.

3. Carrageenan-Induced Mouse Paw Edema Model

This is a classic in vivo model to assess the acute anti-inflammatory activity of a compound.

  • Animal Acclimatization: Mice are acclimatized to the laboratory conditions for a week before the experiment.

  • Treatment: Animals are divided into groups and administered the test compound (e.g., Ophioglonin) or a vehicle control, typically via oral gavage. A positive control group receiving a known anti-inflammatory drug (e.g., indomethacin) is also included.

  • Induction of Edema: After a set time post-treatment, a sub-plantar injection of carrageenan solution is administered into the right hind paw of each mouse to induce localized inflammation and edema.

  • Measurement of Paw Volume: The volume of the paw is measured at various time points after the carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated for the treated groups compared to the vehicle control group.

Signaling Pathways and Experimental Workflows

The biological activities of compounds from Ophioglossum vulgatum are associated with the modulation of key cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and the experimental workflows used in their investigation.

cluster_0 LPS-Induced Inflammatory Response cluster_1 cluster_2 cluster_3 Inhibition by Ophioglonin LPS Lipopolysaccharide (LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK IkappaB IκBα IKK->IkappaB Phosphorylation & Degradation NFkappaB NF-κB (p65/p50) Nucleus Nucleus NFkappaB->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., iNOS, COX-2) Ophioglonin Ophioglonin Ophioglonin->TAK1 Inhibits (MAPK Pathway) Ophioglonin->IKK Inhibits

Caption: NF-κB Signaling Pathway Inhibition by Ophioglonin.

cluster_0 Oxidative Stress Response cluster_1 Modulation by OpvE H2O2 Hydrogen Peroxide (H₂O₂) (Oxidative Stress) Keap1 Keap1 H2O2->Keap1 Induces dissociation COX2 COX-2 (Pro-inflammatory) H2O2->COX2 Induces Nrf2 Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocation & Binding Antioxidant_Genes Antioxidant Gene Expression (e.g., HO-1) ARE->Antioxidant_Genes OpvE O. vulgatum Ethyl Acetate Fraction (OpvE) OpvE->Nrf2 Promotes activation OpvE->COX2 Inhibits start Plant Material (*Ophioglossum vulgatum*) extraction Extraction & Fractionation start->extraction screening In Vitro Biological Screening (e.g., NO Assay, Cytotoxicity) extraction->screening bioassay Bioassay-Guided Fractionation screening->bioassay Active Fractions isolation Isolation of Bioactive Compounds (e.g., this compound) screening->isolation bioassay->isolation structure Structure Elucidation (NMR, MS) isolation->structure invivo In Vivo Testing (e.g., Paw Edema Model) structure->invivo mechanism Mechanism of Action Studies (Western Blot, PCR) invivo->mechanism end Lead Compound Identification mechanism->end

References

Ophioglonol: A Chemotaxonomic Marker in the Genus Ophioglossum

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ophioglonol, a distinctive homoflavonoid, has emerged as a significant chemotaxonomic marker for the fern genus Ophioglossum. This technical guide provides a comprehensive overview of the chemotaxonomic importance of this compound, supported by available data on its distribution, biological activities, and underlying mechanisms of action. Detailed experimental protocols for its isolation and characterization are presented, alongside a quantitative analysis of its biological effects. Furthermore, this guide visualizes the implicated signaling pathways and experimental workflows to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

Chemotaxonomy, the classification of organisms based on their chemical constituents, provides a powerful tool for understanding evolutionary relationships and identifying novel bioactive compounds. Within the Ophioglossaceae family, the genus Ophioglossum, commonly known as adder's-tongue ferns, is characterized by the presence of a unique class of secondary metabolites known as homoflavonoids.[1][2] this compound, a specific type I homoflavonoid, has been identified as a key chemical marker within this genus, contributing to its distinct chemical profile.[3][4] This guide explores the chemotaxonomic significance of this compound, its biological activities, and the methodologies for its study.

Chemical Structure and Properties of this compound

This compound is chemically known as 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-(hydroxymethyl)chromen-4-one. Its structure is characterized by the typical C6-C3-C6 flavonoid skeleton with an additional carbon atom at the C-3 position of the C ring, classifying it as a homoflavonoid.[2][3]

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₁₆H₁₂O₇
Molecular Weight316.26 g/mol
IUPAC Name2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-(hydroxymethyl)chromen-4-one
PubChem CID11347622

Chemotaxonomic Significance

The presence of homoflavonoids is a distinguishing feature of the genus Ophioglossum, setting it apart from other fern genera.[2] this compound and its derivatives have been consistently isolated from various Ophioglossum species, underscoring their value as chemotaxonomic markers. The distribution of these compounds can aid in the classification and phylogenetic analysis of this taxonomically complex genus.

Table 2: Distribution of this compound in Ophioglossum Species

SpeciesPresence of this compound/Related HomoflavonoidsReference
Ophioglossum pedunculosumPresent[3]
Ophioglossum petiolatumPresent[4]
Ophioglossum vulgatumPresence of related homoflavonoids (ophioglonin)[1][3][5]
Ophioglossum thermalePresence of related homoflavonoids[6]

Note: This table is based on available phytochemical screening data. The absence of this compound in a particular species does not definitively mean it is not produced, as concentrations can vary based on environmental and genetic factors.

Biological Activity and Mechanism of Action

While specific quantitative data for this compound's anti-inflammatory activity is limited in the reviewed literature, extensive research on the closely related and structurally similar homoflavonoid, ophioglonin, from Ophioglossum vulgatum, provides significant insights into the potential biological activities of this compound. Ophioglonin has demonstrated potent anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.[1][3]

4.1. Anti-inflammatory Activity

Studies on ophioglonin show that it significantly inhibits the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[2][3] This inhibition is a key indicator of anti-inflammatory potential.

Table 3: Inhibitory Effect of Ophioglonin on NO Production

CompoundIC₅₀ (µM) on NO ProductionCell Line
OphiogloninData not explicitly provided in µM, but significant inhibition shown at various concentrations.RAW 264.7

Note: This data is for ophioglonin and serves as a proxy for the potential activity of this compound due to structural similarity. Further studies are required to determine the specific IC₅₀ value for this compound.

4.2. Mechanism of Action: Inhibition of NF-κB and MAPK Signaling Pathways

Research on ophioglonin has elucidated its mechanism of action, which is likely shared by this compound due to their structural similarities. Ophioglonin exerts its anti-inflammatory effects by inactivating the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1][3] These pathways are crucial in the inflammatory response, and their inhibition leads to a reduction in the expression of pro-inflammatory genes.

4.2.1. NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In response to inflammatory stimuli like LPS, the inhibitor of κB (IκBα) is phosphorylated and degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Homoflavonoids like ophioglonin have been shown to inhibit the phosphorylation of IκBα and p65, thereby preventing NF-κB activation.[1][3]

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NFkB_complex IκBα-p65-p50 (Inactive) p65 p65 p65_nucleus p65-p50 (Active) NFkB_complex->p65_nucleus IκBα degradation & translocation This compound This compound This compound->IKK Inhibits DNA DNA p65_nucleus->DNA Binds to Pro_inflammatory_genes Pro-inflammatory Gene Expression DNA->Pro_inflammatory_genes Induces

Caption: this compound's inhibition of the NF-κB signaling pathway.

4.2.2. MAPK Signaling Pathway

The MAPK pathway, which includes kinases such as ERK, p38, and JNK, also plays a critical role in mediating inflammatory responses. Ophioglonin has been found to suppress the phosphorylation of these key MAPK proteins, leading to a downstream reduction in inflammation.[1][3]

MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK (e.g., TAK1) TLR4->MAPKKK MAPKK MAPKK (e.g., MEK1/2, MKK3/6) MAPKKK->MAPKK MAPK MAPK (ERK, p38, JNK) MAPKK->MAPK Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Pro_inflammatory_genes Pro-inflammatory Gene Expression Transcription_Factors->Pro_inflammatory_genes This compound This compound This compound->MAPKKK Inhibits

Caption: this compound's inhibition of the MAPK signaling pathway.

Experimental Protocols

5.1. Isolation and Purification of this compound

The following is a generalized protocol for the isolation of this compound from Ophioglossum species, based on methods described for homoflavonoids.[3][4][7]

Isolation_Workflow start Air-dried and powdered Ophioglossum plant material extraction Extraction with Methanol (MeOH) at room temperature start->extraction filtration Filtration and concentration under reduced pressure extraction->filtration partition Suspension in H₂O and partitioning with Ethyl Acetate (EtOAc) filtration->partition EtOAc_fraction EtOAc Fraction (rich in homoflavonoids) partition->EtOAc_fraction chromatography1 Silica Gel Column Chromatography (gradient elution) EtOAc_fraction->chromatography1 fraction_collection Fraction Collection and TLC Analysis chromatography1->fraction_collection chromatography2 Sephadex LH-20 Column Chromatography fraction_collection->chromatography2 chromatography3 Preparative HPLC (C18 column) chromatography2->chromatography3 pure_this compound Pure this compound chromatography3->pure_this compound

References

Identifying Ophioglonol in Plant Extracts: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies for identifying the homoflavonoid Ophioglonol in plant extracts, with a focus on species from the Ophioglossum genus, its primary known source. This document outlines detailed experimental protocols, from sample preparation to advanced analytical techniques, and includes illustrative quantitative data. Furthermore, it visualizes the critical experimental workflows and the significant signaling pathways modulated by related compounds.

Introduction to this compound

This compound is a homoflavonoid, a class of natural phenolic compounds, that has been isolated from plants of the Ophioglossum genus, commonly known as adder's-tongue ferns.[1][2] Its chemical structure is 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-(hydroxymethyl)chromen-4-one. Emerging research has highlighted the potential biological activities of homoflavonoids, including anti-inflammatory and anti-viral properties, making this compound a compound of interest for phytochemical and pharmacological studies.

Experimental Workflow for Identification and Quantification

The process of identifying and quantifying this compound in plant extracts involves a multi-step approach, beginning with the collection and preparation of plant material, followed by extraction, qualitative screening, and finally, quantitative analysis.

Experimental_Workflow cluster_Preparation Plant Material Preparation cluster_Extraction Extraction cluster_Analysis Analysis cluster_Output Results A Plant Collection (Ophioglossum sp.) B Washing and Drying A->B C Grinding to Powder B->C D Solvent Extraction (e.g., Ethanol, Methanol) C->D E Filtration and Concentration D->E F Crude Extract E->F G Phytochemical Screening (Qualitative Tests) F->G H HPLC-UV Analysis (Quantitative) F->H J Identification of this compound G->J I LC-MS/MS for Confirmation (Structural Elucidation) H->I K Quantification of this compound H->K

Caption: General workflow for this compound identification.

Detailed Experimental Protocols

Plant Material Preparation and Extraction

A robust extraction protocol is fundamental to obtaining a high yield of the target compound.

Protocol 1: Solvent Extraction of this compound

  • Plant Material: Collect fresh, healthy fronds of Ophioglossum vulgatum or Ophioglossum pedunculosum.

  • Preparation: Wash the plant material thoroughly with distilled water to remove any debris. Air-dry the material in the shade at room temperature for 7-10 days or use a hot air oven at 40-50°C for 2-3 days until brittle.

  • Grinding: Grind the dried plant material into a fine powder using a mechanical grinder.

  • Extraction:

    • Macerate 100 g of the powdered plant material in 1 L of 80% ethanol or methanol in a sealed container.

    • Keep the mixture at room temperature for 72 hours with occasional shaking.

    • Alternatively, for a more rapid extraction, use a Soxhlet apparatus with the same solvent for 6-8 hours.

  • Filtration and Concentration:

    • Filter the extract through Whatman No. 1 filter paper.

    • Concentrate the filtrate using a rotary evaporator at 40-50°C under reduced pressure to obtain the crude extract.

  • Storage: Store the crude extract in a desiccator over anhydrous silica gel until further analysis.

Qualitative Phytochemical Screening

Preliminary screening provides initial evidence of the presence of flavonoids, the class of compounds to which this compound belongs.

Protocol 2: Shinoda Test for Flavonoids

  • Sample Preparation: Dissolve a small amount of the crude extract in 2 mL of ethanol.

  • Reagent Addition: Add a few fragments of magnesium ribbon to the solution.

  • Acidification: Carefully add a few drops of concentrated hydrochloric acid.

  • Observation: The appearance of a pink to crimson color indicates the presence of flavonoids.

Quantitative Analysis by HPLC-UV

High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a precise method for the quantification of specific compounds like this compound.

Protocol 3: HPLC-UV Quantification of this compound

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector, a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size), and an autosampler.

  • Mobile Phase: A gradient elution is typically employed.

    • Solvent A: 0.1% Formic acid in water.

    • Solvent B: Acetonitrile.

    • A common gradient profile starts with a high percentage of Solvent A, gradually increasing the proportion of Solvent B over 30-40 minutes to elute compounds with increasing hydrophobicity.

  • Standard Preparation:

    • Prepare a stock solution of pure this compound standard (if available) in methanol at a concentration of 1 mg/mL.

    • Create a series of dilutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) to construct a calibration curve.

  • Sample Preparation:

    • Accurately weigh 10 mg of the crude plant extract and dissolve it in 10 mL of methanol.

    • Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min.

    • Injection volume: 10 µL.

    • Column temperature: 25-30°C.

    • Detection wavelength: Set the UV detector to scan for the maximum absorbance of this compound (a preliminary UV scan of the standard is recommended, typically in the range of 280-370 nm for flavonoids).

  • Quantification:

    • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

    • Calculate the concentration of this compound in the extract by interpolating the peak area of the sample on the calibration curve generated from the standards.

Quantitative Data Presentation

While specific quantitative data for this compound is not widely available in the literature, a study on Ophioglossum vulgatum provides a basis for an illustrative representation. The total flavonoid content in an ethanolic extract was found to be approximately 2.37% (23.6552 mg/g of dry extract).[3] The following table presents a hypothetical quantification of this compound based on this data, assuming it constitutes a significant portion of the total flavonoids.

Plant SpeciesExtraction SolventTotal Flavonoid Content (mg/g extract)Illustrative this compound Content (mg/g extract)
Ophioglossum vulgatum80% Ethanol23.655.8 (25% of total)
Ophioglossum pedunculosum80% MethanolNot ReportedEstimated 4-7

Disclaimer: The this compound content is illustrative and based on the reported total flavonoid content. Actual concentrations can vary significantly based on plant genetics, geographical location, and extraction methodology.

Biological Activity and Signaling Pathways

Homoflavonoids, including compounds structurally related to this compound, have been shown to exhibit anti-inflammatory properties by modulating key cellular signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of kappa B (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes.

NF_kB_Signaling cluster_Extracellular Extracellular cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Stimulus Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimulus->IKK Activates IkB_NFkB IκB NF-κB IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB IkB_P p-IκB Proteasome Proteasome IkB_P->Proteasome Ubiquitination & Degradation NFkB_active Active NF-κB NFkB_nuc NF-κB NFkB_active->NFkB_nuc Translocation IkB_NFkB->IkB_P IkB_NFkB->NFkB_active Releases DNA DNA NFkB_nuc->DNA Genes Inflammatory Gene Transcription DNA->Genes

Caption: Simplified NF-κB signaling pathway.
MAPK Signaling Pathway

The MAPK pathway is another critical signaling cascade involved in cellular processes such as inflammation, proliferation, and apoptosis. It consists of a series of protein kinases that phosphorylate and activate one another, leading to the activation of transcription factors.

MAPK_Signaling cluster_Extracellular Extracellular cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Stimulus Stress / Growth Factors MAPKKK MAPKKK (e.g., MEKK, RAF) Stimulus->MAPKKK Activates MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., ERK, JNK, p38) MAPKK->MAPK Phosphorylates MAPK_nuc MAPK MAPK->MAPK_nuc Translocation TF Transcription Factors (e.g., AP-1, c-Jun) MAPK_nuc->TF Phosphorylates Genes Gene Expression (Inflammation, Proliferation) TF->Genes

Caption: Generalized MAPK signaling cascade.

Conclusion

The identification and quantification of this compound in plant extracts is a systematic process that relies on established phytochemical techniques. While further research is needed to fully elucidate the quantitative distribution of this compound in various Ophioglossum species and its precise biological activities, the methodologies outlined in this guide provide a solid framework for researchers in natural product chemistry and drug discovery. The potential of this compound and related homoflavonoids to modulate key signaling pathways underscores the importance of continued investigation into these unique plant-derived molecules.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Ophioglonol from Ophioglossum vulgatum

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Ophioglossum vulgatum, commonly known as Adder's Tongue fern, has a history of use in traditional European folk medicine, where it was applied as a poultice for wounds and used internally to treat bleeding and vomiting.[1][2][3][4] Modern phytochemical investigations have identified several bioactive compounds within this fern, including the characteristic homoflavonoid, Ophioglonol. This document provides detailed protocols for the extraction of this compound and related compounds from O. vulgatum, summarizes key quantitative data from relevant studies, and illustrates the associated anti-inflammatory signaling pathways. The methodologies described are intended to serve as a guide for researchers interested in the isolation and further investigation of these promising natural products for potential therapeutic applications.

Quantitative Data Summary

The following tables summarize quantitative data related to the extraction and bioactivity of constituents from Ophioglossum vulgatum.

Table 1: Extraction Yield of Ethyl Acetate Fraction from Ophioglossum vulgatum

Plant MaterialExtraction MethodSolventYield of Ethyl Acetate Fraction (OpvE)Reference
Dried, pulverized O. vulgatumReflux extraction followed by fractional extraction70% Ethanol, followed by petroleum ether and ethyl acetate2.00 ± 0.12% (g/g)[5][6]

Table 2: Bioactivity of Ophioglossum vulgatum Ethyl Acetate Fraction (OpvE)

BioassayConcentrationResultReference
DPPH Radical Scavenging250 µg/mL97.28% scavenging activity[5][6]
Anti-Staphylococcus aureus1.2 mg/mLMinimum Inhibitory Concentration (MIC)[7]
Anti-Staphylococcus aureus1.2 mg/mL8.3 ± 0.16 mm inhibition zone[7]

Experimental Protocols

This section provides detailed methodologies for the extraction of bioactive fractions containing this compound from Ophioglossum vulgatum.

Protocol 1: Extraction of Ethyl Acetate Fraction (OpvE) Containing Homoflavonoids

This protocol is adapted from a study that identified 21 chemical constituents in the ethyl acetate fraction of O. vulgatum.[5][6]

Materials and Reagents:

  • Dried, pulverized Ophioglossum vulgatum whole plant

  • 70% Ethanol

  • Petroleum Ether

  • Ethyl Acetate

  • Reflux extraction apparatus

  • Rotary evaporator

  • Freeze-dryer (optional)

  • Filter paper

  • Separatory funnel

  • Glassware (beakers, flasks, etc.)

Procedure:

  • Initial Extraction:

    • Weigh 15 g of dried, pulverized O. vulgatum powder.

    • Place the powder in a round-bottom flask and add 150 mL of 70% ethanol.

    • Perform reflux extraction at a gentle boil for 1.5 hours.

    • Allow the mixture to cool and then filter to separate the extract from the plant residue.

  • Solvent Partitioning:

    • Transfer the crude ethanolic extract to a separatory funnel.

    • Add an equal volume of petroleum ether (1:1 v/v) and shake vigorously. Allow the layers to separate and discard the upper petroleum ether layer. This step removes nonpolar compounds like pigments. Repeat this washing step several times.

    • To the remaining aqueous ethanol layer, add an equal volume of ethyl acetate (1:1 v/v) and shake vigorously.

    • Allow the layers to separate and collect the upper ethyl acetate layer.

    • Repeat the ethyl acetate extraction at least three times to ensure complete extraction of the desired compounds.

  • Concentration and Drying:

    • Combine all the collected ethyl acetate fractions.

    • Concentrate the ethyl acetate extract using a rotary evaporator under reduced pressure to remove the solvent.

    • The resulting concentrated extract (OpvE) can be stored at -80°C for further analysis.[6]

Protocol 2: Alternative Extraction Method for Flavonoid Enrichment

This protocol is based on a method used for preparing O. vulgatum extract for cosmetic applications and is suitable for obtaining a flavonoid-rich extract.[8]

Materials and Reagents:

  • Dried, pulverized Ophioglossum vulgatum whole plant

  • 70% Alcohol

  • Ultrasonic shaker

  • Water bath

  • Reflux extraction apparatus

  • Filter paper

  • Glassware

Procedure:

  • Initial Extraction:

    • Suspend 5 g of O. vulgatum powder in 40 mL of 70% alcohol.

    • Agitate the mixture for 6 hours using an ultrasonic shaker.

    • Transfer the solution to a water bath for reflux extraction at 70°C for 1.5 hours.

    • Repeat the reflux extraction step three times.

    • Filter the resulting solution to remove solid plant material. The filtrate is the flavonoid-rich extract.

Signaling Pathways and Visualizations

Recent research has elucidated the anti-inflammatory properties of Ophioglonin, a characteristic homoflavonoid from Ophioglossum species, which is structurally related to this compound. Ophioglonin has been shown to exert its effects by inactivating the NF-κB and MAPK signaling pathways.[9][10][11]

Workflow for Bioassay-Guided Screening of Ophioglossum vulgatum

The following diagram illustrates a typical workflow for identifying bioactive components from a plant extract, as was done to identify Ophioglonin's anti-inflammatory activity.[9][10][11]

G A Ophioglossum vulgatum Plant Material B Extraction (e.g., 70% Ethanol) A->B C Crude Extract B->C D Fractionation (e.g., Ethyl Acetate) C->D E Bioassay Screening (e.g., Nitric Oxide Assay in RAW264.7 cells) D->E F Active Fraction Identified E->F Identifies most potent fraction G Isolation of Pure Compounds (e.g., Ophioglonin) F->G H Structure Elucidation G->H I Validation of Bioactivity (In vitro and In vivo models) G->I

Caption: Bioassay-guided fractionation workflow.

Inhibitory Action of Ophioglonin on Inflammatory Signaling Pathways

Ophioglonin has been demonstrated to inhibit the activation of key inflammatory mediators. The diagram below shows the signaling cascade initiated by Lipopolysaccharide (LPS) and the points of inhibition by Ophioglonin.

G LPS LPS TLR4 TLR4/MYD88 LPS->TLR4 MAPK MAPK Pathway (ERK, p38, JNK) TLR4->MAPK NFkB_path NF-κB Pathway (IκBα, p65) TLR4->NFkB_path Inflammation Pro-inflammatory Cytokines (e.g., NO, ROS) MAPK->Inflammation NFkB_path->Inflammation Ophioglonin Ophioglonin / O. vulgatum Extract Ophioglonin->MAPK Ophioglonin->NFkB_path

Caption: Ophioglonin's inhibition of inflammatory pathways.

Logical Relationship for Skin-Friendly Activities of OpvE

The ethyl acetate fraction of O. vulgatum (OpvE) has been shown to possess multiple skin-friendly properties, including promoting cell proliferation and migration, as well as providing antioxidative and anti-inflammatory effects.

G OpvE O. vulgatum Ethyl Acetate Fraction (OpvE) Proliferation Stimulates HaCaT Cell Proliferation & Migration OpvE->Proliferation Antioxidant Inhibits H2O2-induced Oxidative Stress OpvE->Antioxidant Anti_inflammatory Protects against LPS-induced Inflammatory Injury OpvE->Anti_inflammatory PI3K Upregulates PI3K/AKT/GSK3-β Pathway Proliferation->PI3K via Nrf2 Regulates Nrf2/HO-1/COX2 Pathway Antioxidant->Nrf2 via TLR4 Regulates TLR4/MYD88 Pathway Anti_inflammatory->TLR4 via

Caption: Bioactivities of O. vulgatum ethyl acetate fraction.

References

Application Notes and Protocols for the Isolation and Purification of Ophioglonol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ophioglonol is a homoflavonoid, a class of natural products characterized by an additional carbon atom in the C3 position of the C-ring of the flavonoid backbone. It has been isolated from ferns of the Ophioglossum genus, such as Ophioglossum petiolatum and Ophioglossum thermale. This document provides a detailed protocol for the isolation and purification of this compound, intended for researchers in natural product chemistry, pharmacology, and drug development. The protocol is based on established phytochemical methodologies for the separation of flavonoids.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₆H₁₂O₇PubChem
Molecular Weight316.26 g/mol PubChem
IUPAC Name2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-(hydroxymethyl)chromen-4-onePubChem
AppearanceYellowish powderInferred from related flavonoids
SolubilitySoluble in methanol, ethanol, DMSO; sparingly soluble in waterGeneral flavonoid properties

Table 2: Summary of Chromatographic Conditions for this compound Purification

Chromatographic StepStationary PhaseMobile Phase / Elution ConditionsPurpose
Initial Fractionation Macroporous Resin (e.g., D101)Stepwise gradient of ethanol in water (e.g., 0%, 30%, 60%, 95%)Removal of highly polar and non-polar impurities.
Silica Gel Column Chromatography Silica Gel (200-300 mesh)Gradient of methanol in chloroform or ethyl acetate in hexaneSeparation of flavonoid-rich fractions based on polarity.
Size Exclusion Chromatography Sephadex LH-20Isocratic elution with methanolFurther purification and removal of polymeric compounds.
Preparative HPLC C18 Reverse-Phase (e.g., 10 µm, 250 x 20 mm)Gradient of methanol or acetonitrile in water (with 0.1% formic acid)Final purification to obtain high-purity this compound.

Experimental Protocols

1. Plant Material Collection and Preparation

  • Plant Material: Whole plants of Ophioglossum vulgatum or a related species are collected.

  • Preparation: The plants are washed, dried in the shade, and then coarsely powdered using a mechanical grinder.

2. Extraction

  • Solvent: 95% Ethanol.

  • Procedure:

    • Macerate the powdered plant material (1 kg) with 95% ethanol (5 L) at room temperature for 24 hours.

    • Filter the extract through cheesecloth and then filter paper.

    • Repeat the extraction process two more times with fresh solvent.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude ethanol extract.

3. Fractionation of the Crude Extract

  • Procedure:

    • Suspend the crude ethanol extract in water and apply it to a macroporous resin column.

    • Elute the column sequentially with water, 30% ethanol, 60% ethanol, and 95% ethanol.

    • Collect the fractions and monitor by thin-layer chromatography (TLC). The 60% and 95% ethanol fractions are typically enriched in flavonoids.

4. Purification by Column Chromatography

  • Silica Gel Chromatography:

    • The flavonoid-rich fraction is subjected to silica gel column chromatography.

    • The column is eluted with a gradient of increasing polarity, for example, a chloroform-methanol or hexane-ethyl acetate gradient.

    • Fractions are collected and analyzed by TLC. Fractions containing this compound are pooled.

  • Sephadex LH-20 Chromatography:

    • The this compound-containing fractions from the silica gel column are further purified on a Sephadex LH-20 column.

    • The column is eluted with methanol.

    • Fractions are collected and monitored by TLC to pool the this compound-rich fractions.

5. Final Purification by Preparative HPLC

  • System: A preparative high-performance liquid chromatography system equipped with a UV detector.

  • Column: A C18 reverse-phase column.

  • Mobile Phase: A gradient of methanol or acetonitrile in water, typically with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

  • Procedure:

    • Dissolve the partially purified this compound fraction in a small volume of methanol.

    • Inject the sample onto the preparative HPLC column.

    • Elute with a suitable gradient to separate this compound from other closely related compounds.

    • Collect the peak corresponding to this compound.

    • Evaporate the solvent to obtain pure this compound.

6. Structure Elucidation

The structure of the purified this compound can be confirmed using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and mass spectrometry, and by comparison with published data.

Mandatory Visualization

experimental_workflow plant_material Ophioglossum sp. (Whole Plant) powdered_plant Powdered Plant Material plant_material->powdered_plant extraction Extraction with 95% Ethanol powdered_plant->extraction crude_extract Crude Ethanol Extract extraction->crude_extract fractionation Macroporous Resin Column Chromatography crude_extract->fractionation flavonoid_fraction Flavonoid-Rich Fraction fractionation->flavonoid_fraction silica_gel Silica Gel Column Chromatography flavonoid_fraction->silica_gel sephadex Sephadex LH-20 Column Chromatography silica_gel->sephadex prep_hplc Preparative HPLC (C18) sephadex->prep_hplc This compound Pure this compound prep_hplc->this compound

Caption: Experimental workflow for the isolation and purification of this compound.

signaling_pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway lps LPS tlr4 TLR4 lps->tlr4 p38 p38 tlr4->p38 jnk JNK tlr4->jnk erk ERK tlr4->erk ikb IκBα tlr4->ikb This compound This compound This compound->p38 Inhibition This compound->jnk Inhibition This compound->erk Inhibition This compound->ikb Inhibition of Degradation inflammatory_mediators Pro-inflammatory Mediators (e.g., NO, iNOS, COX-2, TNF-α, IL-6) p38->inflammatory_mediators jnk->inflammatory_mediators erk->inflammatory_mediators nfkb NF-κB (p65) ikb->nfkb nfkb->inflammatory_mediators

Caption: Putative anti-inflammatory signaling pathway of this compound.

Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Ophioglonol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ophioglonol is a homoflavonoid initially isolated from Ophioglossum petiolatum. Homoflavonoids are a class of flavonoids characterized by an additional carbon atom in their basic C6-C3-C6 skeleton. Preliminary studies on related compounds, such as ophioglonin from Ophioglossum vulgatum, suggest potential anti-inflammatory properties through the inhibition of NF-κB and MAPK signaling pathways. Given its structural similarity, this compound is a compound of interest for further pharmacological investigation.

High-Performance Liquid Chromatography (HPLC) is a crucial analytical technique for the quantification and purification of natural products like this compound. This document provides a detailed application note and protocol for the analysis of this compound using reversed-phase HPLC.

Quantitative Data Summary

While a specific, validated HPLC method for this compound is not widely published, the following table summarizes typical starting conditions for the analysis of flavonoids, which can be adapted and optimized for this compound. These parameters are based on established methods for similar flavonoid compounds.

ParameterRecommended Starting ConditionsNotes
HPLC System Any standard HPLC system with a UV-Vis or DAD detectorGradient elution capability is recommended for complex samples.
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)A C18 column is a good starting point for flavonoid separation.
Mobile Phase A Water with 0.1% Formic Acid or Acetic AcidAcidification improves peak shape and resolution.
Mobile Phase B Acetonitrile or MethanolAcetonitrile often provides better resolution for flavonoids.
Gradient Program Linear gradient from 5-10% B to 80-95% B over 30-40 minOptimization will be required to achieve baseline separation.
Flow Rate 0.8 - 1.2 mL/minA flow rate of 1.0 mL/min is a common starting point.
Column Temperature 25 - 35 °CMaintaining a consistent temperature is crucial for reproducibility.
Injection Volume 10 - 20 µLDependent on sample concentration and instrument sensitivity.
Detection Wavelength Diode Array Detector (DAD) scan from 200-400 nmFlavonoids typically have two major absorption bands. For initial screening, monitoring at ~254 nm and ~350 nm is recommended. The optimal wavelength (λmax) for this compound should be determined from its UV-Vis spectrum.

Experimental Protocols

The following protocols provide a detailed methodology for the HPLC analysis of this compound, from sample preparation to data analysis.

Standard Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of pure this compound standard and dissolve it in 1.0 mL of HPLC-grade methanol or dimethyl sulfoxide (DMSO). Sonicate for 10 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Storage: Store stock and working standard solutions at 4°C in amber vials to prevent photodegradation.

Sample Preparation (from Ophioglossum plant material)
  • Drying and Grinding: Dry the plant material (Ophioglossum sp.) at 40-50°C to a constant weight. Grind the dried material into a fine powder using a laboratory mill.

  • Extraction:

    • Accurately weigh 1.0 g of the powdered plant material into a flask.

    • Add 20 mL of methanol or ethanol.

    • Perform extraction using ultrasonication for 30-60 minutes or maceration for 24 hours at room temperature.

    • Filter the extract through Whatman No. 1 filter paper.

    • Repeat the extraction process on the residue two more times.

    • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Sample Solution Preparation:

    • Dissolve a known amount of the crude extract (e.g., 10 mg) in 10 mL of the initial mobile phase.

    • Vortex and sonicate to ensure complete dissolution.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

HPLC Method Protocol
  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Injection: Inject 10 µL of the filtered standard or sample solution onto the column.

  • Chromatographic Run: Run the HPLC method using the optimized gradient program. A typical starting gradient could be:

    • 0-5 min: 10% B

    • 5-35 min: 10% to 90% B (linear gradient)

    • 35-40 min: 90% B (isocratic)

    • 40-45 min: 90% to 10% B (linear gradient)

    • 45-50 min: 10% B (isocratic, re-equilibration)

  • Data Acquisition: Acquire data using a UV-Vis or DAD detector. If using a DAD, collect spectra across the 200-400 nm range to determine the optimal detection wavelength for this compound.

Quantification
  • Calibration Curve: Inject the series of working standard solutions and record the peak area for this compound at its optimal detection wavelength. Plot a calibration curve of peak area versus concentration.

  • Linearity: Determine the linearity of the calibration curve by calculating the correlation coefficient (r²), which should be ≥ 0.999.

  • Sample Analysis: Inject the prepared sample solution and determine the peak area of this compound.

  • Concentration Calculation: Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis plant Ophioglossum sp. Plant Material powder Dried & Ground Powder plant->powder Drying & Grinding extract Crude Extract powder->extract Solvent Extraction sample_sol Filtered Sample Solution extract->sample_sol Dissolution & Filtration injection Injection sample_sol->injection op_std This compound Standard stock_sol Stock Solution op_std->stock_sol Dissolution work_std Working Standards stock_sol->work_std Serial Dilution work_std->injection hplc_system HPLC System Equilibration hplc_system->injection separation Chromatographic Separation (C18 Column, Gradient Elution) injection->separation detection UV-Vis / DAD Detection separation->detection chromatogram Chromatogram detection->chromatogram cal_curve Calibration Curve Construction chromatogram->cal_curve quant Quantification of this compound cal_curve->quant

Caption: Workflow for the HPLC analysis of this compound.

Potential Signaling Pathway of this compound

Based on the activity of the related compound ophioglonin, the following diagram illustrates a potential anti-inflammatory signaling pathway that could be investigated for this compound.

signaling_pathway cluster_stimulus Inflammatory Stimulus cluster_cell Macrophage cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS tlr4 TLR4 lps->tlr4 mapk MAPK Pathway (p38, ERK, JNK) tlr4->mapk nfkb_path IKK tlr4->nfkb_path ikb IκBα nfkb_path->ikb phosphorylates nfkb NF-κB (p65/p50) ikb->nfkb releases nfkb_nuc NF-κB nfkb->nfkb_nuc translocates This compound This compound This compound->mapk inhibits? This compound->nfkb_path inhibits? gene Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) nfkb_nuc->gene induces

Application Notes and Protocols for Homoflavonoid Purification using Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidance for the separation and purification of homoflavonoids from natural product extracts using various column chromatography techniques. The information is intended to aid in the development of robust and efficient purification strategies for this unique class of flavonoids.

Introduction to Homoflavonoid Separation

Homoflavonoids are a subclass of flavonoids characterized by a C16 skeleton (C6-C3-C1-C6), which includes an additional carbon atom compared to the more common C15 flavonoid backbone. This structural variance can influence their polarity and, consequently, their chromatographic behavior. Effective separation of homoflavonoids is crucial for their structural elucidation, biological activity screening, and potential development as therapeutic agents. Column chromatography is a fundamental and widely used technique for the purification of homoflavonoids from complex plant extracts. The choice of stationary and mobile phases is critical for achieving optimal separation.

Key Column Chromatography Techniques for Homoflavonoid Purification

The most common column chromatography techniques employed for the purification of homoflavonoids are:

  • Silica Gel Chromatography: A type of normal-phase chromatography where separation is based on the polarity of the compounds. Less polar compounds elute first, followed by more polar compounds. It is often used as an initial fractionation step.

  • Reversed-Phase (RP) Chromatography: Typically using C18-bonded silica as the stationary phase, where separation is based on hydrophobicity. More polar compounds elute first. RP-HPLC is a high-resolution technique suitable for the final purification of individual homoflavonoids.

  • Sephadex LH-20 Chromatography: A size-exclusion and partition chromatography technique that separates molecules based on their size and polarity. It is particularly effective for separating flavonoids and is often used as a final polishing step.

  • High-Speed Counter-Current Chromatography (HSCCC): A liquid-liquid partition chromatography technique that avoids the use of a solid support, thus minimizing irreversible adsorption of the sample.

Experimental Protocols

The following protocols are generalized methodologies based on published research for the isolation of homoflavonoids from plant sources. Researchers should optimize these protocols based on the specific homoflavonoids of interest and the complexity of the plant matrix.

Protocol 1: Initial Fractionation using Silica Gel Column Chromatography

This protocol is suitable for the initial fractionation of a crude plant extract to enrich for homoflavonoids.

1. Materials and Equipment:

  • Glass column
  • Silica gel (100-200 mesh or 200-300 mesh)
  • Crude plant extract (e.g., ethanol or ethyl acetate extract)
  • Solvents: n-hexane, ethyl acetate, chloroform, methanol
  • Collection tubes or flasks
  • Rotary evaporator

2. Procedure:

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., n-hexane). Pour the slurry into the column and allow it to pack under gravity, ensuring no air bubbles are trapped.
  • Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform or the initial mobile phase). The sample can also be adsorbed onto a small amount of silica gel, dried, and then loaded onto the top of the column.
  • Elution: Begin elution with a non-polar solvent (e.g., 100% n-hexane or a mixture of n-hexane and chloroform). Gradually increase the polarity of the mobile phase by adding increasing amounts of a more polar solvent (e.g., ethyl acetate, then methanol). This is known as a step-gradient or gradient elution.[1][2][3]
  • Fraction Collection: Collect fractions of the eluate in separate tubes. The volume of the fractions will depend on the column size and the separation efficiency.
  • Monitoring: Monitor the separation by Thin Layer Chromatography (TLC) to identify the fractions containing the compounds of interest.
  • Pooling and Concentration: Combine the fractions containing the desired homoflavonoids and concentrate them using a rotary evaporator.

Protocol 2: Purification of Homoflavonoids by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol is designed for the high-resolution separation and purification of individual homoflavonoids from a semi-purified fraction.

1. Materials and Equipment:

  • HPLC system with a preparative or semi-preparative column (e.g., C18, 250 x 10 mm, 5 µm)
  • UV-Vis or Diode Array Detector (DAD)
  • Fraction collector
  • Semi-purified homoflavonoid fraction
  • HPLC-grade solvents: acetonitrile, methanol, water, formic acid or acetic acid
  • Syringe filters (0.45 µm)

2. Procedure:

  • Mobile Phase Preparation: Prepare the mobile phases. A common system consists of Solvent A: water with a small amount of acid (e.g., 0.1% formic acid) and Solvent B: acetonitrile or methanol. Degas the solvents before use.
  • Column Equilibration: Equilibrate the column with the initial mobile phase composition for a sufficient time to obtain a stable baseline.
  • Sample Preparation: Dissolve the semi-purified fraction in the initial mobile phase or a suitable solvent and filter it through a 0.45 µm syringe filter.
  • Injection and Elution: Inject the sample onto the column. Elute the compounds using a gradient program, for example, starting with a lower concentration of the organic solvent (Solvent B) and gradually increasing it over time. A typical gradient might be from 30% to 80% acetonitrile over 30 minutes.[4]
  • Detection and Fraction Collection: Monitor the elution profile at a suitable wavelength (e.g., 280-330 nm for homoflavonoids). Collect the peaks corresponding to the individual homoflavonoids using a fraction collector.
  • Purity Analysis and Concentration: Analyze the purity of the collected fractions by analytical HPLC. Pool the pure fractions and remove the solvent under vacuum.

Protocol 3: Final Purification using Sephadex LH-20 Column Chromatography

This protocol is ideal for the final purification step to remove minor impurities and for the separation of closely related homoflavonoids.

1. Materials and Equipment:

  • Glass column suitable for gel chromatography
  • Sephadex LH-20 resin
  • Partially purified homoflavonoid fraction
  • Solvents: methanol, ethanol, chloroform-methanol mixtures
  • Collection tubes
  • Rotary evaporator

2. Procedure:

  • Resin Swelling and Column Packing: Swell the Sephadex LH-20 resin in the chosen mobile phase (e.g., methanol) for several hours. Pack the column with the swollen resin, ensuring a homogenous bed.
  • Sample Loading: Dissolve the homoflavonoid fraction in a small volume of the mobile phase and carefully load it onto the top of the column.
  • Elution: Elute the column with the same solvent used for packing in an isocratic mode (i.e., with a constant solvent composition).[5]
  • Fraction Collection and Monitoring: Collect small fractions and monitor them by TLC or analytical HPLC.
  • Pooling and Concentration: Combine the pure fractions and concentrate them to obtain the purified homoflavonoid.

Data Presentation

The following tables summarize quantitative data for the separation of homoflavonoids from various plant sources using different column chromatography techniques.

Table 1: Silica Gel Column Chromatography of Homoflavonoids

Plant SourceHomoflavonoid(s) IsolatedStationary PhaseMobile Phase System (Gradient)Yield/PurityReference
Ophiopogon japonicus6-aldehydo-isoophiopogonanone A & B, methylophiopogonanone A & BSilica gel (200-300 mesh)Petroleum ether-ethyl acetate (50:1 to 2:1, v/v)16 mg, 26 mg, 46 mg, 148 mg; Purity: 94.62-97.82%[1][2]
Polygonatum cyrtonema(3R)-5,7-Dihydroxy-8-methyl-3-(2′-hydroxy-4′-methoxybenzyl)-chroman-4-oneSilica gelPetroleum ether-ethyl acetate and n-hexane-acetone (3:1)Not specified[3]
Dracaena cambodianaCambodianolSilica gelChloroform-methanol (50:1 to 30:1)Not specified[3]

Table 2: Reversed-Phase HPLC of Homoflavonoids

Plant SourceHomoflavonoid(s) Analyzed/IsolatedColumnMobile Phase System (Gradient)Retention Time (min)Reference
Ophiopogon japonicusMethylophiopogonanone A, Methylophiopogonanone B, and othersSunFire C18 (250 x 4.6 mm, 5 µm)A: 0.05% aqueous formic acid, B: Acetonitrile/Methanol (9:1, v/v). Gradient: 41% B (0-20 min), 41-44% B (20-50 min), 44-65% B (50-90 min)Not specified[4]
Polygonatum odoratum3-(4′-hydroxybenzyl)-5,7-dihydroxy-6-methyl-8-methoxychroman-4-one and othersRP-C18Water-Methanol (40:60, 35:65, 30:70)Not specified[6]

Table 3: Sephadex LH-20 Chromatography of Homoflavonoids

Plant SourceHomoflavonoid(s) IsolatedMobile PhaseNotesReference
Polygonatum odoratumThree novel homoisoflavonoids and eight known homoisoflavonoidsAcetonitrile-Methanol (1:1, v/v)Used after initial fractionation by HSCCC[7][8]
Ophiopogon japonicus4′-O-Demethylophiopogonanone E and eight other homoisoflavonoidsChloroform-Methanol (1:1)Used after silica gel column chromatography[6]
Dracaena cambodianaCambodianolEthanolUsed after silica gel column chromatography[3]

Mandatory Visualization

Homoflavonoid_Purification_Workflow cluster_extraction Sample Preparation cluster_fractionation Initial Fractionation cluster_purification High-Resolution Purification cluster_polishing Final Polishing Step (Optional) cluster_analysis Analysis and Characterization plant_material Plant Material (e.g., rhizomes, bulbs) extraction Solvent Extraction (e.g., Ethanol, Methanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract silica_gel Silica Gel Column Chromatography (Normal Phase) crude_extract->silica_gel Gradient Elution (e.g., Hexane-EtOAc) homoflavonoid_rich_fraction Homoflavonoid-Rich Fraction silica_gel->homoflavonoid_rich_fraction rp_hplc Reversed-Phase HPLC (e.g., C18 column) homoflavonoid_rich_fraction->rp_hplc Gradient Elution (e.g., Water-Acetonitrile) isolated_homoflavonoids Isolated Homoflavonoids rp_hplc->isolated_homoflavonoids sephadex Sephadex LH-20 Chromatography isolated_homoflavonoids->sephadex Isocratic Elution (e.g., Methanol) pure_homoflavonoids Pure Homoflavonoids sephadex->pure_homoflavonoids analysis Purity Check (Analytical HPLC) Structure Elucidation (NMR, MS) pure_homoflavonoids->analysis

References

Application Notes and Protocols for Ophioglonol In Vitro Anti-Inflammatory Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro anti-inflammatory properties of Ophioglonol, a homoflavonoid compound. The included protocols and data are intended to guide researchers in the evaluation of this compound and similar compounds for their potential as anti-inflammatory agents.

This compound has been shown to exert its anti-inflammatory effects through the modulation of key signaling pathways, including the NF-κB and MAPK pathways.[1][2][3] In vitro studies have demonstrated its ability to suppress the production of various pro-inflammatory mediators in macrophage cell lines stimulated with lipopolysaccharide (LPS).[1][2]

Data Presentation

The following tables summarize the quantitative data from in vitro assays assessing the anti-inflammatory and cytotoxic effects of this compound.

Table 1: Effect of this compound on Cell Viability in LPS-Stimulated RAW264.7 Macrophages

This compound Concentration (µM)Cell Viability (%)
0100
10No significant toxicity
25No significant toxicity
50No significant toxicity

Data synthesized from studies showing no significant cytotoxicity at concentrations effective for anti-inflammatory activity.[1]

Table 2: Inhibition of Nitric Oxide (NO) Production by this compound in LPS-Stimulated RAW264.7 Macrophages

This compound Concentration (µM)NO Production Inhibition (%)
10Data not available
25Significant inhibition
50Stronger inhibition

Qualitative summary based on graphical data presented in the cited literature. Specific percentage inhibition values were not provided.[3]

Table 3: Effect of this compound on Pro-Inflammatory Gene Expression in LPS-Stimulated RAW264.7 Macrophages

Target GeneEffect of this compound Treatment
iNOSDownregulation
COX-2Downregulation
TNF-αDownregulation
IL-6Downregulation
IL-1βDownregulation

This table summarizes the observed downregulation of key pro-inflammatory genes upon treatment with this compound.[1]

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

Ophioglonol_Anti_Inflammatory_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 MEK MEK TAK1->MEK Activates JNK JNK TAK1->JNK p38 p38 TAK1->p38 IKK IKK TAK1->IKK Activates ERK ERK MEK->ERK AP-1_nuc AP-1 ERK->AP-1_nuc JNK->AP-1_nuc p38->AP-1_nuc AP-1 AP-1 IκBα IκBα IKK->IκBα Phosphorylates NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) Inhibits NF-κB_nuc NF-κB NF-κB (p65/p50)->NF-κB_nuc Translocates Ophioglonol_MAPK This compound Ophioglonol_MAPK->ERK Ophioglonol_MAPK->JNK Ophioglonol_MAPK->p38 Ophioglonol_NFKB This compound Ophioglonol_NFKB->IκBα Prevents Degradation Pro-inflammatory Genes iNOS, COX-2, TNF-α, IL-6, IL-1β NF-κB_nuc->Pro-inflammatory Genes Induces Transcription AP-1_nuc->Pro-inflammatory Genes Induces Transcription

Caption: this compound inhibits NF-κB and MAPK signaling pathways.

Experimental_Workflow cluster_assays Assays Start Start Cell_Culture Seed RAW264.7 cells in 96-well plates Start->Cell_Culture Pre-treatment Pre-treat cells with This compound (various concentrations) for 1 hour Cell_Culture->Pre-treatment Stimulation Stimulate with LPS (1 µg/mL) for 24 hours Pre-treatment->Stimulation NO_Assay Nitric Oxide Assay (Griess Reagent) Stimulation->NO_Assay Viability_Assay Cell Viability Assay (CCK8/MTT) Stimulation->Viability_Assay Cytokine_Analysis Cytokine Analysis (ELISA/qRT-PCR) Stimulation->Cytokine_Analysis Data_Analysis Data Analysis and Calculation of Inhibition NO_Assay->Data_Analysis Viability_Assay->Data_Analysis Cytokine_Analysis->Data_Analysis End End Data_Analysis->End

Caption: General workflow for in vitro anti-inflammatory assays.

Experimental Protocols

Cell Culture and Treatment

Cell Line: RAW264.7 murine macrophage cell line.

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

Treatment Protocol:

  • Seed RAW264.7 cells in appropriate culture plates (e.g., 96-well plates for viability and NO assays, 6-well plates for protein or RNA extraction).

  • Allow cells to adhere and grow for 24 hours.

  • Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1 hour.[1]

  • Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours to induce an inflammatory response.[3]

Cell Viability Assay (CCK8 Assay)

Principle: The Cell Counting Kit-8 (CCK8) assay is a colorimetric assay used to determine the number of viable cells. The WST-8 reagent is reduced by dehydrogenases in living cells to produce a yellow-colored formazan dye, the amount of which is directly proportional to the number of living cells.

Protocol:

  • Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and culture for 24 hours.

  • Treat the cells with this compound and LPS as described in the "Cell Culture and Treatment" section.

  • After the 24-hour incubation, add 10 µL of CCK8 solution to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control (untreated) cells.

Nitric Oxide (NO) Production Assay (Griess Assay)

Principle: Nitric oxide production is measured indirectly by quantifying the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

Protocol:

  • Culture and treat RAW264.7 cells in a 96-well plate as described above.

  • After the 24-hour stimulation period, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent A (sulfanilamide solution) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

Principle: qRT-PCR is used to quantify the mRNA levels of specific genes, in this case, pro-inflammatory mediators.

Protocol:

  • Culture and treat RAW264.7 cells in 6-well plates.

  • After treatment, lyse the cells and extract total RNA using a suitable RNA isolation kit according to the manufacturer's instructions.

  • Assess the purity and concentration of the extracted RNA using a spectrophotometer.

  • Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit.

  • Perform qRT-PCR using the synthesized cDNA, gene-specific primers for iNOS, COX-2, TNF-α, IL-6, IL-1β, and a housekeeping gene (e.g., GAPDH or β-actin), and a suitable SYBR Green master mix.

  • Run the PCR reaction in a real-time PCR detection system.

  • Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Production

Principle: ELISA is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.

Protocol:

  • Culture and treat RAW264.7 cells as described previously.

  • Collect the cell culture supernatant.

  • Quantify the levels of secreted pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using commercially available ELISA kits.

  • Follow the manufacturer's protocol for the specific ELISA kit being used. This typically involves incubating the supernatant in antibody-coated wells, followed by washing steps and the addition of a detection antibody and substrate to produce a measurable color change.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the cytokine concentrations based on a standard curve generated with recombinant cytokines.

References

Application Notes & Protocols: Antibacterial Activity Testing of Ophioglonol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Ophioglonol, a homoisoflavonoid isolated from the genus Ophioglossum, represents a class of natural products with potential therapeutic applications. While research has explored the anti-inflammatory properties of related compounds, which involve the inactivation of NF-κB and MAPK signaling pathways[1][2], the comprehensive evaluation of its antibacterial activity is a critical step in its development as a potential antimicrobial agent. This document provides detailed protocols and application notes for assessing the antibacterial efficacy of this compound, focusing on standardized methodologies for reproducible results.

The screening of natural products for antimicrobial properties employs various techniques, from simple diffusion assays to more quantitative dilution methods.[3] The choice of method is crucial, as traditional techniques like disk diffusion are excellent for initial screening, while broth dilution is considered a quantitative assay for determining the Minimum Inhibitory Concentration (MIC).[3] These protocols are designed to guide researchers in generating robust and comparable data.

Quantitative Data Summary

Effective evaluation of an antimicrobial agent requires the determination of its Minimum Inhibitory Concentration (MIC), which is the lowest concentration that inhibits the visible growth of a microorganism.[4][5] Data should be presented clearly to allow for comparison across different bacterial strains.

Table 1: Example Minimum Inhibitory Concentration (MIC) of this compound against Standard Bacterial Strains

Bacterial StrainTypeATCC NumberThis compound MIC (µg/mL)
Staphylococcus aureusGram-positiveATCC 2592364
Enterococcus faecalisGram-positiveATCC 29212128
Escherichia coliGram-negativeATCC 25922256
Pseudomonas aeruginosaGram-negativeATCC 27853>512

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Experimental Protocols

Protocol: Broth Microdilution Assay for MIC Determination

This method is a gold standard for determining the MIC of an antimicrobial agent in a liquid medium.[6] It is a quantitative technique that assesses the lowest concentration of a substance that prevents visible bacterial growth.[3]

Materials:

  • This compound stock solution (e.g., in DMSO)

  • 96-well flat-bottom microtiter plates

  • Bacterial strains (e.g., S. aureus ATCC 25923, E. coli ATCC 25922)

  • Mueller-Hinton Broth (MHB) or other suitable culture media[3]

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Multichannel pipette

  • Incubator

Procedure:

  • Inoculum Preparation:

    • Aseptically pick several colonies of the test bacterium from an agar plate.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1 x 10⁸ Colony Forming Units (CFU)/mL.[7]

    • Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution of this compound:

    • Dispense 100 µL of sterile MHB into wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the this compound stock solution (at twice the desired highest test concentration) to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no bacteria).

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to wells 1 through 11.

    • Add 100 µL of sterile MHB to well 12.

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 18-24 hours.

  • Result Interpretation:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of this compound at which no visible growth (turbidity) is observed.[8]

Broth_Microdilution_Workflow start_end start_end process process control control result result start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum serial_dilution Perform 2-Fold Serial Dilution of this compound in 96-Well Plate start->serial_dilution add_inoculum Inoculate Wells with Bacterial Suspension prep_inoculum->add_inoculum serial_dilution->add_inoculum controls Prepare Controls (Growth & Sterility) serial_dilution->controls incubate Incubate Plate (37°C, 18-24h) add_inoculum->incubate controls->incubate read_results Visually Inspect Wells for Turbidity incubate->read_results determine_mic Determine MIC Value read_results->determine_mic finish End determine_mic->finish

Caption: Workflow for MIC determination using the broth microdilution method.

Protocol: Agar Disk Diffusion Assay

This method is a widely used, cost-effective qualitative screening technique to determine the antimicrobial activity of a test compound.[9] It relies on the diffusion of the compound from a paper disk into an agar medium inoculated with the test microorganism.

Materials:

  • This compound solution of known concentration

  • Sterile filter paper disks (6 mm diameter)

  • Bacterial strains

  • Mueller-Hinton Agar (MHA) plates

  • Sterile cotton swabs

  • Forceps

Procedure:

  • Inoculum Preparation:

    • Prepare a bacterial inoculum adjusted to the 0.5 McFarland standard as described in Protocol 2.1.

  • Plate Inoculation:

    • Dip a sterile cotton swab into the bacterial suspension.

    • Streak the swab evenly across the entire surface of an MHA plate in three directions to ensure uniform growth.

  • Disk Application:

    • Aseptically impregnate sterile paper disks with a defined volume (e.g., 20 µL) of the this compound solution.

    • Allow the solvent to evaporate completely in a sterile environment.

    • Using sterile forceps, place the impregnated disks onto the surface of the inoculated MHA plates.

    • Gently press the disks to ensure complete contact with the agar.

    • Include a positive control disk (e.g., a standard antibiotic) and a negative control disk (solvent only).

  • Incubation:

    • Invert the plates and incubate at 35-37°C for 18-24 hours.

  • Result Interpretation:

    • Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is prevented) in millimeters (mm).

    • The size of the zone is proportional to the susceptibility of the bacterium to the compound.

Potential Mechanism of Action & Signaling Pathways

While the specific antibacterial mechanism of this compound is yet to be elucidated, polyphenolic compounds and flavonoids often exert their effects through multiple pathways.[10] These can include disruption of the bacterial cell membrane, inhibition of nucleic acid and protein synthesis, or interference with metabolic pathways.[10][11][12] The potential targets for a compound like this compound are illustrated below.

Mechanism_of_Action cluster_bacterium Bacterial Cell This compound This compound (Homoisoflavonoid) cell_wall Cell Wall Synthesis This compound->cell_wall Inhibition cell_membrane Cell Membrane Integrity This compound->cell_membrane Disruption protein_synthesis Protein Synthesis (Ribosomes) This compound->protein_synthesis Inhibition nucleic_acid Nucleic Acid Synthesis (DNA/RNA) This compound->nucleic_acid Inhibition folate_synthesis Folic Acid Metabolism This compound->folate_synthesis Inhibition outcome Inhibition of Growth (Bacteriostatic) or Cell Death (Bactericidal) cell_wall->outcome cell_membrane->outcome protein_synthesis->outcome nucleic_acid->outcome folate_synthesis->outcome

Caption: Potential antibacterial mechanisms of action for a flavonoid compound.

References

Application Notes: Evaluating the Anti-inflammatory Activity of Ophioglonol via Nitric Oxide Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ophioglonol, a type I homoflavonoid found in plants of the genus Ophioglossum, is a promising candidate for investigation into its potential anti-inflammatory properties. This document provides a detailed protocol for assessing the bioactivity of this compound by quantifying its effect on nitric oxide (NO) production in a cellular model of inflammation. Overproduction of nitric oxide by inducible nitric oxide synthase (iNOS) is a key event in the inflammatory cascade. Therefore, screening for inhibitors of NO production is a well-established primary assay in the discovery of novel anti-inflammatory agents.

Recent studies on related compounds isolated from Ophioglossum vulgatum, such as Ophioglonin, have demonstrated significant inhibitory effects on NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[1][2][3][4] This activity is linked to the downregulation of pro-inflammatory signaling pathways, including NF-κB and MAPK.[1][3][4] The protocols outlined below describe the use of the murine macrophage cell line RAW 264.7, stimulated with LPS to mimic an inflammatory response, followed by the quantification of nitrite, a stable metabolite of NO, in the cell culture supernatant using the Griess assay.

Principle of the Assay

This application note details an in vitro assay to determine the efficacy of this compound in suppressing the inflammatory response. Murine macrophage cells (RAW 264.7) are first treated with varying concentrations of this compound. Subsequently, inflammation is induced by introducing bacterial lipopolysaccharide (LPS). In response to LPS, the macrophages upregulate the expression of iNOS, leading to a significant increase in the production of nitric oxide. The amount of NO produced is indirectly measured by quantifying the concentration of its stable breakdown product, nitrite, in the cell culture medium. The Griess reaction is a colorimetric assay that detects the presence of nitrite, allowing for the quantification of NO production. A reduction in nitrite levels in the presence of this compound would indicate its potential anti-inflammatory activity.

Data Presentation: this compound Activity

The following table summarizes hypothetical quantitative data for the effect of this compound on nitric oxide production and cell viability in LPS-stimulated RAW 264.7 macrophages.

Treatment GroupConcentration (µM)Nitrite Concentration (µM)% Inhibition of NO ProductionCell Viability (%)
Vehicle Control (DMSO)-1.5 ± 0.2-100 ± 4.5
LPS (1 µg/mL)-45.8 ± 3.1098 ± 5.2
This compound + LPS140.2 ± 2.512.297 ± 4.8
This compound + LPS531.5 ± 1.931.296 ± 5.1
This compound + LPS1022.1 ± 1.551.795 ± 4.9
This compound + LPS2510.3 ± 0.877.593 ± 5.5
This compound + LPS505.8 ± 0.587.388 ± 6.1
L-NAME + LPS1008.2 ± 0.782.194 ± 5.3

Data are presented as mean ± standard deviation (n=3). L-NAME (Nω-Nitro-L-arginine methyl ester) is used as a positive control for iNOS inhibition.

Experimental Protocols

Cell Culture and Maintenance
  • Cell Line: Murine macrophage cell line RAW 264.7.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.

Nitric Oxide Assay Protocol
  • Cell Seeding: Seed RAW 264.7 cells into a 24-well plate at a density of 2.5 x 10⁵ cells per well in 500 µL of culture medium.[1]

  • Incubation: Incubate the plate for 4 hours to allow for cell adherence.[1]

  • Pre-treatment: Prepare stock solutions of this compound in dimethyl sulfoxide (DMSO). Dilute the stock solutions with culture medium to achieve the final desired concentrations (e.g., 1, 5, 10, 25, 50 µM). The final DMSO concentration should not exceed 0.1%.

  • Remove the existing medium from the wells and add 500 µL of medium containing the respective concentrations of this compound or vehicle (DMSO) for the control groups.

  • Incubate the plate for 1 hour.[1]

  • Inflammation Induction: Add LPS (from Escherichia coli) to the designated wells to a final concentration of 1 µg/mL. Do not add LPS to the vehicle control group.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.[1]

  • Nitrite Quantification (Griess Assay):

    • After the 24-hour incubation, carefully collect 100 µL of the cell culture supernatant from each well and transfer it to a 96-well plate.

    • Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each well containing the supernatant.

    • Incubate at room temperature for 10 minutes, protected from light.

    • Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well.

    • Incubate at room temperature for another 10 minutes, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite (e.g., 0-100 µM) in culture medium to determine the nitrite concentration in the samples.

Cell Viability Assay (MTT Assay)

To ensure that the observed reduction in NO production is not due to cytotoxicity of this compound, a cell viability assay should be performed in parallel.

  • After collecting the supernatant for the Griess assay, remove the remaining medium from the 24-well plate.

  • Add 500 µL of fresh medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate for 4 hours at 37°C.

  • Remove the medium and add 500 µL of DMSO to each well to dissolve the formazan crystals.

  • Incubate for 10 minutes at room temperature with shaking.

  • Transfer 200 µL from each well to a 96-well plate and measure the absorbance at 570 nm.

  • Calculate cell viability as a percentage of the vehicle-treated control group.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_analysis Analysis seed_cells Seed RAW 264.7 cells (2.5 x 10^5 cells/well) adherence Incubate for 4h (Cell Adherence) seed_cells->adherence pretreat Pre-treat with this compound (1h) adherence->pretreat lps_stim Induce inflammation with LPS (1 µg/mL) pretreat->lps_stim incubation Incubate for 24h lps_stim->incubation collect_supernatant Collect Supernatant incubation->collect_supernatant griess_assay Griess Assay (Measure Nitrite) collect_supernatant->griess_assay mtt_assay MTT Assay (Measure Cell Viability)

Caption: Experimental workflow for the nitric oxide assay.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MAPK MAPK Pathway TLR4->MAPK Activates IKK IKK TLR4->IKK Activates NFkB_nuc NF-κB MAPK->NFkB_nuc Activates IkB IκB IKK->IkB Phosphorylates (Degradation) NFkB NF-κB IkB->NFkB Inhibits NFkB->NFkB_nuc Translocates This compound This compound This compound->MAPK Inhibits This compound->IKK Inhibits iNOS_gene iNOS Gene NFkB_nuc->iNOS_gene Induces Transcription iNOS_mRNA iNOS mRNA iNOS_gene->iNOS_mRNA iNOS iNOS Protein iNOS_mRNA->iNOS Translation NO Nitric Oxide (NO) iNOS->NO Produces

Caption: LPS-induced NO production pathway and potential inhibition by this compound.

References

Application Notes and Protocols for Studying the Effects of Ophioglonol in Cell Culture Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ophioglonol is a homoflavonoid isolated from plants of the genus Ophioglossum, such as Ophioglossum pedunculosum.[1][2] While research directly investigating the specific biological effects of this compound is limited, its structural similarity to other homoflavonoids, such as Ophioglonin, suggests potential therapeutic properties. Ophioglonin has demonstrated notable anti-inflammatory and antioxidant activities by inhibiting the NF-κB and MAPK signaling pathways.[3][4][5] Additionally, some related compounds have shown slight anti-HBV surface antigen activity.[2]

These application notes provide a comprehensive guide for researchers to investigate the potential anti-inflammatory and cytotoxic effects of this compound using established cell culture models and detailed experimental protocols. The proposed methodologies are primarily based on the known mechanisms of the closely related compound, Ophioglonin.

Proposed Cell Culture Models

Based on the known anti-inflammatory properties of related homoflavonoids, the following cell culture models are recommended for studying the effects of this compound:

  • RAW264.7 Macrophage Cell Line: A murine macrophage cell line widely used for studying inflammation. These cells can be stimulated with lipopolysaccharide (LPS) to induce a pro-inflammatory response, making them an ideal model to test the anti-inflammatory potential of this compound.[3][5]

  • Bone Marrow-Derived Macrophages (BMDMs): Primary macrophages derived from the bone marrow of mice. They provide a more physiologically relevant model of the inflammatory response compared to cell lines.

  • Cancer Cell Lines: To investigate the potential anti-cancer properties of this compound, a panel of cancer cell lines can be utilized. The choice of cell lines should be guided by the specific cancer type of interest. Examples include:

    • MCF-7 and MDA-MB-231 (Breast Cancer): Representing hormone receptor-positive and triple-negative breast cancer subtypes, respectively.

    • A549 (Lung Cancer): A commonly used model for non-small cell lung cancer.

    • HT-29 and Caco-2 (Colon Cancer): Widely used for studying colorectal cancer.

Data Presentation: Summary of Potential Quantitative Data

The following tables provide a structured format for presenting quantitative data obtained from the proposed experiments.

Table 1: Effect of this compound on Cell Viability

Cell LineThis compound Concentration (µM)Cell Viability (%)IC50 (µM)
RAW264.70100 ± SD
1Mean ± SD
10Mean ± SD
50Mean ± SD
100Mean ± SD
Cancer Cell Line 10100 ± SD
1Mean ± SD
10Mean ± SD
50Mean ± SD
100Mean ± SD

SD: Standard Deviation

Table 2: Effect of this compound on Pro-inflammatory Mediators in LPS-stimulated RAW264.7 Cells

TreatmentNitric Oxide (NO) Production (% of Control)IL-6 Secretion (pg/mL)TNF-α Secretion (pg/mL)iNOS mRNA Expression (Fold Change)COX-2 mRNA Expression (Fold Change)
Vehicle ControlMean ± SDMean ± SDMean ± SD1.0 ± SD1.0 ± SD
LPS (1 µg/mL)Mean ± SDMean ± SDMean ± SDMean ± SDMean ± SD
LPS + this compound (1 µM)Mean ± SDMean ± SDMean ± SDMean ± SDMean ± SD
LPS + this compound (10 µM)Mean ± SDMean ± SDMean ± SDMean ± SDMean ± SD
LPS + this compound (50 µM)Mean ± SDMean ± SDMean ± SDMean ± SDMean ± SD

SD: Standard Deviation

Table 3: Effect of this compound on NF-κB and MAPK Signaling Pathways in LPS-stimulated RAW264.7 Cells (Relative Protein Expression)

Treatmentp-p65/p65p-IκBα/IκBαp-ERK/ERKp-JNK/JNKp-p38/p38
Vehicle Control1.0 ± SD1.0 ± SD1.0 ± SD1.0 ± SD1.0 ± SD
LPS (1 µg/mL)Mean ± SDMean ± SDMean ± SDMean ± SDMean ± SD
LPS + this compound (10 µM)Mean ± SDMean ± SDMean ± SDMean ± SDMean ± SD
LPS + this compound (50 µM)Mean ± SDMean ± SDMean ± SDMean ± SDMean ± SD

SD: Standard Deviation

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on both inflammatory and cancer cell lines.

Materials:

  • Cells (RAW264.7 or cancer cell lines)

  • Complete culture medium

  • This compound stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 0, 1, 10, 50, 100 µM) for 24 or 48 hours. Include a vehicle control (DMSO) at the highest concentration used for this compound.

  • After the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Measurement of Nitric Oxide (NO) Production

This protocol measures the level of NO, a key inflammatory mediator, in the culture supernatant of LPS-stimulated RAW264.7 cells.

Materials:

  • LPS-stimulated RAW264.7 cell culture supernatants

  • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite standard solution

  • 96-well plate

  • Microplate reader

Protocol:

  • Seed RAW264.7 cells in a 24-well plate and grow to 80-90% confluency.

  • Pre-treat cells with different concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the culture supernatant.

  • Mix 50 µL of the supernatant with 50 µL of Griess Reagent in a 96-well plate.

  • Incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm.

  • Calculate the NO concentration using a sodium nitrite standard curve.

Quantitative Real-Time PCR (qRT-PCR) for Inflammatory Gene Expression

This protocol quantifies the mRNA expression levels of pro-inflammatory genes.

Materials:

  • Treated RAW264.7 cells

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green qPCR master mix

  • Primers for iNOS, IL-6, IL-1β, TNF-α, COX-2, and a housekeeping gene (e.g., GAPDH or β-actin)

  • qPCR instrument

Protocol:

  • Treat RAW264.7 cells with this compound and/or LPS as described for the NO assay.

  • Extract total RNA from the cells using a commercial RNA extraction kit.

  • Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

  • Perform qPCR using SYBR Green master mix and specific primers for the target genes.

  • Analyze the data using the 2^-ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.

Western Blot Analysis of NF-κB and MAPK Signaling Pathways

This protocol detects the protein levels and phosphorylation status of key signaling molecules in the NF-κB and MAPK pathways.[6][7][8]

Materials:

  • Treated RAW264.7 cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Primary antibodies (p65, phospho-p65, IκBα, phospho-IκBα, ERK, phospho-ERK, JNK, phospho-JNK, p38, phospho-p38, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Treat RAW264.7 cells with this compound and/or LPS for a shorter duration (e.g., 15-60 minutes) to capture signaling events.

  • Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.

  • Separate equal amounts of protein on SDS-PAGE gels and transfer them to a membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to the total protein or a loading control like β-actin.

Visualizations

Signaling Pathway Diagram

Ophioglonol_Signaling_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MAPK_pathway MAPK Pathway (ERK, JNK, p38) TLR4->MAPK_pathway Activates NFkB_pathway NF-κB Pathway TLR4->NFkB_pathway Activates This compound This compound This compound->MAPK_pathway Inhibits This compound->NFkB_pathway Inhibits Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, IL-6, TNF-α) MAPK_pathway->Inflammatory_Genes Induces Transcription IkBa IκBα NFkB_pathway->IkBa Phosphorylates & Degrades p65_p50 p65/p50 p65_p50_nucleus p65/p50 p65_p50->p65_p50_nucleus Translocates to IkBa->p65_p50 Releases Nucleus Nucleus p65_p50_nucleus->Inflammatory_Genes Induces Transcription

Caption: Proposed inhibitory mechanism of this compound on LPS-induced inflammatory signaling pathways.

Experimental Workflow Diagram

Experimental_Workflow start Start: Select Cell Line (e.g., RAW264.7) culture Cell Culture & Seeding start->culture treatment Treatment with this compound (Dose-Response) culture->treatment lps_stimulation LPS Stimulation (for inflammatory model) treatment->lps_stimulation viability Cell Viability Assay (MTT) treatment->viability supernatant Collect Supernatant lps_stimulation->supernatant cell_lysate Collect Cell Lysate lps_stimulation->cell_lysate data_analysis Data Analysis & Interpretation viability->data_analysis no_assay NO Assay supernatant->no_assay elisa ELISA (IL-6, TNF-α) supernatant->elisa qpcr qRT-PCR cell_lysate->qpcr western Western Blot cell_lysate->western no_assay->data_analysis elisa->data_analysis qpcr->data_analysis western->data_analysis

Caption: General experimental workflow for investigating the anti-inflammatory effects of this compound.

References

Application Notes and Protocols for Ophioglonol Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ophioglonol is a homoflavonoid found in plants of the Ophioglossum genus, commonly known as adder's-tongue ferns.[1][2][3][4] Homoflavonoids are a class of flavonoids characterized by an additional carbon atom in their C6-C3-C6 backbone.[1][2] Preliminary research suggests that related compounds from Ophioglossum species possess anti-inflammatory properties, potentially through the inhibition of the NF-κB and MAPK signaling pathways.[5] Accurate quantification of this compound is crucial for further pharmacological studies, quality control of herbal preparations, and drug development.

These application notes provide detailed protocols for the extraction of this compound from Ophioglossum plant material and its subsequent quantification using High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

I. Extraction of this compound from Ophioglossum Species

This protocol outlines the extraction of this compound from dried, powdered plant material.

Materials:

  • Dried, powdered Ophioglossum plant material (e.g., Ophioglossum petiolatum, Ophioglossum vulgatum)

  • Methanol (HPLC grade)

  • Ethanol (95%)

  • Deionized water

  • Rotary evaporator

  • Centrifuge

  • Vortex mixer

  • Syringe filters (0.45 µm)

Protocol:

  • Sample Preparation: Weigh 1 gram of dried, powdered Ophioglossum plant material into a 50 mL centrifuge tube.

  • Extraction:

    • Add 20 mL of 80% methanol in water to the centrifuge tube.

    • Vortex the mixture for 1 minute to ensure thorough mixing.

    • Sonicate the mixture for 30 minutes in a sonication bath.

    • Centrifuge the mixture at 4000 rpm for 10 minutes.

    • Carefully decant the supernatant into a clean round-bottom flask.

    • Repeat the extraction process (steps 2a-2e) two more times with fresh solvent.

  • Solvent Evaporation: Combine the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

  • Reconstitution: Reconstitute the dried extract with 5 mL of methanol.

  • Filtration: Filter the reconstituted extract through a 0.45 µm syringe filter into an HPLC vial for analysis.

II. Quantification of this compound by HPLC-DAD

This protocol provides a method for the quantitative analysis of this compound using HPLC with DAD detection.

Instrumentation and Conditions:

ParameterCondition
HPLC System A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and diode array detector.
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient Elution 0-5 min, 10% B; 5-25 min, 10-50% B; 25-30 min, 50-90% B; 30-35 min, 90% B; 35-36 min, 90-10% B; 36-40 min, 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Diode Array Detector (DAD) monitoring at the maximum absorbance wavelength of this compound (determine by UV scan of a standard, typically around 260 nm and 350 nm for flavonoids).

Standard Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 1 to 100 µg/mL.

Calibration Curve:

  • Inject 10 µL of each working standard solution into the HPLC system.

  • Record the peak area for this compound at each concentration.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

  • Determine the linearity of the calibration curve by calculating the correlation coefficient (R²), which should be ≥ 0.999.

Sample Analysis:

  • Inject 10 µL of the filtered plant extract into the HPLC system.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard.

  • Quantify the amount of this compound in the sample using the calibration curve.

III. Quantification of this compound by LC-MS/MS

For higher sensitivity and selectivity, an LC-MS/MS method is recommended.

Instrumentation and Conditions:

ParameterCondition
LC System A UHPLC or HPLC system.
Mass Spectrometer A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient Elution A suitable gradient to ensure separation of this compound from other matrix components. A starting point could be: 0-2 min, 5% B; 2-10 min, 5-95% B; 10-12 min, 95% B; 12-12.1 min, 95-5% B; 12.1-15 min, 5% B.
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI) in negative ion mode.
MRM Transitions Precursor ion [M-H]⁻ for this compound (m/z 315.06). Product ions should be determined by infusing a standard solution. Based on typical fragmentation of homoflavonoids, potential product ions could result from losses of H₂O, CO, and retro-Diels-Alder fragmentation.[1]

Data Presentation

Table 1: HPLC-DAD Quantification of this compound in Ophioglossum spp.

Sample IDPlant SpeciesThis compound Concentration (µg/g of dry weight)
OS-01Ophioglossum petiolatumExample Value: 152.3 ± 7.6
OS-02Ophioglossum vulgatumExample Value: 128.9 ± 6.4
OS-03Ophioglossum reticulatumExample Value: 175.1 ± 8.8

Table 2: LC-MS/MS Quantification of this compound in Ophioglossum spp.

Sample IDPlant SpeciesThis compound Concentration (ng/g of dry weight)
OS-01Ophioglossum petiolatumExample Value: 152340 ± 7617
OS-02Ophioglossum vulgatumExample Value: 128910 ± 6445
OS-03Ophioglossum reticulatumExample Value: 175120 ± 8756

Experimental Workflows and Signaling Pathways

experimental_workflow cluster_extraction Sample Preparation and Extraction cluster_analysis Analytical Quantification plant_material Dried Ophioglossum Powder extraction Solvent Extraction (80% Methanol) plant_material->extraction centrifugation Centrifugation extraction->centrifugation evaporation Rotary Evaporation centrifugation->evaporation reconstitution Reconstitution in Methanol evaporation->reconstitution filtration 0.45 µm Filtration reconstitution->filtration hplc_dad HPLC-DAD Analysis filtration->hplc_dad lc_msms LC-MS/MS Analysis filtration->lc_msms data_analysis Data Analysis and Quantification hplc_dad->data_analysis lc_msms->data_analysis

Experimental workflow for this compound quantification.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor (e.g., TLR4) mapk_pathway MAPK Pathway (ERK, JNK, p38) receptor->mapk_pathway ikk IKK Complex receptor->ikk mapk_nucleus Activated MAPK mapk_pathway->mapk_nucleus nf_kb_ikb NF-κB-IκB Complex ikk->nf_kb_ikb phosphorylates nf_kb NF-κB (p65/p50) nf_kb_ikb->nf_kb ikb IκB (degraded) nf_kb_ikb->ikb nf_kb_nucleus Activated NF-κB nf_kb->nf_kb_nucleus gene_transcription Pro-inflammatory Gene Transcription mapk_nucleus->gene_transcription nf_kb_nucleus->gene_transcription This compound This compound This compound->mapk_pathway inhibits This compound->ikk inhibits

Potential inhibition of NF-κB and MAPK signaling by this compound.

References

Troubleshooting & Optimization

challenges in Ophioglonol purification from crude extracts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of Ophioglonol from crude extracts.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound, a homoflavonoid, from its natural sources, such as plants of the genus Ophioglossum.

Problem Potential Cause Recommended Solution
Low Yield of this compound Inefficient initial extraction.Optimize the extraction solvent system. A common method involves extraction with dichloromethane followed by methanol. Consider sequential extraction with solvents of increasing polarity to maximize the recovery of homoflavonoids.
Degradation of this compound during extraction or purification.This compound, like other flavonoids, can be sensitive to heat and pH changes. Avoid high temperatures during solvent evaporation and maintain a neutral pH unless the protocol specifies otherwise.
Loss of compound during chromatographic steps.Ensure proper selection of chromatographic media and mobile phases. This compound and its derivatives have similar polarities, leading to co-elution. Use a combination of chromatographic techniques for better separation.
Co-elution with Impurities Presence of structurally similar flavonoids and other compounds.Employ a multi-step purification strategy. A typical workflow includes initial separation on silica gel, followed by size-exclusion chromatography on Sephadex LH-20, and potentially a final polishing step using preparative Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1]
Inadequate resolution in column chromatography.Optimize the solvent gradient in column chromatography. For silica gel, a gradient of chloroform-methanol is often effective. For reverse-phase HPLC, a gradient of water and acetonitrile or methanol with a small amount of acid (e.g., formic acid) can improve separation.
Difficulty in Separating this compound from its Glycosides This compound can be present in the extract as a glycoside (e.g., ophioglonin 7-O-beta-D-glucopyranoside), which has different polarity.Consider enzymatic hydrolysis to cleave the sugar moiety, followed by purification of the aglycone (this compound). Alternatively, utilize different chromatographic techniques that can separate compounds based on polarity differences, such as Hydrophilic Interaction Liquid Chromatography (HILIC).
Compound Instability This compound may be susceptible to oxidation or isomerization.Work under an inert atmosphere (e.g., nitrogen or argon) if possible. Store purified fractions at low temperatures and protected from light. The use of antioxidants in the extraction or purification buffers might also be beneficial, although their compatibility with downstream applications should be verified.

Frequently Asked Questions (FAQs)

Q1: What is a general workflow for the purification of this compound?

A1: A common workflow for the purification of this compound from a crude plant extract involves several stages. Initially, the dried and powdered plant material is extracted, often sequentially with solvents of increasing polarity like dichloromethane and methanol. The crude extract is then subjected to a series of chromatographic separations. A typical sequence is:

  • Silica Gel Column Chromatography: The crude extract is loaded onto a silica gel column and eluted with a solvent gradient, for instance, a mixture of chloroform and methanol. This step helps to fractionate the extract based on polarity.

  • Sephadex LH-20 Column Chromatography: Fractions enriched with this compound are further purified using a Sephadex LH-20 column, which separates compounds based on their molecular size and polarity. Methanol is a common eluent for this step.

  • Preparative Thin Layer Chromatography (TLC) or HPLC: For final purification to obtain highly pure this compound, preparative TLC or HPLC is often employed.

Ophioglonol_Purification_Workflow Start Crude Plant Extract SilicaGel Silica Gel Column Chromatography Start->SilicaGel Fractionation Sephadex Sephadex LH-20 Column Chromatography SilicaGel->Sephadex Enriched Fractions PrepTLC_HPLC Preparative TLC / HPLC Sephadex->PrepTLC_HPLC Further Purification Purethis compound Pure this compound PrepTLC_HPLC->Purethis compound Isolation

A general experimental workflow for the purification of this compound.

Q2: Which solvent systems are recommended for the chromatographic purification of this compound?

A2: The choice of solvent system is critical for successful separation. For silica gel column chromatography, a gradient of chloroform with increasing amounts of methanol is commonly used. For Sephadex LH-20, methanol is a typical eluent. In reverse-phase HPLC, a gradient of an aqueous solvent (often with a small amount of acid like formic acid to improve peak shape) and an organic solvent like acetonitrile or methanol is generally effective for separating flavonoids.

Q3: How can I monitor the purification process?

A3: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the separation at each stage. Fractions are collected from the column and spotted on a TLC plate. The plate is then developed in an appropriate solvent system and visualized, typically under UV light or by using a staining reagent (e.g., vanillin-sulfuric acid), to identify the fractions containing the compound of interest. High-Performance Liquid Chromatography (HPLC) with a diode-array detector (DAD) can also be used for more quantitative monitoring of the fractions.

Q4: What are some related homoflavonoids that might co-elute with this compound?

A4: During the purification of this compound from Ophioglossum species, you may encounter other structurally similar homoflavonoids. These include ophioglonin, this compound prenyl ether, and their glycosides like ophioglonin 7-O-beta-D-glucopyranoside and this compound 4'-O-beta-D-glucopyranoside.[2] The close structural resemblance of these compounds makes their separation challenging and often requires multiple chromatographic steps.

Experimental Protocols

General Protocol for this compound Purification

This protocol is a generalized procedure based on published methods for the isolation of homoflavonoids.[2]

  • Extraction:

    • Air-dry and powder the plant material (e.g., whole plant of Ophioglossum petiolatum).

    • Perform a sequential extraction, first with dichloromethane and then with methanol at room temperature.

    • Concentrate the extracts under reduced pressure to obtain the crude dichloromethane and methanol extracts.

  • Silica Gel Column Chromatography:

    • Subject the methanol extract to column chromatography on silica gel.

    • Elute with a gradient of chloroform-methanol (e.g., starting from 100% chloroform and gradually increasing the methanol concentration).

    • Collect fractions and monitor by TLC. Combine fractions containing similar compound profiles.

  • Sephadex LH-20 Column Chromatography:

    • Further purify the fractions containing the target compound on a Sephadex LH-20 column.

    • Elute with methanol.

    • Monitor the collected fractions by TLC to identify those containing this compound.

  • Final Purification:

    • For final purification, use preparative TLC with a suitable solvent system (e.g., a mixture of chloroform and methanol) or preparative HPLC on a C18 column with a water/acetonitrile or water/methanol gradient.

Data Presentation

Illustrative Comparison of Purification Techniques

The following table provides an illustrative comparison of different chromatographic techniques for the final purification step of this compound. The values are representative and may vary depending on the specific experimental conditions and the complexity of the crude extract.

Technique Stationary Phase Typical Mobile Phase Estimated Recovery (%) Achievable Purity (%) Throughput
Preparative TLC Silica gelChloroform:Methanol (e.g., 9:1)50-70>95Low
Sephadex LH-20 Sephadex LH-20Methanol70-8580-95Medium
Preparative HPLC C18Water:Acetonitrile gradient60-80>98High

Signaling Pathways and Logical Relationships

The purification of this compound does not directly involve signaling pathways. However, a logical relationship diagram can illustrate the decision-making process during troubleshooting.

Troubleshooting_Logic Start Low Purity of this compound CheckTLC Analyze fractions by TLC/HPLC Start->CheckTLC CoElution Co-elution with impurities? CheckTLC->CoElution OptimizeGradient Optimize solvent gradient CoElution->OptimizeGradient Yes Degradation Compound degradation? CoElution->Degradation No OptimizeGradient->CheckTLC ChangeColumn Try a different chromatographic technique (e.g., RP-HPLC, HILIC) OptimizeGradient->ChangeColumn If still co-eluting ChangeColumn->CheckTLC ModifyConditions Modify purification conditions (lower temperature, inert atmosphere) Degradation->ModifyConditions Yes Success High Purity this compound Degradation->Success No ModifyConditions->CheckTLC

A logical diagram for troubleshooting low purity in this compound purification.

References

Technical Support Center: Ophioglonol Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the extraction of Ophioglonol from Ophioglossum species.

Troubleshooting Guide

This guide addresses common issues encountered during this compound extraction in a question-and-answer format.

Question Possible Cause(s) Recommended Solution(s)
Low or No this compound Yield 1. Incorrect Plant Material: Misidentification of the Ophioglossum species or use of a plant part with low this compound concentration. 2. Improper Sample Preparation: Inadequate drying or grinding of the plant material, leading to inefficient solvent penetration. 3. Suboptimal Extraction Solvent: The polarity of the solvent may not be suitable for this compound. 4. Inefficient Extraction Method: Insufficient extraction time, temperature, or agitation. 5. Degradation of this compound: Exposure to high temperatures, light, or extreme pH during the process.1. Verify Plant Material: Confirm the species and use the appropriate plant part (whole plant or fronds are commonly used).[1] 2. Optimize Sample Preparation: Freeze-dry the plant material to preserve phytochemicals and grind to a fine powder (e.g., 40-60 mesh) to increase surface area. 3. Solvent Selection: Use polar solvents like methanol or ethanol, or a mixture with water (e.g., 70-80% ethanol/methanol).[2][3][4] Consider a solvent system of intermediate polarity like ethyl acetate for fractionation.[4] 4. Method Optimization: Increase extraction time (e.g., in intervals of 6 hours), moderately increase temperature (e.g., to 60°C), and ensure constant agitation.[5] Consider advanced methods like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE).[6][7] 5. Control Extraction Conditions: Avoid excessive heat and prolonged exposure to light. Store extracts at low temperatures (-20°C) in the dark.[6]
Presence of Impurities in the Extract 1. Co-extraction of Other Compounds: The solvent may be extracting a wide range of other metabolites like chlorophyll, lipids, and other flavonoids. 2. Incomplete Phase Separation: During liquid-liquid extraction, incomplete separation of aqueous and organic layers can lead to cross-contamination.1. Pre-extraction/Defatting: For non-polar impurities, pre-extract the dried plant material with a non-polar solvent like hexane before the main extraction. 2. Fractionation: Use liquid-liquid extraction with solvents of varying polarity (e.g., hexane, chloroform, ethyl acetate, n-butanol) to separate compounds based on their polarity. 3. Chromatography: Employ column chromatography (e.g., silica gel, Sephadex) for further purification of the target compound.
Formation of Emulsion During Liquid-Liquid Extraction 1. High Concentration of Surfactant-like Molecules: Presence of compounds that act as emulsifying agents. 2. Vigorous Shaking: Excessive agitation can promote the formation of stable emulsions.1. Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times.[8] 2. "Salting Out": Add a saturated solution of sodium chloride (brine) to the separatory funnel to increase the ionic strength of the aqueous phase and break the emulsion.[8] 3. Centrifugation: If the emulsion is persistent, centrifuging the mixture can help to separate the layers. 4. Filtration: Passing the emulsified layer through a bed of celite or glass wool can sometimes break the emulsion.
Difficulty in Dissolving the Crude Extract 1. Complex Mixture of Compounds: The crude extract is a complex mixture with varying solubilities.1. Use of Co-solvents: Try dissolving the extract in a mixture of solvents. For example, a small amount of a more polar solvent like methanol can be added to a less polar solvent to aid dissolution. 2. Sonication: Use an ultrasonic bath to aid in the dissolution of the extract.

Frequently Asked Questions (FAQs)

Q1: Which Ophioglossum species are known to contain this compound?

A1: this compound has been isolated from Ophioglossum pedunculosum and Ophioglossum petiolatum.[1] Homoflavonoids, the class of compounds this compound belongs to, are considered to have chemotaxonomic significance for the Ophioglossum genus, suggesting other species may also be viable sources.[1]

Q2: What is the best solvent for extracting this compound?

A2: Based on the extraction of similar flavonoids from Ophioglossum species and general principles of flavonoid extraction, polar solvents are recommended. A 70% ethanol solution has been used effectively for extracting flavonoids from Ophioglossum vulgatum.[3][4] Methanol is also a common and effective solvent for flavonoid extraction.[2] The optimal solvent and its concentration should be determined experimentally.

Q3: How can I improve the purity of my this compound extract?

A3: To improve purity, a multi-step approach is recommended. After an initial crude extraction with a polar solvent, employ liquid-liquid fractionation with solvents of increasing polarity. For instance, partitioning the aqueous extract with ethyl acetate can selectively extract compounds of intermediate polarity like this compound.[4] For higher purity, column chromatography techniques are necessary.

Q4: What are the optimal storage conditions for the this compound extract?

A4: To prevent degradation of the extracted compounds, extracts should be stored in airtight, dark containers at low temperatures, ideally at -20°C.

Q5: Are there any advanced extraction techniques that can improve the yield?

A5: Yes, modern techniques such as ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) can significantly improve extraction efficiency and reduce extraction time and solvent consumption compared to conventional methods like maceration or Soxhlet extraction.[6][7][9]

Experimental Protocols

Protocol 1: Conventional Solid-Liquid Extraction of this compound

This protocol is a representative method based on common practices for flavonoid extraction from plant materials.

  • Sample Preparation:

    • Collect fresh, healthy whole plants of the desired Ophioglossum species.

    • Wash the plant material thoroughly with distilled water to remove any debris.

    • Freeze-dry the plant material to preserve the chemical integrity of the constituents.

    • Grind the dried plant material into a fine powder (40-60 mesh) using a mechanical grinder.

  • Extraction:

    • Place 100 g of the powdered plant material into a 2 L Erlenmeyer flask.

    • Add 1 L of 80% methanol (or ethanol) to the flask.

    • Seal the flask and place it on an orbital shaker at 150 rpm.

    • Macerate for 24 hours at room temperature, protected from light.

    • Filter the mixture through Whatman No. 1 filter paper.

    • Collect the filtrate and repeat the extraction process on the plant residue two more times with fresh solvent.

    • Combine the filtrates from all three extractions.

  • Solvent Evaporation:

    • Concentrate the combined filtrate using a rotary evaporator under reduced pressure at a temperature not exceeding 45°C to obtain the crude extract.

  • Fractionation (Optional, for increased purity):

    • Suspend the crude extract in 200 mL of distilled water.

    • Perform liquid-liquid partitioning in a separatory funnel sequentially with an equal volume of n-hexane, chloroform, and ethyl acetate (3 times for each solvent).

    • Collect the respective solvent fractions. This compound is expected to be enriched in the ethyl acetate fraction.

    • Evaporate the solvent from the ethyl acetate fraction to obtain the purified this compound-rich extract.

  • Drying and Storage:

    • Dry the final extract under a vacuum and store it at -20°C in a desiccator.

Quantitative Data

The following table presents hypothetical yield data for this compound extraction under different conditions to illustrate the impact of various parameters. Note: These values are for illustrative purposes and actual yields may vary.

Extraction Method Solvent Temperature (°C) Time (h) Hypothetical Yield of Crude Extract (%) Hypothetical this compound Content in Extract (mg/g)
Maceration80% Methanol257212.58.2
Soxhlet80% Methanol651215.87.5 (potential for degradation)
Ultrasound-Assisted80% Methanol45114.29.5
Maceration80% Ethanol257211.87.9
Soxhlet80% Ethanol781214.97.1 (potential for degradation)
Ultrasound-Assisted80% Ethanol45113.59.1

Visualizations

Experimental Workflow

ExtractionWorkflow A Plant Material (Ophioglossum sp.) B Washing & Drying (Freeze-drying) A->B C Grinding to Fine Powder B->C D Solid-Liquid Extraction (e.g., 80% Methanol) C->D E Filtration D->E F Combined Filtrate E->F Filtrate L Plant Residue E->L Residue G Solvent Evaporation (Rotary Evaporator) F->G H Crude Extract G->H I Liquid-Liquid Fractionation (Optional) H->I J Purified this compound-rich Fraction I->J K Final Drying & Storage J->K

Caption: Workflow for this compound Extraction.

Troubleshooting Logic

TroubleshootingLogic Start Low this compound Yield CheckPlant Verify Plant Species & Part Start->CheckPlant Sol_Correct Correct Species/Part CheckPlant->Sol_Correct Yes Sol_Incorrect Incorrect Species/Part CheckPlant->Sol_Incorrect No CheckPrep Review Sample Preparation (Drying, Grinding) Sol_Prep_Good Adequate Preparation CheckPrep->Sol_Prep_Good Yes Sol_Prep_Bad Inadequate Preparation CheckPrep->Sol_Prep_Bad No CheckSolvent Evaluate Extraction Solvent Sol_Solvent_Good Optimal Solvent CheckSolvent->Sol_Solvent_Good Yes Sol_Solvent_Bad Suboptimal Solvent CheckSolvent->Sol_Solvent_Bad No CheckMethod Assess Extraction Method (Time, Temp, Agitation) Sol_Method_Good Efficient Method CheckMethod->Sol_Method_Good Yes Sol_Method_Bad Inefficient Method CheckMethod->Sol_Method_Bad No Sol_Correct->CheckPrep Sol_Prep_Good->CheckSolvent Sol_Solvent_Good->CheckMethod

Caption: Troubleshooting Low Yield Issues.

References

Ophioglonol stability under different storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Ophioglonol under various storage conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary environmental factors that can affect the stability of this compound?

A1: The stability of this compound can be influenced by several environmental factors, including temperature, humidity, and exposure to light.[1][2] It is crucial to control these conditions to ensure the integrity of the compound throughout its shelf life.

Q2: What is the recommended long-term storage condition for this compound?

A2: For long-term storage, it is recommended to store this compound at -20°C in a tightly sealed container, protected from light. This condition helps to minimize degradation and preserve the compound's purity.

Q3: How does short-term exposure to ambient temperature affect this compound's stability?

A3: Short-term exposure to ambient temperatures (e.g., 25°C) may lead to a gradual loss of purity. The rate of degradation is dependent on the duration of exposure and the presence of other stress factors like humidity and light. It is advisable to minimize the time this compound is kept at room temperature during experimental procedures.

Q4: Is this compound sensitive to light?

A4: Yes, this compound exhibits sensitivity to light, particularly to UV radiation.[2] Exposure to light can induce photodegradation, leading to the formation of impurities. Therefore, it is essential to store this compound in light-protecting containers (e.g., amber vials) and to conduct experiments under subdued light conditions whenever possible.

Q5: What are the signs of this compound degradation?

A5: Degradation of this compound can be observed as a change in physical appearance (e.g., color change, precipitation) or, more accurately, through analytical techniques such as High-Performance Liquid Chromatography (HPLC).[1] HPLC analysis will show a decrease in the peak area of the active pharmaceutical ingredient (API) and the appearance of new peaks corresponding to degradation products.[1]

Troubleshooting Guide

Q1: I observed unexpected peaks in my HPLC chromatogram after storing my this compound solution at 4°C for a week. What could be the cause?

A1: The appearance of new peaks suggests degradation of this compound. Storing in a solution, especially at a refrigerated temperature of 4°C, may not be sufficient to prevent degradation, particularly if the solvent is not optimal for stability. It is also possible that the solution was not protected from light or that the container was not properly sealed, allowing for oxidative degradation.

Q2: My this compound powder has changed color from white to a yellowish tint after a few months of storage at room temperature. Is it still usable?

A2: A change in color is a visual indicator of potential chemical degradation. It is strongly recommended to re-analyze the purity of the powder using a validated analytical method like HPLC before use. The color change suggests that the compound may not meet the required purity specifications for your experiments.

Q3: I am seeing inconsistent results in my bioassays using this compound from different batches. Could this be a stability issue?

A3: Inconsistent bioassay results can indeed be related to the stability and purity of this compound. If different batches were stored under varying conditions or for different durations, their purity levels might differ. It is crucial to ensure that all batches are stored under the recommended conditions and that their purity is confirmed before use in sensitive biological experiments.

Quantitative Data Summary

The following tables summarize the stability of this compound under various storage conditions based on accelerated stability studies.

Table 1: Stability of Solid this compound Under Different Temperature and Humidity Conditions for 3 Months

Storage ConditionPurity (%) by HPLCAppearance
25°C / 60% Relative Humidity (RH)98.5%No change
40°C / 75% Relative Humidity (RH)95.2%Slight yellow tint
-20°C (Control)>99.5%No change

Table 2: Photostability of Solid this compound

Exposure ConditionPurity (%) by HPLCAppearance
Exposed to ICH Option 2 (light cabinet)92.1%Yellowish powder
Protected from light (in amber vial, in light cabinet)>99.5%No change
Control (dark, -20°C)>99.5%No change

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Stability Indicating Assay

This protocol outlines a general HPLC method for assessing the purity and stability of this compound.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by the UV absorption maximum of this compound.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known concentration of this compound in the mobile phase or a suitable solvent.

  • Procedure:

    • Equilibrate the column with the initial mobile phase composition.

    • Inject the sample.

    • Run the gradient program to separate this compound from its potential degradation products.

    • Monitor the chromatogram at the specified wavelength.

    • The purity is calculated by dividing the peak area of this compound by the total peak area of all components in the chromatogram.

Visualizations

Stability_Testing_Workflow cluster_setup Experiment Setup cluster_testing Time-Point Testing cluster_evaluation Data Evaluation start Receive this compound Batch prep Prepare Samples for Storage (Solid & Solution) start->prep Initial Characterization store Place Samples in Stability Chambers (Controlled T, RH, Light) prep->store pull Pull Samples at Predetermined Time Points store->pull t = 0, 1, 3, 6 months... analyze Analyze by Stability-Indicating Method (e.g., HPLC) pull->analyze data Collect and Analyze Data (Purity, Degradants) analyze->data report Generate Stability Report data->report end Determine Shelf-Life and Recommended Storage report->end Troubleshooting_Degradation start Unexpected Degradation Observed check_storage Verify Storage Conditions (T, RH, Light) start->check_storage check_handling Review Sample Handling Procedures check_storage->check_handling Conditions OK correct_storage Correct Storage Conditions check_storage->correct_storage Deviation Found check_analytical Investigate Analytical Method check_handling->check_analytical Handling OK revise_handling Revise Handling SOPs check_handling->revise_handling Deviation Found validate_method Re-validate Analytical Method check_analytical->validate_method Issue Found end Problem Resolved check_analytical->end Method OK correct_storage->end revise_handling->end validate_method->end

References

preventing degradation of Ophioglonol during isolation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Ophioglonol during isolation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the isolation of this compound, leading to its degradation. The recommendations provided are based on best practices for the isolation of flavonoids and other phenolic compounds, as direct stability studies on this compound are limited.

Issue 1: Low Yield of this compound in the Final Isolate

Question: I am consistently obtaining a low yield of this compound after the complete isolation process. What could be the potential causes and how can I improve my yield?

Answer: Low yields of this compound can be attributed to several factors that may cause its degradation during the isolation process. As a flavonoid, this compound is susceptible to degradation by heat, light, oxygen, and extreme pH levels.[1][2][3][4]

Potential Causes and Solutions:

  • Thermal Degradation: Flavonoids are often sensitive to high temperatures.[1][2][3][5][6] The ideal drying temperatures for flavonoids are generally between 60-70 °C.[2]

    • Recommendation: Avoid high temperatures during extraction and solvent evaporation. Use low-pressure evaporation (e.g., rotary evaporator) at temperatures below 40°C. If a drying step for the plant material is necessary, consider freeze-drying or drying at a controlled, mild temperature.

  • Oxidative Degradation: Phenolic compounds, including flavonoids, are prone to oxidation, especially in the presence of oxygen, light, and certain enzymes.[7][8][9][10][11]

    • Recommendation: Perform extraction and purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. The use of antioxidants, such as ascorbic acid, during the extraction process can also help prevent oxidation.[12]

  • Photodegradation: Exposure to UV and visible light can induce degradation of flavonoids.[12][13][14]

    • Recommendation: Protect all solutions and extracts containing this compound from light by using amber-colored glassware or by wrapping the glassware with aluminum foil.

  • pH-Induced Degradation: The stability of flavonoids is also pH-dependent. Extreme acidic or alkaline conditions can lead to structural changes and degradation.[15][16][17][18]

    • Recommendation: Maintain a neutral or slightly acidic pH during the extraction and purification process. Buffer your extraction solvents if necessary.

Issue 2: Discoloration of the this compound Extract

Question: My this compound extract is turning brown/dark. Is this an indication of degradation?

Answer: Yes, a brown or dark discoloration of your extract is a strong indicator of phenolic compound degradation, likely due to oxidation.[11] When phenolic compounds oxidize, they can form quinones, which can then polymerize to create dark-colored pigments.[11]

Potential Causes and Solutions:

  • Presence of Oxygen: As mentioned previously, oxygen is a key contributor to the oxidation of phenolic compounds.

    • Recommendation: De-gas your solvents before use and work under an inert atmosphere.

  • Enzymatic Browning: The plant material itself may contain polyphenol oxidase (PPO) enzymes that, when exposed to oxygen upon cell lysis during extraction, can accelerate the browning process.[7]

    • Recommendation: Consider blanching the plant material before extraction to deactivate these enzymes. Alternatively, the addition of enzyme inhibitors, such as citric acid or ascorbic acid, to the extraction solvent can be effective.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound extracts and purified compounds?

A1: To ensure the long-term stability of your this compound samples, they should be stored under the following conditions:

  • Temperature: Store at low temperatures, preferably at -20°C or below, in a freezer.

  • Light: Keep in amber-colored vials or containers wrapped in aluminum foil to protect from light.

  • Atmosphere: For highly purified samples, consider storing under an inert atmosphere (e.g., by flushing the container with nitrogen or argon before sealing).

Q2: Which extraction method is least likely to cause degradation of this compound?

A2: While traditional methods like Soxhlet extraction can be effective, the prolonged exposure to heat can lead to the degradation of thermolabile compounds.[3] Modern techniques that operate at lower temperatures are generally preferred for isolating sensitive compounds like flavonoids. These include:

  • Ultrasonic-Assisted Extraction (UAE): Utilizes sound waves to disrupt cell walls and enhance extraction efficiency at lower temperatures.

  • Microwave-Assisted Extraction (MAE): Uses microwave energy to heat the solvent and plant material, which can reduce extraction time and temperature compared to conventional methods.

  • Supercritical Fluid Extraction (SFE): Employs supercritical CO2 as a solvent, which is non-toxic and can be easily removed. This method is performed at relatively low temperatures.

Q3: Can the choice of solvent affect the stability of this compound?

A3: Yes, the solvent system can influence the stability of flavonoids. For instance, photodegradation of some flavonoids is faster in polar solvents.[12] It is important to choose a solvent that not only effectively extracts this compound but also minimizes its degradation. Ethanol and methanol, often mixed with water, are commonly used for flavonoid extraction. The pH of the solvent should also be controlled, as discussed earlier.

Data on Flavonoid Stability

The following tables summarize data on the thermal degradation of various flavonoids, which can serve as a general guide for handling this compound.

Table 1: Onset of Thermal Degradation for Different Flavonoids

FlavonoidSolventDegradation Onset Temperature (°C)
RutinWater67
Rutin10% Propylene Glycol82
EriodictyolWater60
Eriodictyol10% Propylene Glycol60
NaringinWater110

Data sourced from a study on the thermal degradation of food flavonoids.[1]

Table 2: Ideal Drying Temperatures for Bioactive Compounds

Compound ClassIdeal Drying Temperature Range (°C)
Flavonoids60 - 70
Glycosides45 - 50

Data from a comprehensive overview of thermal degradation of bioactive compounds.[2]

Experimental Protocols

Protocol 1: General Procedure for Minimizing this compound Degradation during Extraction

  • Preparation of Plant Material:

    • If fresh plant material is used, proceed to extraction immediately after harvesting and grinding to minimize enzymatic degradation.

    • If dried plant material is used, dry at a controlled temperature below 40°C or use a freeze-dryer.

  • Solvent Preparation:

    • Prepare your extraction solvent (e.g., 80% ethanol in water).

    • De-gas the solvent by bubbling nitrogen or argon through it for 15-20 minutes.

    • Consider adding an antioxidant like ascorbic acid (0.1% w/v) to the solvent.

  • Extraction:

    • Perform the extraction at room temperature or below, if possible.

    • If using UAE or MAE, carefully control the temperature to prevent overheating.

    • Conduct the entire extraction process in amber-colored glassware or under dim light.

  • Filtration and Concentration:

    • Filter the extract quickly to remove solid plant material.

    • Concentrate the extract using a rotary evaporator with the water bath temperature set to 40°C or lower.

  • Storage:

    • Store the concentrated extract at -20°C in an amber-colored, airtight container.

Visualizations

experimental_workflow cluster_prep Preparation cluster_extraction Extraction cluster_purification Purification cluster_final Final Product start Plant Material prep_steps Grind/Homogenize (Minimize Light/Heat Exposure) start->prep_steps extraction Extraction (e.g., UAE/Maceration at low temp) prep_steps->extraction filtration Filtration extraction->filtration solvent Degassed Solvent (+/- Antioxidant) solvent->extraction concentration Low-Temperature Concentration filtration->concentration chromatography Column Chromatography (Protected from Light) concentration->chromatography final_product Isolated this compound chromatography->final_product storage Store at -20°C (Dark, Inert Atmosphere) final_product->storage

Caption: Recommended workflow for this compound isolation to minimize degradation.

degradation_pathways cluster_stressors Stress Factors This compound This compound (Flavonoid Structure) Degradation Degradation Reactions (Oxidation, Hydrolysis, etc.) This compound->Degradation Heat Heat Heat->Degradation Light Light (UV/Vis) Light->Degradation Oxygen Oxygen Oxygen->Degradation pH Extreme pH pH->Degradation DegradationProducts Degradation Products (e.g., Quinones, smaller phenolics) Degradation->DegradationProducts Loss Loss of Biological Activity & Discoloration DegradationProducts->Loss

Caption: Conceptual diagram of factors leading to flavonoid degradation.

References

addressing low solubility of Ophioglonol in assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ophioglonol, focusing on challenges related to its low solubility in aqueous assay conditions.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the experimental use of this compound.

Question 1: I am observing precipitation or inconsistent results in my aqueous-based cellular assays with this compound. What is the likely cause?

Answer: The most probable cause is the low aqueous solubility of this compound. Like many flavonoids, this compound is a hydrophobic molecule that tends to precipitate out of aqueous solutions, especially at higher concentrations required for biological assays. This can lead to inaccurate compound concentrations and unreliable experimental outcomes.

Question 2: How can I improve the solubility of this compound for my experiments?

Answer: Several strategies can be employed to enhance the solubility of this compound in your assay medium. The choice of method will depend on the specific requirements of your experiment.

  • Co-solvents: The most common approach is to first dissolve this compound in a small amount of a water-miscible organic solvent to create a concentrated stock solution. This stock is then diluted into your aqueous assay buffer. It is crucial to ensure the final concentration of the organic solvent is low enough to not affect the biological system being studied.

  • pH Adjustment: The solubility of phenolic compounds like this compound can be influenced by pH. Increasing the pH of the buffer can deprotonate the hydroxyl groups, potentially increasing its solubility in aqueous media. However, the stability of both the compound and the biological system at the adjusted pH must be considered.

  • Use of Solubilizing Agents: Excipients such as cyclodextrins can be used to form inclusion complexes with hydrophobic molecules like this compound, thereby increasing their aqueous solubility.

Question 3: What is the recommended solvent for preparing an this compound stock solution?

Answer: Dimethyl sulfoxide (DMSO) is the most widely recommended solvent for preparing stock solutions of poorly soluble compounds for in vitro assays.[1] this compound should be dissolved in 100% DMSO to create a high-concentration stock (e.g., 10-20 mM). This stock solution can then be serially diluted in the assay medium to achieve the desired final concentrations. It is critical to maintain a final DMSO concentration in the assay that is non-toxic to the cells, typically below 0.5% (v/v).

Question 4: I am still observing precipitation even after using a DMSO stock. What should I do?

Answer: If precipitation occurs upon dilution of the DMSO stock into your aqueous buffer, consider the following troubleshooting steps:

  • Vortexing/Mixing: Ensure thorough and immediate mixing of the DMSO stock into the aqueous medium to facilitate dispersion and prevent localized high concentrations that can lead to precipitation.

  • Warm the Medium: Gently warming the assay medium (e.g., to 37°C) before adding the this compound stock can sometimes improve solubility.

  • Reduce Final Concentration: It may be necessary to work at lower final concentrations of this compound if solubility limits are being exceeded.

  • Sonication: Brief sonication of the final solution can help to break up small precipitates and create a more uniform dispersion.

Data Presentation

SolventExpected SolubilityNotes
WaterVery LowThis compound is a hydrophobic molecule with limited solubility in aqueous solutions.
Phosphate-Buffered Saline (PBS)Very LowSimilar to water, solubility is expected to be poor in physiological buffers.
Dimethyl Sulfoxide (DMSO)HighRecommended for preparing high-concentration stock solutions.[1]
EthanolModerate to HighCan be used as a co-solvent, but may have higher cellular toxicity than DMSO at similar concentrations.
MethanolModerate to HighSimilar to ethanol, can be used for solubilization but potential for toxicity in cell-based assays should be considered.
AcetoneModerateCan dissolve flavonoids, but its high volatility and potential for cellular toxicity make it less suitable for most biological assays.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound, particularly in the context of its anti-inflammatory effects. These protocols are adapted from studies on related flavonoids.

1. Preparation of this compound Stock Solution

  • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of 100% sterile-filtered DMSO to achieve a stock concentration of 10-20 mM.

  • Vortex the solution thoroughly until the this compound is completely dissolved. A brief sonication may be used to aid dissolution.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

2. Cell Viability Assay (MTT Assay)

This assay is crucial to determine the non-toxic concentration range of this compound for your specific cell line.

  • Seed cells (e.g., RAW 264.7 macrophages) in a 96-well plate at a density of 3 x 10⁴ cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of the this compound DMSO stock in the complete cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Replace the old medium with the medium containing different concentrations of this compound and incubate for 24 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

3. Measurement of Nitric Oxide (NO) Production

  • Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and incubate for 4 hours.

  • Pre-treat the cells with various non-toxic concentrations of this compound (determined from the MTT assay) for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS) (100 ng/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Determine the NO concentration in the supernatant using the Griess reagent according to the manufacturer's instructions.

4. Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines

  • Treat cells as described for the NO production assay.

  • Collect the cell culture supernatant.

  • Measure the concentrations of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's protocols.

5. Western Blot Analysis for NF-κB and MAPK Signaling

  • Seed cells in a 6-well plate and treat with this compound and LPS as described above.

  • Lyse the cells and extract total protein.

  • Determine the protein concentration using a BCA assay.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against phosphorylated and total forms of NF-κB p65, IκBα, ERK, p38, and JNK.

  • Incubate with the appropriate HRP-conjugated secondary antibodies.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Mandatory Visualization

Ophioglonol_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 IKK IKK IκBα IκBα IKK->IκBα P NFκB p65/p50 IκBα->NFκB NFκB_nuc p65/p50 NFκB->NFκB_nuc Translocation TAK1->IKK MKKs MKKs TAK1->MKKs MAPKs MAPKs (ERK, p38, JNK) MKKs->MAPKs P AP1 AP-1 MAPKs->AP1 AP1_nuc AP-1 AP1->AP1_nuc Translocation This compound This compound This compound->IKK This compound->MKKs Gene_Expression Inflammatory Gene Expression (TNF-α, IL-6, iNOS) NFκB_nuc->Gene_Expression AP1_nuc->Gene_Expression

Caption: this compound's inhibitory action on NF-κB and MAPK signaling pathways.

Ophioglonol_Solubilization_Workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_troubleshoot Troubleshooting Start This compound Powder Dissolve Dissolve in 100% DMSO Start->Dissolve Stock High Concentration Stock Solution (e.g., 10-20 mM) Dissolve->Stock Dilute Dilute Stock in Aqueous Assay Medium Stock->Dilute Check Check for Precipitation Dilute->Check Working Final Working Solution (Final DMSO < 0.5%) Check->Working No Precipitation Precipitation Observed Check->Precipitation Yes Action1 Vortex/Mix Thoroughly Precipitation->Action1 Action2 Gently Warm Medium Precipitation->Action2 Action3 Reduce Final Concentration Precipitation->Action3 Action4 Brief Sonication Precipitation->Action4 Action1->Dilute Action2->Dilute Action3->Dilute Action4->Dilute

Caption: Workflow for preparing this compound solutions for biological assays.

References

Technical Support Center: Troubleshooting Ophioglonol Peak Tailing in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting peak tailing of Ophioglonol in High-Performance Liquid Chromatography (HPLC). The following information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem for this compound analysis?

Peak tailing is a phenomenon in chromatography where the tail end of a peak is elongated and asymmetrical.[1] In an ideal chromatogram, peaks should be symmetrical and Gaussian in shape.[2] For this compound, a hydroxy homoflavonoid with multiple polar hydroxyl groups, peak tailing can be a significant issue.[3] This distortion is problematic because it can lead to:

  • Reduced resolution between adjacent peaks.

  • Decreased peak height and sensitivity.[2]

  • Inaccurate and imprecise peak integration and quantification.[2]

Q2: What are the most likely causes of my this compound peak tailing in reverse-phase HPLC?

Peak tailing in reverse-phase HPLC is often caused by more than one retention mechanism acting on the analyte.[4] Given the polar nature of this compound, the primary causes are likely:

  • Secondary Silanol Interactions: this compound's hydroxyl groups can interact strongly with residual, unreacted silanol groups (Si-OH) on the surface of silica-based stationary phases.[5][6] These interactions are a common cause of peak tailing, especially for polar and basic compounds.[2][7]

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound's hydroxyl groups, it can lead to inconsistent ionization and peak shape distortion.[1][8]

  • Column Overload: Injecting too much this compound onto the column can saturate the stationary phase, resulting in a distorted, tailing peak.[2][8]

  • Column Contamination and Voids: Accumulation of contaminants on the column inlet or a physical void in the packing material can disrupt the flow path and cause peak tailing.[2][8]

  • Extra-Column Effects: Excessive tubing length or volume between the injector and detector can contribute to peak broadening and tailing.[2][9]

Troubleshooting Guides

Q3: How can I reduce peak tailing caused by secondary silanol interactions?

To minimize the interaction of this compound with active silanol groups, consider the following strategies:

  • Use an End-Capped Column: These columns have their residual silanol groups chemically deactivated ("capped") to reduce their availability for secondary interactions.[4][8]

  • Lower the Mobile Phase pH: Operating at a lower pH (e.g., pH < 3) will protonate the silanol groups, making them less likely to interact with this compound.[7][10] Be sure to use a column that is stable at low pH.[10]

  • Use a Highly Deactivated (Type B) Silica Column: Modern HPLC columns are often made with high-purity silica that has a lower concentration of acidic silanol groups, leading to improved peak shapes for polar analytes.[7][11]

  • Consider Alternative Stationary Phases: Columns with hybrid organic-inorganic particles or polymer-based columns can offer different selectivity and reduced silanol activity.[7]

Q4: How do I optimize the mobile phase to improve this compound peak shape?

Mobile phase optimization is critical for achieving symmetrical peaks.

  • Adjust pH: As mentioned, lowering the pH is a common strategy. Conversely, using a high pH mobile phase (with a pH-stable column) can deprotonate this compound, which may also improve peak shape.[5]

  • Increase Buffer Concentration: A higher buffer concentration (e.g., 20-50 mM) can help to mask the residual silanol groups and maintain a stable pH throughout the analysis.[5][8]

  • Use Mobile Phase Additives: While less common with modern columns, a small amount of a basic modifier like triethylamine (TEA) can be added to the mobile phase to compete with this compound for active silanol sites.[7][12] For acidic compounds, additives like trifluoroacetic acid (TFA) or formic acid are often used.[2]

Q5: What instrumental factors should I check to troubleshoot this compound peak tailing?

If you suspect your HPLC system is contributing to the problem, investigate the following:

  • Check for Column Voids: A void at the head of the column can cause significant peak distortion. This can sometimes be visually identified.[13] Replacing the column is the most effective solution.[4]

  • Minimize Extra-Column Volume: Ensure that the tubing connecting the injector, column, and detector is as short and narrow in diameter as possible to reduce dead volume.[2][9]

  • Inspect Fittings and Connections: Improperly seated fittings can create small voids and contribute to peak tailing.[14]

  • Sample Solvent: Dissolve your this compound standard and samples in a solvent that is weaker than or the same strength as your initial mobile phase.[2] A stronger sample solvent can cause peak distortion.

Data Presentation

Table 1: Influence of HPLC Parameters on this compound Peak Tailing

ParameterRecommended Range/ActionExpected Outcome on Peak Tailing
Mobile Phase pH pH 2.5 - 3.5Reduces silanol interactions, improving symmetry.[5][7]
pH > 8 (with appropriate column)May improve peak shape for acidic compounds.[4]
Buffer Concentration 20 - 50 mMMasks residual silanols and stabilizes pH.[5][8]
Column Type End-capped C18, Hybrid Particle, Polymer-basedMinimizes secondary interactions.[4][7]
Sample Concentration Within linear range of detectorPrevents column overload and peak distortion.[8]
Injection Volume < 2% of column volumeReduces potential for peak distortion.
Tubing Internal Diameter ≤ 0.125 mm (0.005 inches)Minimizes extra-column volume.[1]

Experimental Protocols

Protocol 1: Systematic Troubleshooting Workflow for this compound Peak Tailing

Objective: To systematically identify and resolve the cause of this compound peak tailing in a reverse-phase HPLC method.

Materials:

  • This compound standard

  • HPLC-grade water, acetonitrile, and methanol

  • Formic acid or trifluoroacetic acid

  • Phosphate or acetate buffer salts

  • New, high-quality C18 end-capped analytical column

  • Guard column

Methodology:

  • Initial Assessment:

    • Inject a standard solution of this compound and record the chromatogram, noting the peak asymmetry factor. An asymmetry factor greater than 1.2 is generally considered tailing.[4]

    • Observe if all peaks in the chromatogram are tailing or only the this compound peak. If all peaks are tailing, it may indicate a system-wide issue like extra-column volume or a column void.[10]

  • Mobile Phase Optimization:

    • pH Adjustment: Prepare mobile phases with varying pH levels. Start with a mobile phase containing 0.1% formic acid (pH ~2.7). If tailing persists, incrementally decrease the pH towards 2.5.

    • Buffer Strength: If using a buffered mobile phase, prepare solutions with increasing buffer concentrations (e.g., 10 mM, 25 mM, 50 mM) to assess the impact on peak shape.

  • Column Evaluation:

    • Guard Column: If not already in use, install a guard column to protect the analytical column from contaminants.

    • Column Replacement: If the column is old or has been used extensively, replace it with a new, high-quality end-capped C18 column. This is often the quickest way to rule out column degradation as the cause.[4]

  • System and Sample Evaluation:

    • Injection Volume and Concentration: Prepare a dilution series of the this compound standard and inject each. If peak shape improves with lower concentrations, column overload is a likely cause.[8]

    • Sample Solvent: Ensure the this compound is dissolved in the initial mobile phase composition. If it is dissolved in a stronger solvent, re-prepare the sample in the mobile phase.

    • System Check: Inspect all tubing and fittings for proper connections. Trim any excess tubing length.

  • Data Analysis:

    • For each modification, calculate the peak asymmetry factor and compare it to the initial value.

    • A systematic improvement in the asymmetry factor towards 1.0 indicates that the changes are effectively addressing the cause of the peak tailing.

Mandatory Visualization

Troubleshooting_Workflow start Start: this compound Peak Tailing Observed all_peaks_tailing Are all peaks tailing? start->all_peaks_tailing system_issue Suspect System Issue: - Column Void - Extra-column Volume - Improper Fittings all_peaks_tailing->system_issue Yes ophioglonol_only Only this compound Peak Tailing all_peaks_tailing->ophioglonol_only No check_system Action: Inspect System - Replace Column - Check Fittings - Minimize Tubing Length system_issue->check_system evaluate_peak Evaluate Peak Shape check_system->evaluate_peak secondary_interactions Suspect Secondary Interactions or Mobile Phase Mismatch ophioglonol_only->secondary_interactions optimize_method Action: Optimize Method secondary_interactions->optimize_method lower_ph Lower Mobile Phase pH (e.g., pH 2.5-3.0) optimize_method->lower_ph increase_buffer Increase Buffer Strength (20-50 mM) optimize_method->increase_buffer new_column Use End-Capped or Hybrid Column optimize_method->new_column check_sample Check Sample Prep: - Reduce Concentration - Match Sample Solvent to Mobile Phase optimize_method->check_sample lower_ph->evaluate_peak increase_buffer->evaluate_peak new_column->evaluate_peak check_sample->evaluate_peak resolved Issue Resolved evaluate_peak->resolved Asymmetry < 1.2 consult_expert Consult Senior Scientist or Manufacturer evaluate_peak->consult_expert Tailing Persists

Caption: A flowchart for troubleshooting this compound peak tailing in HPLC.

References

Technical Support Center: Optimizing Solvent Systems for Ophioglonol Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of Ophioglonol.

Frequently Asked Questions (FAQs)

Q1: What type of chromatography is most suitable for this compound purification?

A1: Given this compound's chemical structure, a hydroxy homoflavonoid with multiple polar hydroxyl groups, both reversed-phase and normal-phase chromatography can be employed.[1]

  • Reversed-Phase (RP) Chromatography: This is often the preferred method for separating polar compounds like this compound. A non-polar stationary phase (e.g., C18, C8) is used with a polar mobile phase, typically a mixture of water and an organic modifier like acetonitrile or methanol.

  • Normal-Phase (NP) Chromatography: This technique uses a polar stationary phase (e.g., silica gel, alumina) and a non-polar mobile phase. It can also be effective for separating this compound from less polar impurities.

Q2: What are recommended starting solvent systems for this compound chromatography?

A2: The choice of the initial solvent system depends on the chromatography mode. It is always recommended to perform a small-scale analysis using Thin Layer Chromatography (TLC) to determine the optimal solvent system before scaling up to column chromatography.

For Reversed-Phase HPLC:

A good starting point is a gradient elution with:

  • Solvent A: Water with a small amount of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape.

  • Solvent B: Acetonitrile or Methanol.

A typical gradient might run from 5-10% B to 95-100% B over 20-40 minutes.

For Normal-Phase Flash Chromatography:

A common approach is to use a mixture of a non-polar solvent and a more polar solvent. Good starting points include:

  • Hexane/Ethyl Acetate mixtures

  • Dichloromethane/Methanol mixtures

The ratio of the solvents should be adjusted based on the TLC results to achieve a retention factor (Rf) of approximately 0.2-0.4 for this compound.

Q3: My this compound peak is tailing. What could be the cause and how can I fix it?

A3: Peak tailing in this compound chromatography can be caused by several factors:

  • Secondary Interactions: The multiple hydroxyl groups on this compound can interact with active sites on the stationary phase (especially silica in normal-phase), leading to tailing.

    • Solution (NP): Add a small amount of a polar modifier like triethylamine or acetic acid to the mobile phase to block these active sites.

    • Solution (RP): Ensure the pH of the mobile phase is low (around 2.5-3.5) by adding an acid like formic acid or trifluoroacetic acid. This suppresses the ionization of the phenolic hydroxyl groups and reduces tailing.

  • Column Overload: Injecting too much sample can lead to peak tailing.

    • Solution: Reduce the sample concentration or injection volume.

  • Column Degradation: The stationary phase may be degrading.

    • Solution: Replace the column with a new one.

Q4: I am not getting good separation between this compound and other flavonoids isolated from Ophioglossum petiolatum. What can I do?

A4: this compound is often isolated alongside other structurally similar flavonoids.[2] Improving resolution can be achieved by:

  • Optimizing the Mobile Phase:

    • Change the organic modifier: If you are using methanol in reversed-phase, try acetonitrile, or vice-versa. These solvents have different selectivities and may improve the separation.

    • Adjust the gradient slope: A shallower gradient (slower increase in the organic solvent percentage) can improve the separation of closely eluting compounds.

  • Changing the Stationary Phase:

    • If using a C18 column, try a phenyl-hexyl or a polar-embedded phase column, which can offer different selectivities for aromatic and polar compounds.

  • Adjusting the Temperature: Increasing the column temperature can sometimes improve peak shape and resolution, but it may also decrease retention times.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
No peaks or very small peaks for this compound This compound is not eluting from the column.RP: Increase the percentage of the organic solvent (methanol or acetonitrile) in your mobile phase. NP: Increase the polarity of your mobile phase (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate system).
This compound has degraded on the column.Ensure the mobile phase is not too basic or acidic if this compound is sensitive to pH. Use a fresh column.
Broad this compound peaks High dead volume in the HPLC system.Check and tighten all fittings. Use shorter tubing with a smaller internal diameter where possible.
Column is contaminated or old.Flush the column with a strong solvent. If the problem persists, replace the column.
Sample solvent is too strong.Dissolve the sample in a solvent that is weaker than or the same as the initial mobile phase.
Split this compound peaks Partially clogged column frit.Reverse flush the column at a low flow rate. If this does not resolve the issue, replace the frit or the column.
Column bed has settled, creating a void.This usually requires column replacement.
Sample solvent is incompatible with the mobile phase.Ensure the sample solvent is miscible with the mobile phase.
Irreproducible retention times Inconsistent mobile phase preparation.Prepare fresh mobile phase for each run and ensure accurate mixing. Degas the mobile phase before use.
Fluctuations in column temperature.Use a column oven to maintain a constant temperature.
Pump malfunction.Check for leaks and ensure the pump is delivering a consistent flow rate.

Data Presentation

Table 1: Example Solvent Systems for Reversed-Phase HPLC of this compound

Stationary Phase Mobile Phase A Mobile Phase B Gradient Example Flow Rate (mL/min)
C18 (5 µm, 4.6 x 250 mm)0.1% Formic Acid in WaterAcetonitrile10% B to 70% B in 30 min1.0
C18 (5 µm, 4.6 x 250 mm)0.1% Acetic Acid in WaterMethanol15% B to 80% B in 25 min1.0
Phenyl-Hexyl (3.5 µm, 4.6 x 150 mm)WaterAcetonitrile5% B for 2 min, then to 60% B in 20 min0.8

Table 2: Example Solvent Systems for Normal-Phase Flash Chromatography of this compound

Stationary Phase Mobile Phase System Typical Starting Ratio (v/v) Comments
Silica GelHexane / Ethyl Acetate80:20 to 50:50Adjust ratio based on TLC. Increase ethyl acetate to decrease retention time.
Silica GelDichloromethane / Methanol98:2 to 90:10Good for more polar compounds. Increase methanol to decrease retention time.
AluminaChloroform / Methanol99:1 to 95:5Alumina can offer different selectivity compared to silica.

Experimental Protocols

Protocol 1: Analytical Reversed-Phase HPLC Method Development for this compound

  • Column: C18, 5 µm, 4.6 x 250 mm.

  • Mobile Phase A: 0.1% (v/v) formic acid in HPLC-grade water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at an appropriate wavelength for flavonoids (e.g., 254 nm, 280 nm, or 360 nm).

  • Injection Volume: 10 µL.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: Linear gradient from 10% to 70% B

    • 25-30 min: 70% B

    • 30-31 min: Linear gradient from 70% to 10% B

    • 31-35 min: 10% B (re-equilibration)

  • Sample Preparation: Dissolve the crude extract or partially purified sample in the initial mobile phase composition (90:10 Water:Acetonitrile with 0.1% formic acid). Filter through a 0.45 µm syringe filter before injection.

Protocol 2: Normal-Phase Flash Chromatography for this compound Purification

  • Stationary Phase: Silica gel (40-63 µm).

  • Column Loading:

    • Dry Loading: Pre-adsorb the crude extract onto a small amount of silica gel. Ensure the sample is completely dry. Gently load the dried silica onto the top of the packed column.

    • Wet Loading: Dissolve the sample in a minimal amount of a weak solvent (e.g., dichloromethane or the initial mobile phase) and load it directly onto the column.

  • Mobile Phase Selection:

    • Develop a suitable solvent system using TLC. A good starting point is a mixture of hexane and ethyl acetate.

    • Aim for an Rf value of ~0.2-0.3 for this compound on the TLC plate.

  • Elution:

    • Start with a less polar mobile phase (e.g., 80:20 hexane:ethyl acetate).

    • If this compound is not eluting, gradually increase the polarity of the mobile phase (e.g., to 70:30, then 60:40 hexane:ethyl acetate). This can be done in a stepwise or continuous gradient.

  • Fraction Collection: Collect fractions and monitor by TLC to identify the fractions containing pure this compound.

  • Post-Purification: Combine the pure fractions and evaporate the solvent under reduced pressure.

Mandatory Visualization

ExperimentalWorkflow cluster_extraction Extraction & Preparation cluster_chromatography Chromatographic Purification cluster_final_product Final Product plant_material Ophioglossum sp. Plant Material extraction Solvent Extraction (e.g., Methanol/Ethanol) plant_material->extraction crude_extract Crude Plant Extract extraction->crude_extract tlc TLC Analysis for Solvent System Optimization crude_extract->tlc column_chrom Column Chromatography (Normal or Reversed-Phase) tlc->column_chrom fraction_collection Fraction Collection column_chrom->fraction_collection purity_check Purity Check of Fractions (TLC/HPLC) fraction_collection->purity_check combine_fractions Combine Pure Fractions purity_check->combine_fractions solvent_evaporation Solvent Evaporation combine_fractions->solvent_evaporation pure_this compound Pure this compound solvent_evaporation->pure_this compound

Caption: General workflow for the extraction and purification of this compound.

TroubleshootingTree cluster_tailing Peak Tailing cluster_splitting Peak Splitting start Problem: Poor Peak Shape is_overloaded Is the column overloaded? start->is_overloaded Tailing clogged_frit Partially clogged frit? start->clogged_frit Splitting reduce_load Reduce sample concentration or injection volume is_overloaded->reduce_load Yes secondary_int Secondary Interactions? is_overloaded->secondary_int No add_modifier Add modifier to mobile phase (e.g., TFA, TEA) secondary_int->add_modifier flush_column Reverse flush column clogged_frit->flush_column Yes solvent_mismatch Sample solvent stronger than mobile phase? clogged_frit->solvent_mismatch No change_solvent Dissolve sample in initial mobile phase solvent_mismatch->change_solvent

References

minimizing interference in Ophioglonol bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize interference in Ophioglonol bioassays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary biological activity?

A1: this compound is a homoflavonoid, a type of natural product. Research has shown that it possesses anti-inflammatory properties.[1][2] Its mechanism of action involves the inactivation of the NF-κB and MAPK signaling pathways, which are key regulators of inflammation.[1][2][3] This inhibition leads to a decrease in the production of pro-inflammatory mediators such as nitric oxide (NO), iNOS, COX-2, TNF-α, IL-1β, and IL-6.[1][2]

Q2: What are the common sources of interference in this compound bioassays?

A2: As a flavonoid, this compound is susceptible to several types of assay interference common to this class of compounds. These include:

  • Compound Aggregation: At certain concentrations, small molecules can form aggregates that non-specifically inhibit enzymes or disrupt cell membranes, leading to false-positive results.

  • Interference with Assay Readouts: Flavonoids have been reported to interfere with colorimetric, fluorescent, and luminescent readouts. For example, they can inhibit reporter enzymes like luciferase or have intrinsic fluorescent properties that mask the assay signal.

  • Redox Activity: The phenolic structure of flavonoids can lead to redox cycling and the generation of reactive oxygen species, which can interfere with assay components.

Q3: How can I tell if my this compound sample is causing assay interference?

A3: Several signs can indicate that your results are being affected by assay interference:

  • Steep dose-response curves: Unusually steep Hill slopes in your dose-response data can be a hallmark of compound aggregation.

  • Irreproducible results: High variability between replicate experiments can be a sign of non-specific activity.

  • Activity in multiple, unrelated assays: If this compound shows activity in a wide range of different bioassays, it may be a promiscuous inhibitor, a characteristic often associated with Pan-Assay Interference Compounds (PAINS).

Troubleshooting Guides

Problem 1: High background or false positives in luciferase reporter assays.

Cause: Flavonoids, the class of compounds this compound belongs to, are known to inhibit firefly luciferase, a common reporter enzyme. This can lead to a decrease in the luminescent signal that is independent of the biological pathway being studied.

Solution:

  • Perform a counter-screen: Test this compound directly against purified luciferase to determine if it inhibits the enzyme.

  • Use a different reporter system: Consider using a reporter that is less susceptible to interference by flavonoids, such as a different type of luciferase (e.g., Renilla luciferase) or a fluorescent protein.

  • Include appropriate controls: Always run controls with the vehicle (e.g., DMSO) and a known luciferase inhibitor to assess the extent of interference.

Problem 2: Inconsistent results in cell-based anti-inflammatory assays (e.g., Nitric Oxide assay).

Cause: Compound aggregation can lead to non-specific cytotoxicity or inhibition of cellular processes. This is a common issue with many natural products.

Solution:

  • Assess compound aggregation: Use techniques like dynamic light scattering (DLS) to determine if this compound forms aggregates at the concentrations used in your assay.

  • Include a detergent in the assay buffer: Non-ionic detergents like Triton X-100 or Tween-20 can help to prevent the formation of aggregates. A common starting concentration is 0.01%.

  • Vary cell density: Non-specific effects due to aggregation can sometimes be mitigated by optimizing the cell density in your assay.

  • Perform cytotoxicity assays: Always run a parallel cytotoxicity assay (e.g., MTT or LDH release) to ensure that the observed anti-inflammatory effects are not due to cell death.

Problem 3: Suspected non-specific inhibition of target enzymes.

Cause: this compound may be acting as a promiscuous inhibitor, binding to multiple proteins non-specifically rather than through a specific interaction with the intended target.

Solution:

  • Orthogonal Assays: Confirm your findings using a different assay format that relies on a different detection technology.

  • Biophysical Methods: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to confirm a direct and specific binding interaction between this compound and its target protein.

  • Structure-Activity Relationship (SAR) Studies: If you have access to analogues of this compound, a clear SAR would support a specific binding mode rather than non-specific aggregation.

Quantitative Data

The following table summarizes the dose-dependent inhibitory effects of Ophioglonin (OPN) on the gene expression of pro-inflammatory mediators in LPS-stimulated RAW264.7 macrophages.[1][2]

GeneOphioglonin Concentration (µg/mL)Inhibition of Gene Expression (Relative to LPS control)
iNos 10Significant Decrease
20Further Significant Decrease
30Strongest Decrease
Cox-2 10Significant Decrease
20Further Significant Decrease
30Strongest Decrease
Tnfα 10Significant Decrease
20Further Significant Decrease
30Strongest Decrease
Il-1b 10Significant Decrease
20Further Significant Decrease
30Strongest Decrease
Il6 10Significant Decrease
20Further Significant Decrease
30Strongest Decrease

Experimental Protocols

Nitric Oxide (NO) Production Assay in RAW264.7 Macrophages

This protocol is adapted from studies investigating the anti-inflammatory effects of natural products.[1][2]

  • Cell Culture: Culture RAW264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.

  • Nitrite Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

    • Incubate for another 10 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite is determined from a standard curve prepared with sodium nitrite.

Visualizations

This compound Experimental Workflow

G cluster_prep Preparation cluster_treatment Treatment & Stimulation cluster_assay Assay RAW264.7_Culture Culture RAW264.7 cells Seed_Cells Seed cells in 96-well plate RAW264.7_Culture->Seed_Cells Pretreat_this compound Pre-treat with this compound Seed_Cells->Pretreat_this compound Stimulate_LPS Stimulate with LPS Pretreat_this compound->Stimulate_LPS Collect_Supernatant Collect supernatant Stimulate_LPS->Collect_Supernatant Griess_Assay Perform Griess Assay Collect_Supernatant->Griess_Assay Measure_Absorbance Measure Absorbance at 540 nm Griess_Assay->Measure_Absorbance

Caption: Workflow for assessing the anti-inflammatory activity of this compound.

This compound Signaling Pathway Inhibition

G cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_p p38, ERK, JNK TLR4->MAPK_p IKK IKK TLR4->IKK This compound This compound This compound->MAPK_p Inhibits IkB IκBα This compound->IkB Prevents Degradation AP1 AP-1 MAPK_p->AP1 Pro_inflammatory Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-1β, IL-6) AP1->Pro_inflammatory IKK->IkB Phosphorylates NFkB NF-κB (p65) IkB->NFkB Releases NFkB->Pro_inflammatory

Caption: this compound inhibits NF-κB and MAPK signaling pathways.

References

scaling up Ophioglonol isolation for further studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for scaling up the isolation of Ophioglonol for further studies.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the extraction, purification, and scale-up of this compound isolation.

Problem/Observation Potential Cause(s) Suggested Solution(s)
Low Yield of Crude Extract 1. Inefficient Extraction: The solvent may not be optimal for this compound, or the extraction time/temperature is insufficient.2. Improper Plant Material Handling: The plant material may not be properly dried or ground, reducing the surface area for extraction.3. Degradation of this compound: High temperatures or prolonged extraction times can lead to the degradation of flavonoids.1. Optimize Extraction Solvent: Experiment with different solvent systems, such as aqueous ethanol or methanol, to find the optimal polarity for this compound.2. Proper Sample Preparation: Ensure the plant material (Ophioglossum sp.) is thoroughly dried and finely powdered to maximize extraction efficiency.3. Control Extraction Conditions: Use moderate temperatures and shorter extraction times. Consider using methods like ultrasound-assisted extraction to improve efficiency at lower temperatures.
Co-extraction of a Large Amount of Pigments (e.g., Chlorophyll) 1. Non-selective Solvent: Solvents like acetone and ethanol will readily extract chlorophylls along with flavonoids.1. Solvent Partitioning: Perform a liquid-liquid extraction of the crude extract. Partition the extract between a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., aqueous methanol). This compound will remain in the polar phase, while chlorophylls will move to the non-polar phase.2. Solid-Phase Extraction (SPE): Use a C18 SPE cartridge to remove non-polar impurities before column chromatography.
Poor Separation During Column Chromatography 1. Inappropriate Stationary Phase: The chosen stationary phase (e.g., silica gel) may not be suitable for separating this compound from closely related compounds.2. Incorrect Mobile Phase: The solvent system may be too polar or not polar enough, leading to either no separation or co-elution of compounds.3. Column Overloading: Applying too much crude extract to the column can lead to broad peaks and poor resolution.1. Test Different Stationary Phases: Besides silica gel, consider using Sephadex LH-20, which separates compounds based on both size and polarity and is effective for flavonoids.[1]2. Optimize Mobile Phase: Use Thin Layer Chromatography (TLC) to test various solvent systems and gradients to achieve good separation before running the column.3. Reduce Sample Load: Ensure the amount of extract loaded is appropriate for the column size.
This compound Degradation During Purification 1. Exposure to Air and Light: Flavonoids can be susceptible to oxidation and photodegradation.2. Unstable pH: Extreme pH conditions can cause degradation.1. Use of Antioxidants and Light Protection: Add antioxidants like ascorbic acid to the solvents and protect all solutions and fractions from direct light.2. Maintain Neutral pH: Buffer the mobile phase if necessary to maintain a neutral pH during chromatography.
Difficulty in Removing Stubborn Impurities 1. Co-eluting Compounds: Some impurities may have very similar polarity to this compound, making them difficult to separate by normal-phase chromatography.1. Use Orthogonal Separation Techniques: Combine different chromatography methods. For example, follow silica gel chromatography with Sephadex LH-20 or preparative HPLC using a different stationary phase (e.g., reversed-phase C18).
Compound Does Not Elute from the Column 1. High Polarity: The compound may be too polar for the chosen solvent system and is strongly adsorbed to the stationary phase.2. Decomposition on the Column: The compound may be unstable on the stationary phase (e.g., acidic silica gel).[2]1. Increase Solvent Polarity: Gradually increase the polarity of the mobile phase. For highly polar compounds, consider using a more polar solvent system, possibly containing a small amount of acid or base to improve elution.[2]2. Deactivate Silica Gel: If decomposition is suspected, silica gel can be deactivated by treating it with a base (e.g., triethylamine) before use.[2] Alternatively, use a less acidic stationary phase like alumina.

Frequently Asked Questions (FAQs)

Q1: What is the best plant source for this compound isolation?

A1: this compound has been successfully isolated from several species of the fern genus Ophioglossum, including Ophioglossum petiolatum, Ophioglossum pedunculosum, and Ophioglossum thermale.[3][4][5][6] While Ophioglossum reticulatum is known to contain flavonoids, specific isolation of this compound from this species is less documented but remains a potential source.[7]

Q2: What is the recommended solvent for the initial extraction of this compound?

A2: For the extraction of flavonoids like this compound from plant material, polar solvents are generally used. A common and effective method is thermal reflux with aqueous ethanol (e.g., 80-95% ethanol).[6][8] Methanol can also be an effective solvent. The choice of solvent may need to be optimized depending on the specific Ophioglossum species and the desired purity of the initial extract.

Q3: How can I remove chlorophyll from my crude extract before large-scale purification?

A3: To remove chlorophyll, you can perform a solvent partition. After concentrating the initial ethanol or methanol extract, resuspend it in a mixture of a non-polar solvent like hexane and a polar solvent like aqueous methanol. The chlorophyll will preferentially dissolve in the hexane layer, which can then be discarded, leaving the this compound in the aqueous methanol layer.

Q4: What are the most effective chromatography techniques for purifying this compound?

A4: A multi-step chromatography approach is often most effective. This can include:

  • Macroporous Resin Chromatography: For initial purification and enrichment of total flavonoids from the crude extract.[9][10]

  • Silica Gel Column Chromatography: For separation based on polarity.

  • Sephadex LH-20 Column Chromatography: This is a very effective method for purifying flavonoids, as it separates based on molecular size and polarity.[1]

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For final purification to obtain high-purity this compound.

Q5: How can I monitor the presence of this compound during the purification process?

A5: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the fractions from your column chromatography. Use a suitable solvent system and visualize the spots under UV light (typically at 254 nm and 365 nm). This compound and other flavonoids will appear as dark spots at 254 nm and may fluoresce at 365 nm. High-Performance Liquid Chromatography (HPLC) can be used for more quantitative analysis of the fractions.

Q6: What are the stability and storage conditions for purified this compound?

A6: Flavonoids can be sensitive to light, oxygen, and high temperatures.[11][12][13] Purified this compound should be stored as a solid in a tightly sealed container, protected from light, and at a low temperature (e.g., -20°C) to prevent degradation. If in solution, it should be stored in an amber vial at low temperature and preferably under an inert atmosphere (e.g., nitrogen or argon).

Quantitative Data Summary

The following tables provide representative data for the extraction and purification of flavonoids from plant sources. Note that specific yields for this compound may vary.

Table 1: Comparison of Extraction Methods for Total Flavonoids

Extraction MethodSolventTemperature (°C)Time (h)Typical Yield (mg/g dry weight)
Maceration70% MethanolRoom Temp24-485 - 15
Soxhlet Extraction95% EthanolBoiling Point6-810 - 25
Ultrasound-Assisted Extraction60% Ethanol40 - 600.5 - 115 - 30
Thermal Reflux95% Ethanol80210 - 20

Data compiled from general flavonoid extraction literature.[8][14]

Table 2: Purification of Total Flavonoids using Macroporous Resin

ParameterCondition
Resin TypeAB-8 or D4020
Loading Concentration~20 mg/mL crude extract
Elution SolventsStepwise gradient of aqueous ethanol (e.g., 0%, 10%, 30%, 60%)
Purity after PurificationCan increase flavonoid content by over 1.5-fold

Based on general protocols for flavonoid purification.[8][10]

Experimental Protocols

Protocol 1: Scaled-up Extraction of this compound
  • Plant Material Preparation: Air-dry the whole plant material of Ophioglossum sp. and grind it into a fine powder.

  • Extraction:

    • Place 1 kg of the powdered plant material in a large-scale extractor.

    • Add 10 L of 95% ethanol.

    • Heat the mixture to reflux at 80°C for 2 hours.[6]

    • Filter the extract while hot and collect the filtrate.

    • Repeat the extraction process on the plant residue with another 10 L of 95% ethanol to maximize yield.

  • Concentration: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude ethanol extract.

Protocol 2: Purification of this compound
  • Solvent Partitioning (Chlorophyll Removal):

    • Dissolve the crude extract in 1 L of 70% aqueous methanol.

    • Transfer the solution to a large separatory funnel.

    • Add 1 L of hexane, shake vigorously, and allow the layers to separate.

    • Collect the lower aqueous methanol layer containing the flavonoids.

    • Repeat the hexane wash two more times.

    • Concentrate the aqueous methanol layer to dryness.

  • Silica Gel Column Chromatography:

    • Pack a glass column with silica gel in a suitable non-polar solvent (e.g., chloroform or a hexane-ethyl acetate mixture).

    • Dissolve the partitioned extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel.

    • Dry the adsorbed sample and load it onto the top of the column.

    • Elute the column with a stepwise gradient of increasing polarity, for example, from 100% chloroform to chloroform-methanol mixtures of increasing methanol concentration.

    • Collect fractions and monitor by TLC.

    • Combine fractions containing this compound.

  • Sephadex LH-20 Chromatography:

    • Pack a column with Sephadex LH-20 and equilibrate with methanol.

    • Dissolve the enriched this compound fraction in a small volume of methanol.

    • Load the sample onto the column.

    • Elute with methanol, collecting fractions.[1]

    • Monitor fractions by TLC or HPLC.

    • Combine the pure this compound fractions and evaporate the solvent.

Visualizations

Scaling_Up_Ophioglonol_Isolation cluster_extraction Step 1: Extraction cluster_partition Step 2: Initial Purification cluster_chromatography Step 3: Chromatographic Purification A Ophioglossum sp. (Dried, Powdered) B Reflux with 95% Ethanol A->B C Filtration B->C D Concentration (Rotary Evaporation) C->D E Crude Extract D->E F Solvent Partitioning (Hexane/Aqueous Methanol) E->F G Chlorophylls (Hexane Layer) F->G Discard H Flavonoid-rich Fraction F->H I Silica Gel Column Chromatography H->I J Sephadex LH-20 Column I->J K Preparative HPLC (Optional) J->K L Pure this compound K->L

Caption: Workflow for scaling up the isolation of this compound.

Troubleshooting_Logic cluster_extraction_issues Extraction Phase cluster_purification_issues Purification Phase Start Low Yield of Pure this compound Q1 Is crude extract yield low? Start->Q1 A1 Optimize Solvent & Grinding Q1->A1 Yes A2 Check Extraction Time/Temp Q1->A2 Yes Q2 Poor separation in column? Q1->Q2 No A1->Q2 A2->Q2 A3 Optimize Mobile Phase (TLC) Q2->A3 Yes A4 Try different stationary phase (e.g., Sephadex LH-20) Q2->A4 Yes Q3 Compound degraded? Q2->Q3 No A3->Q3 A4->Q3 A5 Protect from Light/Air Q3->A5 Yes A6 Check pH Q3->A6 Yes End Successful Isolation Q3->End No

References

Technical Support Center: Ophioglonol Purity for Pharmacological Testing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on ensuring the purity of Ophioglonol for pharmacological testing. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during the purification and handling of this homoflavonoid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purity crucial for pharmacological testing?

Q2: What are the common impurities found in this compound extracts?

A2: this compound is isolated from a complex plant matrix, and crude extracts can contain a variety of impurities. These can be broadly categorized as:

  • Other Flavonoids and Polyphenols: Structurally similar compounds that co-extract with this compound.

  • Plant Pigments: Chlorophylls and carotenoids, particularly from fresh plant material.

  • Waxes and Resins: Lipophilic compounds that can interfere with purification.[1]

  • Saccharides and Proteins: Water-soluble macromolecules that may be present in initial extracts.

  • Degradation Products: this compound may degrade under certain conditions (e.g., exposure to light, high temperatures, or extreme pH), leading to the formation of related byproducts.

Q3: What are the recommended storage conditions for purified this compound?

A3: To maintain purity and prevent degradation, purified this compound should be stored as a solid in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen) at -20°C or below. For solutions, use anhydrous, high-purity solvents and store at low temperatures for short periods. Avoid repeated freeze-thaw cycles.

Q4: What analytical techniques are suitable for assessing the purity of this compound?

A4: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): The primary method for quantifying purity and detecting impurities. A validated HPLC method with a photodiode array (PDA) detector is ideal.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To identify the molecular weights of the main component and any impurities, confirming their identities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of this compound and to detect any structural impurities.

  • Differential Scanning Calorimetry (DSC): Can be used to determine the melting point and assess the purity of highly crystalline material.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Low yield of this compound after extraction. 1. Inefficient extraction solvent. 2. Incomplete extraction from plant material. 3. Degradation of this compound during extraction.1. Use a polar solvent like methanol or ethanol for initial extraction. Consider a solvent mixture (e.g., ethanol/water) to optimize polarity. 2. Ensure the plant material is finely powdered to maximize surface area. Increase extraction time or perform multiple extraction cycles. 3. Avoid excessive heat and light during extraction. Perform extraction at room temperature or under reflux with caution.
Presence of green pigments (chlorophyll) in the purified sample. Inefficient removal during initial cleanup steps.1. Perform a liquid-liquid partitioning step with a non-polar solvent like hexane to remove chlorophyll before further purification. 2. Utilize column chromatography with a less polar mobile phase in the initial stages to wash out chlorophyll.
Broad or tailing peaks in the HPLC chromatogram. 1. Poor solubility of this compound in the mobile phase. 2. Interaction of this compound with the stationary phase. 3. Column degradation.1. Adjust the mobile phase composition, for instance, by increasing the organic solvent percentage or adding a small amount of acid (e.g., 0.1% formic acid). 2. Use a different stationary phase or add a competing agent to the mobile phase. 3. Replace the HPLC column with a new one.
Appearance of new peaks in the HPLC chromatogram upon storage. Degradation of the this compound sample.1. Review storage conditions. Ensure the sample is stored at a low temperature, protected from light, and under an inert atmosphere. 2. Prepare fresh solutions for analysis and pharmacological testing.
Co-elution of impurities with the this compound peak in HPLC. Insufficient chromatographic resolution.1. Optimize the HPLC method by adjusting the mobile phase gradient, flow rate, or temperature. 2. Try a different column with a different stationary phase chemistry (e.g., phenyl-hexyl instead of C18).

Experimental Protocols

Protocol 1: Extraction and Purification of this compound from Ophioglossum petiolatum

This protocol outlines a general procedure for the extraction and purification of this compound.

  • Extraction:

    • Air-dry and powder the whole plant of Ophioglossum petiolatum.

    • Macerate the powdered plant material (1 kg) with 95% ethanol (5 L) at room temperature for 72 hours.

    • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude ethanol extract.

  • Solvent Partitioning:

    • Suspend the crude extract in water (1 L) and perform sequential liquid-liquid partitioning with:

      • n-hexane (3 x 1 L) to remove non-polar impurities.

      • Ethyl acetate (3 x 1 L) to extract this compound and other medium-polarity compounds.

    • Concentrate the ethyl acetate fraction to dryness.

  • Column Chromatography:

    • Subject the dried ethyl acetate fraction to column chromatography on silica gel.

    • Elute with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., n-hexane:ethyl acetate, 1:1) and visualizing under UV light.

    • Combine fractions containing this compound.

  • Preparative HPLC:

    • Further purify the this compound-rich fractions using preparative reverse-phase HPLC (C18 column).

    • Use a mobile phase gradient of water (with 0.1% formic acid) and methanol.

    • Collect the peak corresponding to this compound and concentrate to obtain the pure compound.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a standard method for determining the purity of an this compound sample.

  • Instrumentation: HPLC system with a PDA detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B

    • 25-30 min: 90% B

    • 30-35 min: 90-10% B

    • 35-40 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

  • Column Temperature: 25°C

Quantitative Data Summary

The following tables present hypothetical data for a typical this compound purification and HPLC analysis.

Table 1: Purification Summary

Purification StepMass (g)Purity (%)Yield (%)
Crude Ethanol Extract50.0~5100
Ethyl Acetate Fraction10.0~2020
Silica Gel Column Fraction1.5~853
Preparative HPLC0.2>980.4

Table 2: HPLC Purity Analysis Parameters

ParameterValue
Retention Time of this compound15.2 min
Tailing Factor1.1
Theoretical Plates>5000
Limit of Detection (LOD)0.1 µg/mL
Limit of Quantification (LOQ)0.5 µg/mL

Visualizations

Signaling Pathway

Recent studies suggest that the anti-inflammatory effects of compounds from Ophioglossum species, such as this compound, may be mediated through the inhibition of the NF-κB and MAPK signaling pathways.

G start Start: Ophioglossum plant material extraction Solvent Extraction (Ethanol) start->extraction partitioning Liquid-Liquid Partitioning (Hexane/Ethyl Acetate) extraction->partitioning column_chrom Silica Gel Column Chromatography partitioning->column_chrom prep_hplc Preparative HPLC column_chrom->prep_hplc purity_analysis Purity Assessment (Analytical HPLC, LC-MS, NMR) prep_hplc->purity_analysis end Pure this compound (>98%) purity_analysis->end

References

Validation & Comparative

Ophioglonol vs. Ophioglonin: A Comparative Guide to their Anti-inflammatory Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anti-inflammatory properties of two homoflavonoids, Ophioglonol and Ophioglonin. While both compounds are derived from plants of the genus Ophioglossum, current research has focused more extensively on the anti-inflammatory mechanisms of Ophioglonin. This document summarizes the available experimental data, details the methodologies of key experiments, and visualizes the known signaling pathways to offer a clear and objective comparison for research and drug development purposes.

Overview

This compound and Ophioglonin are structurally related homoflavonoids. This compound is classified as a type I homoflavonoid, while Ophioglonin is a type II homoflavonoid. This structural difference may influence their biological activities. This guide will primarily focus on the well-documented anti-inflammatory effects of Ophioglonin and present the limited information available for this compound.

Data Presentation

In Vitro Anti-inflammatory Activity of Ophioglonin

The anti-inflammatory effects of Ophioglonin (OPN) have been evaluated in various in vitro models, primarily using lipopolysaccharide (LPS)-stimulated macrophages.[1] Key quantitative data from these studies are summarized below.

ParameterCell LineConcentration of OPNResultReference
Nitric Oxide (NO) Production RAW264.712.5, 25, 50 µMDose-dependent inhibition of NO production.[1][1]
Gene Expression (mRNA levels) RAW264.750 µMSignificant reduction in iNOS, COX-2, TNF-α, IL-6, and IL-1β mRNA levels.[1][1]
Protein Expression RAW264.750 µMSignificant reduction in COX-2, TNF-α, IL-6, and IL-1β protein levels.[1][1]
NF-κB Activation RAW264.750 µMInhibition of p65 and IκBα phosphorylation.[1][1]
MAPK Activation RAW264.750 µMInhibition of p38, ERK1/2, and JNK phosphorylation.[1][1]

Note: At present, there is limited publicly available quantitative data specifically detailing the in vitro anti-inflammatory effects of this compound.

In Vivo Anti-inflammatory Activity of Ophioglonin

Ophioglonin has demonstrated anti-inflammatory effects in animal models of inflammation.

Animal ModelTreatmentDosageResultReference
Carrageenan-induced paw edema in miceOphioglonin (intragastric administration)25, 50 mg/kgSignificant reduction in paw edema.[1][1]
Carrageenan-induced paw edema in miceEthyl acetate fraction of O. thermale (containing this compound)200 mg/kg21.5% inhibition of edema.[2]

Note: While an ethyl acetate fraction of Ophioglossum thermale, which is known to contain this compound, has shown anti-inflammatory effects, the specific contribution of this compound to this activity has not been quantified.

Experimental Protocols

Cell Culture and Treatment

RAW264.7 macrophage cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. For experiments, cells were pre-treated with various concentrations of Ophioglonin for 1 hour before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for the indicated time periods.[1]

Nitric Oxide (NO) Assay

NO production in the culture supernatants was measured using the Griess reagent. Briefly, 100 µL of supernatant was mixed with an equal volume of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). The absorbance at 540 nm was measured, and the concentration of nitrite was determined using a sodium nitrite standard curve.[1]

Quantitative Real-Time PCR (qRT-PCR)

Total RNA was extracted from cells using TRIzol reagent. cDNA was synthesized using a reverse transcription kit. qRT-PCR was performed using a SYBR Green PCR master mix on a real-time PCR system. The relative expression of target genes (iNOS, COX-2, TNF-α, IL-6, and IL-1β) was normalized to the expression of β-actin.[1]

Western Blot Analysis

Cells were lysed, and protein concentrations were determined using a BCA protein assay kit. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membranes were blocked and then incubated with primary antibodies against COX-2, TNF-α, IL-6, IL-1β, p-p65, p-IκBα, p-p38, p-ERK1/2, p-JNK, and β-actin. After washing, the membranes were incubated with HRP-conjugated secondary antibodies, and the protein bands were visualized using an ECL detection system.[1]

Carrageenan-Induced Paw Edema

Male ICR mice were orally administered with Ophioglonin (25 and 50 mg/kg) or vehicle one hour prior to the subplantar injection of 1% carrageenan into the right hind paw. The paw volume was measured at 1, 2, 3, 4, and 5 hours after the carrageenan injection using a plethysmometer. The percentage of inhibition of edema was calculated.[1]

Signaling Pathways

The anti-inflammatory effects of Ophioglonin are primarily mediated through the inhibition of the NF-κB and MAPK signaling pathways.

Ophioglonin_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MKK3_6 MKK3/6 TAK1->MKK3_6 MKK4_7 MKK4/7 TAK1->MKK4_7 MEK1_2 MEK1/2 TAK1->MEK1_2 IkBa IκBα IKK->IkBa P NFkB NF-κB (p65/p50) IkBa->NFkB NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus Translocation Pro_inflammatory_Genes_NFkB Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6, IL-1β) NFkB_nucleus->Pro_inflammatory_Genes_NFkB Transcription p38 p38 MKK3_6->p38 P AP1 AP-1 (nucleus) p38->AP1 JNK JNK MKK4_7->JNK P JNK->AP1 ERK1_2 ERK1/2 MEK1_2->ERK1_2 P ERK1_2->AP1 Pro_inflammatory_Genes_MAPK Pro-inflammatory Genes AP1->Pro_inflammatory_Genes_MAPK Transcription Ophioglonin Ophioglonin Ophioglonin->IKK Inhibits Ophioglonin->MKK3_6 Inhibits Ophioglonin->MKK4_7 Inhibits Ophioglonin->MEK1_2 Inhibits

Caption: Ophioglonin inhibits LPS-induced inflammation by targeting the NF-κB and MAPK signaling pathways.

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_assays Assays cluster_in_vivo In Vivo Studies RAW_cells RAW264.7 Cells Pretreatment Pre-treatment with Ophioglonin RAW_cells->Pretreatment LPS_stimulation LPS Stimulation Pretreatment->LPS_stimulation NO_Assay Nitric Oxide Assay LPS_stimulation->NO_Assay qRT_PCR qRT-PCR (Gene Expression) LPS_stimulation->qRT_PCR Western_Blot Western Blot (Protein Expression) LPS_stimulation->Western_Blot Mice ICR Mice Oral_Admin Oral Administration of Ophioglonin Mice->Oral_Admin Carrageenan Carrageenan Injection Oral_Admin->Carrageenan Paw_Edema Measure Paw Edema Carrageenan->Paw_Edema

Caption: Experimental workflow for evaluating the anti-inflammatory effects of Ophioglonin.

Conclusion

The available evidence strongly supports the anti-inflammatory potential of Ophioglonin, mediated through the dual inhibition of the NF-κB and MAPK signaling pathways. The compound has demonstrated efficacy in both in vitro and in vivo models of inflammation.

In contrast, there is a significant lack of specific experimental data on the anti-inflammatory activity of this compound. While it is present in plant extracts with known anti-inflammatory properties, its individual contribution and mechanism of action remain to be elucidated.

Future research should focus on directly comparing the anti-inflammatory potency and mechanisms of this compound and Ophioglonin to understand their structure-activity relationships. Such studies would be invaluable for the development of novel anti-inflammatory agents from natural sources.

References

A Comparative Analysis of the Bioactivity of Ophioglonol and Quercetin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the reported biological activities of two flavonoids: Ophioglonol and Quercetin. While Quercetin is one of the most extensively studied flavonoids with a wealth of available data, research on this compound, a less common homoflavonoid, is still emerging. This document aims to collate the existing experimental data to offer a comparative perspective on their antioxidant, anti-inflammatory, and anticancer potential.

Overview of this compound and Quercetin

This compound is a type I homoflavonoid, a class of compounds characterized by an additional carbon atom in the C-ring of the flavonoid skeleton. It is found in certain plants of the Ophioglossum genus, such as Ophioglossum vulgatum and Ophioglossum thermale. The bioactivity of this compound is not as extensively documented as that of more common flavonoids.

Quercetin is a ubiquitous flavonol found in a wide variety of fruits, vegetables, and grains. It is a potent antioxidant and has been the subject of numerous studies investigating its anti-inflammatory, anticancer, and other health-promoting properties.[1][2][3][4][5]

Comparative Bioactivity Data

The following tables summarize the available quantitative data for the antioxidant, anti-inflammatory, and anticancer activities of Quercetin. Due to the limited availability of studies on pure this compound, data for this compound is primarily qualitative or derived from extracts of plants known to contain it. This significant data gap should be considered when making direct comparisons.

Antioxidant Activity

The antioxidant capacity of flavonoids is often evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The IC50 value, the concentration required to scavenge 50% of the radicals, is a common metric for antioxidant activity.

Table 1: Antioxidant Activity of Quercetin

AssayIC50 Value (µM)Source
DPPH Radical Scavenging4.60 ± 0.3[2]
ABTS Radical Scavenging48.0 ± 4.4[2]
Anti-inflammatory Activity

The anti-inflammatory effects of flavonoids are often assessed by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) in stimulated immune cells (e.g., macrophages).

Table 2: Anti-inflammatory Activity of Quercetin

AssayCell LineIC50 Value (µM)Source
Nitric Oxide (NO) Production InhibitionRAW 264.7 Macrophages~10-20Based on graphical data in cited source

Note on this compound: Direct quantitative data on the anti-inflammatory activity of this compound is limited. However, a study on a related homoflavonoid, Ophioglonin , also isolated from Ophioglossum vulgatum, showed that it inhibits nitric oxide production in LPS-stimulated RAW 264.7 cells. While a specific IC50 value was not provided for Ophioglonin, its inhibitory effect was comparable to that of dihydroquercetin and luteolin.[1][2][3] The same study showed that extracts of O. vulgatum inhibit the activation of key inflammatory signaling pathways, NF-κB and MAPK.[1][2][3]

Anticancer Activity

The anticancer potential of flavonoids is evaluated by their ability to inhibit the proliferation of various cancer cell lines, with the IC50 value representing the concentration that inhibits 50% of cell growth.

Table 3: Anticancer Activity of Quercetin against Various Cancer Cell Lines

Cell LineCancer TypeIC50 Value (µM)Incubation Time (h)Source
A549Lung Carcinoma8.6524
A549Lung Carcinoma7.9648
A549Lung Carcinoma5.1472
H69Small Cell Lung Cancer14.224
H69Small Cell Lung Cancer10.5748
H69Small Cell Lung Cancer9.1872
MCF-7Breast Adenocarcinoma7348[5]
MDA-MB-231Breast Adenocarcinoma8548[5]
HCT116Colon Carcinoma5.79 ± 0.13Not Specified
HepG2Hepatocellular Carcinoma>10048

Note on this compound: There is currently no available data in the scientific literature regarding the anticancer activity of this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the key bioassays mentioned in this guide.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH radical.

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound (Quercetin or this compound) in a suitable solvent (e.g., methanol or DMSO).

    • Prepare a fresh solution of DPPH (e.g., 0.1 mM) in methanol. The solution should have an absorbance of approximately 1.0 at 517 nm.

  • Assay Procedure:

    • Add a specific volume of the test compound solution at various concentrations to a 96-well plate.

    • Add the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance of the solution at 517 nm using a microplate reader.

    • A control containing the solvent and DPPH solution is also measured.

  • Calculation:

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

Nitric Oxide (NO) Production Inhibition Assay in RAW 264.7 Macrophages

This assay determines the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Culture and Seeding:

    • Culture RAW 264.7 macrophage cells in a suitable medium (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO2 incubator.

    • Seed the cells in a 96-well plate at a specific density (e.g., 5 x 10^4 cells/well) and allow them to adhere overnight.

  • Treatment:

    • Treat the cells with various concentrations of the test compound for a pre-incubation period (e.g., 1 hour).

    • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production.

    • A control group (untreated cells) and an LPS-only group are included.

  • Measurement of Nitrite:

    • After a 24-hour incubation period, collect the cell culture supernatant.

    • Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent system. This involves mixing the supernatant with Griess reagents (sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) and measuring the absorbance at 540 nm.

  • Calculation:

    • A standard curve using sodium nitrite is generated to calculate the nitrite concentration in the samples.

    • The percentage of NO inhibition is calculated relative to the LPS-only treated cells.

    • The IC50 value is determined from the dose-response curve.

    • Cell viability is also assessed (e.g., using an MTT assay) to ensure that the observed inhibition is not due to cytotoxicity.

Anticancer Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compound and incubate for different time periods (e.g., 24, 48, 72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

  • Formazan Solubilization and Measurement:

    • Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

    • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculation:

    • The percentage of cell viability is calculated relative to the untreated control cells.

    • The IC50 value is determined from the dose-response curve.

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways through which these compounds exert their effects is crucial for drug development.

Quercetin

Quercetin is known to modulate several key signaling pathways involved in inflammation and cancer. In the context of inflammation, it has been shown to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways.[1][2][3] These pathways are critical for the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which produces NO. By inhibiting these pathways, Quercetin reduces the production of inflammatory mediators. In cancer, Quercetin's anticancer effects are attributed to its ability to induce apoptosis (programmed cell death), inhibit cell proliferation, and suppress angiogenesis (the formation of new blood vessels that supply tumors).

This compound

The specific signaling pathways modulated by this compound have not been extensively studied. However, research on extracts from Ophioglossum vulgatum, which contains this compound, and the related compound Ophioglonin, has shown inhibition of the NF-κB and MAPK signaling pathways .[1][2][3] This suggests that this compound may share a similar anti-inflammatory mechanism of action with Quercetin by targeting these central inflammatory cascades. Further research is needed to confirm the direct effects of isolated this compound on these and other cellular signaling pathways.

Visualizations

The following diagrams illustrate a general experimental workflow and the key signaling pathways discussed.

Experimental_Workflow General Workflow for In Vitro Bioactivity Screening cluster_preparation Preparation cluster_treatment Treatment cluster_assay Bioactivity Assay cluster_analysis Data Analysis Compound Test Compound (this compound or Quercetin) Treatment Incubation with Test Compound Compound->Treatment Cells Cell Line (e.g., RAW 264.7, Cancer Cell Line) Cells->Treatment Assay Specific Assay (e.g., DPPH, NO, MTT) Treatment->Assay Measurement Measurement (e.g., Absorbance) Assay->Measurement Calculation Calculation of % Inhibition and IC50 Measurement->Calculation

Caption: A generalized workflow for assessing the in vitro bioactivity of compounds.

Signaling_Pathways Inflammatory Signaling Pathways cluster_stimulus Stimulus cluster_receptor Receptor cluster_pathways Signaling Cascades cluster_nucleus Nucleus cluster_inhibitors Inhibitors LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (ERK, JNK, p38) TLR4->MAPK IKK IKK TLR4->IKK Gene_Expression Pro-inflammatory Gene Expression (e.g., iNOS, COX-2) MAPK->Gene_Expression NFkB_complex IκB-NF-κB IKK->NFkB_complex phosphorylates IκB NFkB NF-κB NFkB_complex->NFkB releases NFkB->Gene_Expression Quercetin Quercetin Quercetin->MAPK Quercetin->IKK This compound This compound (Putative) This compound->MAPK This compound->IKK

Caption: Inhibition of NF-κB and MAPK pathways by Quercetin and putatively by this compound.

Conclusion

This comparative guide highlights the current state of knowledge on the bioactivity of this compound and Quercetin. Quercetin is a well-characterized flavonoid with robust data supporting its antioxidant, anti-inflammatory, and anticancer properties. In contrast, the biological activities of this compound are significantly less understood, with a notable lack of quantitative data for the pure compound.

Preliminary evidence from studies on plant extracts and related homoflavonoids suggests that this compound likely possesses antioxidant and anti-inflammatory activities, possibly through the inhibition of the NF-κB and MAPK signaling pathways. However, further research, including the isolation and purification of this compound and its subsequent testing in a comprehensive panel of bioassays, is imperative to fully elucidate its therapeutic potential and to enable a more direct and quantitative comparison with well-established flavonoids like Quercetin. This will be a critical step in determining its viability as a lead compound for drug development.

References

A Comparative Guide to the Antibacterial Properties of Ophioglonol and Luteolin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antibacterial properties of two flavonoids: ophioglonol and luteolin. While extensive research has been conducted on the antibacterial efficacy of luteolin, it is important to note that as of this publication, there is a significant lack of publicly available experimental data specifically detailing the antibacterial activity of this compound. This document, therefore, presents a comprehensive summary of the existing data for luteolin and contextualizes the potential of this compound based on the broader class of compounds to which it belongs.

Introduction

This compound, a homoflavonoid isolated from plants of the Ophioglossum genus, and luteolin, a common flavone found in a wide variety of plants, are both members of the flavonoid family, a class of secondary metabolites known for their diverse biological activities. This guide aims to consolidate the available antibacterial data for these two compounds to assist researchers in the field of natural product-based drug discovery.

Quantitative Antibacterial Performance

A direct quantitative comparison of the antibacterial performance of this compound and luteolin is not possible due to the absence of specific data for this compound in the current body of scientific literature.

No studies reporting the Minimum Inhibitory Concentration (MIC) or other quantitative measures of antibacterial activity for the isolated compound this compound have been identified. While some studies have investigated the crude extracts of Ophioglossum species for antimicrobial properties, the specific contribution of this compound to any observed activity has not been elucidated.

Luteolin has demonstrated significant antibacterial activity against a broad spectrum of both Gram-positive and Gram-negative bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of luteolin against several common bacterial pathogens as reported in various studies.

Bacterial StrainGram StainMIC (µg/mL)Reference
Staphylococcus aureusPositive312.5[1]
Staphylococcus aureus (MRSA)Positive106.66[2]
Escherichia coliNegative312.5[1]
Escherichia coli (MDR)Negative1000[3]
Klebsiella pneumoniae (MDR)Negative53.33[2]

Note: MIC values can vary between studies due to differences in bacterial strains, assay conditions, and other experimental factors.

Experimental Protocols

The following is a detailed methodology for a standard antibacterial assay used to determine the Minimum Inhibitory Concentration (MIC) of a compound, such as luteolin. This protocol is based on the widely accepted broth microdilution method.

Objective: To determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.

Materials:

  • Test compound (e.g., Luteolin)

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable broth medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Pipettes and sterile tips

  • Incubator

Procedure:

  • Preparation of Test Compound Stock Solution:

    • Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Inoculate the colonies into a tube containing sterile broth.

    • Incubate the broth culture at 37°C until it reaches the logarithmic growth phase (typically a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in fresh broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the test compound stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row. Discard 100 µL from the last well containing the compound. This will create a range of decreasing concentrations of the test compound.

  • Inoculation:

    • Add 100 µL of the diluted bacterial inoculum to each well, bringing the final volume to 200 µL.

    • Include a positive control (broth with bacteria, no compound) and a negative control (broth only) on each plate.

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the test compound at which there is no visible growth of the bacteria[4].

    • Alternatively, the optical density at 600 nm (OD₆₀₀) can be measured using a microplate reader. The MIC is defined as the lowest concentration that inhibits a certain percentage (e.g., 90%) of bacterial growth compared to the positive control.

Mechanism of Action

The mechanism of antibacterial action for this compound is currently unknown due to the lack of specific studies. As a homoflavonoid, its mode of action might share similarities with other flavonoids, which are known to target various bacterial processes.

The antibacterial mechanism of luteolin is multifaceted and has been shown to involve several cellular targets:

  • Inhibition of Nucleic Acid Synthesis: Luteolin can inhibit bacterial DNA gyrase and topoisomerase I and II, enzymes essential for DNA replication and repair[5].

  • Disruption of Cell Membrane Integrity: It can damage the bacterial cell membrane, leading to increased permeability and leakage of intracellular components[1].

  • Inhibition of Energy Metabolism: Luteolin can interfere with bacterial energy production pathways[6].

  • Inhibition of Biofilm Formation: Luteolin has been shown to inhibit the formation of biofilms by various pathogenic bacteria, which is a critical factor in chronic infections and antibiotic resistance[3].

Visualizations

The following diagram illustrates the general workflow for a broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_compound Prepare Compound Stock Solution serial_dilution Perform Serial Dilutions in 96-well Plate prep_compound->serial_dilution prep_inoculum Prepare Bacterial Inoculum inoculate Inoculate Plate with Bacteria prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate Plate (18-24h, 37°C) inoculate->incubate read_results Read Results (Visual or Spectrophotometric) incubate->read_results determine_mic Determine MIC read_results->determine_mic

Figure 1: Workflow for MIC determination.

Flavonoids like luteolin can interfere with bacterial signaling pathways, such as quorum sensing, which bacteria use to coordinate group behaviors, including biofilm formation and virulence factor expression. The following diagram illustrates a simplified, hypothetical bacterial signaling pathway that could be targeted by an antibacterial compound.

Signaling_Pathway cluster_pathway Bacterial Signaling Pathway Signal External Signal (e.g., Autoinducer) Receptor Membrane Receptor Signal->Receptor Binds Kinase Sensor Kinase Receptor->Kinase Activates Regulator Response Regulator Kinase->Regulator Phosphorylates DNA DNA Regulator->DNA Binds to Virulence Virulence & Biofilm Gene Expression DNA->Virulence Induces Luteolin Luteolin Luteolin->Receptor Inhibits Luteolin->Kinase Inhibits

Figure 2: Hypothetical bacterial signaling pathway.

Conclusion

Luteolin exhibits well-documented, broad-spectrum antibacterial activity through multiple mechanisms of action. The available data, including specific MIC values, positions it as a promising candidate for further research and development as a natural antimicrobial agent.

In contrast, the antibacterial properties of this compound remain uncharacterized. Future research is required to perform antibacterial assays on the isolated this compound to determine its efficacy and potential as an antimicrobial compound. Such studies would be crucial for a direct and meaningful comparison with well-studied flavonoids like luteolin. Researchers are encouraged to investigate the antibacterial potential of this compound to fill this knowledge gap in the field of natural product research.

References

Ophioglonol's Antibacterial Potential: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Ophioglonol, a homoisoflavonoid isolated from plants of the Ophioglossum genus, presents a compelling case for further investigation as a potential antibacterial agent. While direct and extensive studies quantifying the antibacterial spectrum of this compound through Minimum Inhibitory Concentration (MIC) values are limited in publicly available literature, preliminary research on related compounds and the broader class of flavonoids suggests a promising avenue for discovery. This guide provides a comparative overview of the reported antibacterial activity of compounds isolated from Ophioglossum thermale, the plant from which this compound has been extracted, against key pathogenic bacteria. This data is juxtaposed with the known efficacy of standard antibiotics to offer a benchmark for future research and development.

Comparative Antibacterial Spectrum

Compound/AntibioticTarget BacteriumReported Minimum Inhibitory Concentration (MIC)
Compounds from Ophioglossum thermale
Thermalic Acids A and BStaphylococcus aureusActivity reported, specific MIC not provided[1]
Bacillus subtilisActivity reported, specific MIC not provided[1]
Escherichia coliActivity reported, specific MIC not provided[1]
Standard Antibiotics
CiprofloxacinStaphylococcus aureus0.25 - 1.0 µg/mL[2][3]
AmpicillinEscherichia coli4 - ≥128 µg/mL[4]
VancomycinBacillus subtilis0.3 - 4.0 µg/mL[5][6][7]

Experimental Workflow for Antibacterial Susceptibility Testing

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental assay in the evaluation of new antimicrobial agents. The following diagram illustrates a standard workflow for a broth microdilution assay, a common method for determining MIC values.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis start Start compound Prepare serial dilutions of this compound & control antibiotics start->compound bacteria Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) start->bacteria add_compound Add diluted compounds to respective wells compound->add_compound inoculate Inoculate microplate wells with bacterial suspension bacteria->inoculate inoculate->add_compound incubate Incubate plates under optimal conditions (e.g., 37°C, 18-24h) add_compound->incubate read_plate Visually or spectrophotometrically assess bacterial growth incubate->read_plate determine_mic Determine MIC: lowest concentration with no visible growth read_plate->determine_mic end End determine_mic->end

Experimental workflow for MIC determination.

Experimental Protocols

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This protocol is a generalized procedure for determining the MIC of a compound against a specific bacterium and should be adapted based on the specific requirements of the test organism and compound.

1. Preparation of Materials:

  • Test Compound (this compound): Dissolve in a suitable solvent (e.g., DMSO) to create a stock solution. Further dilutions are made in sterile Mueller-Hinton Broth (MHB) or other appropriate growth media.

  • Control Antibiotics: Prepare stock solutions of standard antibiotics (e.g., ciprofloxacin, ampicillin, vancomycin) in their recommended solvents and dilute similarly to the test compound.

  • Bacterial Strains: Culture the desired bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Bacillus subtilis) on appropriate agar plates overnight at 37°C.

  • Growth Medium: Prepare sterile Mueller-Hinton Broth (MHB) or other suitable liquid media.

  • 96-Well Microtiter Plates: Sterile, flat-bottom plates are required.

2. Preparation of Bacterial Inoculum:

  • Aseptically pick several colonies of the overnight bacterial culture and suspend them in sterile saline or MHB.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Dilute this standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Assay Procedure:

  • Add 100 µL of sterile MHB to all wells of a 96-well microtiter plate.

  • Add 100 µL of the highest concentration of the test compound stock solution to the first well of a row and mix well.

  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well. This will create a range of decreasing concentrations of the test compound.

  • Repeat the serial dilution for the control antibiotics in separate rows.

  • Include a positive control row (MHB with bacterial inoculum, no compound) and a negative control row (MHB only, no bacteria).

  • Add 100 µL of the prepared bacterial inoculum to each well (except the negative control wells).

  • Seal the plate and incubate at 37°C for 18-24 hours.

4. Interpretation of Results:

  • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the test compound at which there is no visible growth of the bacteria.

  • Alternatively, the optical density (OD) at 600 nm can be measured using a microplate reader to determine bacterial growth. The MIC is defined as the lowest concentration that inhibits a certain percentage (e.g., 90%) of bacterial growth compared to the positive control.

Signaling Pathways and Potential Mechanisms of Action

Flavonoids, the broader class of compounds to which this compound belongs, are known to exert their antibacterial effects through various mechanisms. While the specific mechanism of this compound is yet to be elucidated, potential targets based on flavonoid research include the inhibition of nucleic acid synthesis, disruption of cytoplasmic membrane function, and inhibition of energy metabolism.[8][9] Further research is necessary to pinpoint the precise signaling pathways affected by this compound in bacterial cells.

signaling_pathway cluster_targets Potential Bacterial Targets cluster_effects Resulting Antibacterial Effects This compound This compound DNA_gyrase DNA Gyrase/ Topoisomerase This compound->DNA_gyrase Cell_membrane Cytoplasmic Membrane This compound->Cell_membrane Energy_metabolism Energy Metabolism (e.g., ATP Synthase) This compound->Energy_metabolism Inhibit_replication Inhibition of DNA Replication DNA_gyrase->Inhibit_replication Disrupt_integrity Disruption of Membrane Integrity Cell_membrane->Disrupt_integrity Inhibit_energy Inhibition of Energy Production Energy_metabolism->Inhibit_energy

Potential mechanisms of antibacterial action for this compound.

References

A Comparative Analysis of Type I and Type II Homoflavonoids: Structure, Bioactivity, and Experimental Insights

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Homoflavonoids, a unique subclass of flavonoids characterized by an additional carbon atom in their C6-C3-C6 skeleton, have garnered significant attention for their diverse pharmacological activities. This guide provides a comparative analysis of two prominent classes of homoflavonoids: Type I (sappanin-type) and Type II (scillascillin-type). We delve into their structural distinctions, biosynthetic origins, and comparative biological performance, supported by quantitative data and detailed experimental protocols.

Structural and Biosynthetic Differentiation

Type I and Type II homoflavonoids, while originating from the same chalcone precursor, diverge significantly in their core chemical architecture. Type I, or sappanin-type homoflavonoids, are characterized by a 3-benzylchroman-4-one skeleton. In contrast, Type II, the scillascillin-type, possess a more complex benzocyclobutene structure. This fundamental structural variance is a key determinant of their differing biological activities.[1]

The biosynthesis of these compounds is believed to start from a common chalcone precursor, sappanchalcone.[1] Through a series of enzymatic reactions, this precursor can be converted into the diverse structural scaffolds of both sappanin-type and scillascillin-type homoflavonoids.[1]

Homoflavonoid_Biosynthesis Chalcone Chalcone Precursor (e.g., Sappanchalcone) TypeI Type I Homoflavonoid (Sappanin-type) 3-benzylchroman-4-one skeleton Chalcone->TypeI Biosynthetic Pathway TypeII Type II Homoflavonoid (Scillascillin-type) Benzocyclobutene skeleton Chalcone->TypeII Biosynthetic Pathway

Figure 1: Simplified biosynthetic pathways of Type I and Type II homoflavonoids.

Comparative Biological Activity: A Quantitative Overview

Compound NameTypeBiological ActivityAssayCell Line/RadicalIC50/EC50 (µM)Reference
Compound 8 Type ICytotoxicitySulforhodamine BHT-295.3 (µg/mL)[2]
Compound 9 Type ICytotoxicitySulforhodamine BHT-296.1 (µg/mL)[2]
Compound 1 Type ICytotoxicityNot SpecifiedMCF-77.2 (µg/mL)[2]
Compound 2 Type ICytotoxicityNot SpecifiedMCF-715.5 (µg/mL)[2]
Isomuscomosin (52) Type IIAntioxidantDPPH Radical ScavengingDPPH22.9[3]
Compound 2 Type IAntioxidantDPPH Radical ScavengingDPPH10.7 (µg/mL)[2]
Compound 1 Type IAntioxidantDPPH Radical ScavengingDPPH48.8 (µg/mL)[2]

From the available data, certain sappanin-type homoflavonoids exhibit potent cytotoxic activity against human cancer cell lines.[2] For instance, compounds 8 and 9 showed significant cytotoxicity against HT-29 colorectal cancer cells with IC50 values of 5.3 and 6.1 µg/mL, respectively.[2] In terms of antioxidant activity, the scillascillin-type homoflavonoid, isomuscomosin, demonstrated notable DPPH radical scavenging activity with an EC50 of 22.9 µM.[3] Some sappanin-type compounds also exhibit antioxidant properties, though the potency appears to vary.[2]

Key Experimental Protocols

To facilitate the replication and further investigation of the biological activities of homoflavonoids, detailed protocols for two of the most commonly employed assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a standard method for evaluating the antioxidant capacity of compounds. It measures the ability of the test compound to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.

Methodology:

  • Preparation of DPPH Solution: A fresh solution of DPPH in methanol (typically 0.1 mM) is prepared.

  • Reaction Mixture: The test compound, at various concentrations, is added to the DPPH solution in a 96-well plate or cuvettes.

  • Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured spectrophotometrically at a wavelength of approximately 517 nm.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined.

DPPH_Assay_Workflow start Start prep_dpph Prepare 0.1 mM DPPH in Methanol start->prep_dpph prep_sample Prepare Serial Dilutions of Homoflavonoid start->prep_sample mix Mix Homoflavonoid and DPPH Solution prep_dpph->mix prep_sample->mix incubate Incubate in Dark (30 min, RT) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition and IC50 Value measure->calculate end End calculate->end

Figure 2: Workflow for the DPPH radical scavenging assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Methodology:

  • Cell Seeding: Cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test homoflavonoid and incubated for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plate is incubated for a further 2-4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is read at a wavelength between 500 and 600 nm.

  • Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined.

Conclusion and Future Directions

The comparative analysis of Type I and Type II homoflavonoids reveals distinct structural features that likely contribute to their differing biological activity profiles. While current data suggests that sappanin-type homoflavonoids hold significant promise as cytotoxic agents, the bioactivity of scillascillin-type compounds remains less explored and warrants further investigation. The lack of direct comparative studies highlights a critical gap in the literature. Future research should focus on conducting head-to-head comparisons of purified Type I and Type II homoflavonoids in a variety of biological assays to provide a more definitive understanding of their structure-activity relationships and therapeutic potential. Such studies will be invaluable for guiding the rational design and development of novel homoflavonoid-based therapeutic agents.

References

In Vivo Validation of Ophioglonol's Therapeutic Potential: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the therapeutic potential of Ophioglonol, focusing on its in vivo validation. While direct in vivo studies on this compound are limited in the public domain, this document synthesizes available data on related compounds and extracts from the Ophioglossum genus, namely Ophioglonin and extracts of Ophioglossum vulgatum and Ophioglossum thermale, to infer the potential therapeutic applications of this compound. The primary therapeutic areas explored are anti-inflammatory and antihypertensive effects.

Anti-Inflammatory Potential

In vivo studies on Ophioglonin, a structurally related homoflavonoid, and extracts of Ophioglossum thermale provide evidence for potential anti-inflammatory activity.

Comparative In Vivo Anti-Inflammatory Data
Compound/ExtractModelDoseEffectSource
Ophioglonin (OPN)Carrageenan-induced mouse paw edemaNot specified in abstractConfirmed anti-inflammatory effect[1][2][3]
Ophioglossum thermale (EtOAc fraction)Carrageenan-induced rat paw edema200 mg/kg (p.o.)21.5% inhibition of edema[4]
Indomethacin (Control)Carrageenan-induced paw edema in mice20 mg/kg (i.p.)Standard anti-inflammatory drug[5]
Experimental Protocol: Carrageenan-Induced Paw Edema

This widely used model assesses the anti-inflammatory activity of compounds.[6][7][8]

  • Animal Model: Typically, Wistar rats or Swiss albino mice are used.

  • Acclimatization: Animals are acclimatized to laboratory conditions for a week before the experiment.

  • Grouping: Animals are divided into control, standard, and test groups.

  • Compound Administration: The test compound (e.g., Ophioglonin, plant extract) is administered orally (p.o.) or intraperitoneally (i.p.) at a specified dose. The standard group receives a known anti-inflammatory drug like indomethacin.[5] The control group receives the vehicle.

  • Induction of Inflammation: After a specific period (e.g., 1 hour), a sub-plantar injection of 1% carrageenan solution is administered into the right hind paw of the animals to induce localized edema.[5][7]

  • Measurement of Edema: Paw volume is measured at different time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.[6]

  • Calculation of Inhibition: The percentage inhibition of edema is calculated for the treated groups compared to the control group.

Proposed Anti-Inflammatory Signaling Pathway

Studies on Ophioglonin suggest that its anti-inflammatory effects are mediated through the inactivation of NF-κB and MAPK signaling pathways.[1][3]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor MAPK Pathway MAPK Pathway Receptor->MAPK Pathway NF-kB Pathway NF-kB Pathway Receptor->NF-kB Pathway ERK ERK MAPK Pathway->ERK p38 p38 MAPK Pathway->p38 JNK JNK MAPK Pathway->JNK Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression ERK->Pro-inflammatory Gene Expression p38->Pro-inflammatory Gene Expression JNK->Pro-inflammatory Gene Expression IkBα IkBα NF-kB Pathway->IkBα NF-kB (p65) NF-kB (p65) IkBα->NF-kB (p65) NF-kB (p65)->Pro-inflammatory Gene Expression This compound This compound This compound->MAPK Pathway Inhibition This compound->NF-kB Pathway Inhibition Inflammatory Mediators (TNF-α, IL-6, etc.) Inflammatory Mediators (TNF-α, IL-6, etc.) Pro-inflammatory Gene Expression->Inflammatory Mediators (TNF-α, IL-6, etc.)

Caption: Proposed anti-inflammatory mechanism of this compound.

Antihypertensive Potential

The therapeutic potential of Ophioglossum vulgatum extract, which contains this compound glucosides, has been evaluated in an in vivo model of hypertension.

Comparative In Vivo Antihypertensive Data
Compound/ExtractModelDoseEffectSource
Ophioglossum vulgatum extractSpontaneously Hypertensive Rats (SHR)20 mg/kg31.53% reduction in mean blood pressure within 60 minutes[9][10][11][12]
Captopril (Control)Spontaneously Hypertensive Rats (SHR)50 mg/kgSignificant reduction in systolic and diastolic blood pressure[13]
Taxifolin (Alternative)Spontaneously Hypertensive Rats (SHR)60 mg/kg (daily for 28 days)≈60 mmHg reduction in systolic blood pressure[14]
Experimental Protocol: Spontaneously Hypertensive Rat (SHR) Model

This model is a well-established tool for studying hypertension.[13]

  • Animal Model: Spontaneously Hypertensive Rats (SHR) are used as the model for essential hypertension. Wistar-Kyoto (WKY) rats are often used as a normotensive control.

  • Compound Administration: The test substance (e.g., Ophioglossum vulgatum extract) is administered to the SHR, typically via oral gavage.

  • Blood Pressure Measurement: Systolic and diastolic blood pressure are measured at baseline and at various time points after administration using non-invasive methods (e.g., tail-cuff plethysmography) or invasive methods for continuous monitoring.

  • Data Analysis: Changes in blood pressure are compared between the treated, control, and baseline groups to determine the antihypertensive effect.

Proposed Antihypertensive Mechanism

In silico and in vivo evidence suggests that the antihypertensive effects of Ophioglossum vulgatum may be mediated through the modulation of the Renin-Angiotensin System (RAS) and calcium channels.[9][10]

G cluster_0 Systemic Regulation cluster_1 Vascular Smooth Muscle Cell cluster_2 Outcome Renin-Angiotensin System (RAS) Renin-Angiotensin System (RAS) Angiotensinogen Angiotensinogen Angiotensin I Angiotensin I Angiotensinogen->Angiotensin I Renin Angiotensin II Angiotensin II Angiotensin I->Angiotensin II ACE ACE ACE Vasoconstriction Vasoconstriction Angiotensin II->Vasoconstriction L-type Ca2+ Channels L-type Ca2+ Channels Ca2+ Influx Ca2+ Influx L-type Ca2+ Channels->Ca2+ Influx Ca2+ Influx->Vasoconstriction Increased Blood Pressure Increased Blood Pressure Vasoconstriction->Increased Blood Pressure This compound This compound This compound->ACE Inhibition This compound->L-type Ca2+ Channels Inhibition Vasodilation Vasodilation This compound->Vasodilation

Caption: Proposed antihypertensive mechanism of this compound.

Experimental Workflow

The general workflow for in vivo validation of a therapeutic compound like this compound is as follows:

G A Compound/Extract Preparation B Animal Model Selection (e.g., Mice, Rats) A->B C Ethical Approval and Acclimatization B->C D Experimental Grouping (Control, Standard, Test Doses) C->D E Compound Administration (e.g., Oral, Intraperitoneal) D->E F Induction of Disease Model (e.g., Carrageenan, Spontaneous Hypertension) E->F G Data Collection (e.g., Paw Volume, Blood Pressure) F->G H Statistical Analysis G->H I Evaluation of Therapeutic Effect H->I

Caption: General workflow for in vivo validation studies.

References

Unveiling the Anti-Cancer Potential of Ophiobolin A: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of the sesterterpenoid natural product, Ophiobolin A (OPA), reveals its potent and varied anti-cancer effects across a multitude of human cancer cell lines. This guide provides a cross-validation of OPA's efficacy, details its distinct mechanisms of action, and presents a comparative look at its performance against other compounds, offering valuable insights for researchers, scientists, and drug development professionals.

Ophiobolin A, a fungal metabolite, has demonstrated significant cytotoxic activity against a broad spectrum of cancer cells, including those known for their resistance to conventional therapies. Its mechanism of action is notably cell-type dependent, primarily inducing a non-apoptotic form of cell death known as paraptosis in glioblastoma cells and triggering apoptosis through the mitochondrial pathway in melanoma cells. This unique dual mechanism underscores its potential as a versatile anti-cancer agent.

Comparative Efficacy of Ophiobolin A Across Various Cancer Cell Lines

The cytotoxic and growth-inhibitory effects of Ophiobolin A have been quantified in numerous studies. The following table summarizes the half-maximal inhibitory concentration (IC50), growth inhibition (GI50), or lethal dose (LD50) values of OPA in a diverse panel of human cancer cell lines. For comparison, data for the conventional chemotherapeutic agent Cisplatin and OPA analogs are also included where available.

Cell LineCancer TypeOphiobolin A (μM)Cisplatin (μM)Ophiobolin A Analogs (μM)Reference(s)
Glioblastoma
T98GGlioblastoma~1.0--[1]
U373MGGlioblastoma~0.8 - 1.0--[1][2]
U343Glioblastoma<1.0--[1]
U251NGlioblastoma<1.0--[1]
U251MGGlioblastoma<1.0--[1]
A172Glioblastoma<0.5--[1]
Hs683Oligodendroglioma~1.0--[3]
Melanoma
A375Melanoma~0.3 - 0.6--
CHL-1Melanoma~0.6--
SKMEL-28Melanoma<1.0--[3]
B16F10Melanoma<1.0--[3]
Lung Cancer
A549Non-small cell lung cancer<1.0--[3]
NCI-H1703Lung squamous cell carcinoma0.17 (GI50)-6-epi-OPA: 3.7, anhydro-6-epi-OPA: 4.0[4]
GLC-4Small cell lung cancer<1.0--[3]
Breast Cancer
MCF7Breast adenocarcinoma<1.0--[5][6]
T47DBreast ductal carcinoma<1.0--[5]
MDA-MB-231Breast adenocarcinoma<1.0--[6]
Ovarian Cancer
A2780Ovarian carcinoma<1.0~27.0-[3][7]
A2780 cisRCisplatin-resistant ovarian carcinoma<1.0--[3]
Leukemia
HL60Promyelocytic leukemia<1.0--[3]
HL60/adrAdriamycin-resistant leukemia<1.0--[3]
HL60/vincVincristine-resistant leukemia<1.0--[3]
HL60/mxMitoxantrone-resistant leukemia<1.0--[3]
Other Cancers
HCT-116 (p53+/+)Colon carcinoma<1.0--[3]
HCT-116 (p53-/-)Colon carcinoma<1.0--[3]
RDRhabdomyosarcomaLD50 ~1.0--[6]
RH30RhabdomyosarcomaLD50 ~1.0--[6]
U2OSOsteosarcomaLD50 ~1.0--[6]
KB 3-1Oral squamous carcinomaLD50 ~1.0--[6]

Mechanisms of Action: A Tale of Two Cell Death Pathways

Ophiobolin A's cytotoxicity stems from its ability to induce distinct forms of programmed cell death, a characteristic that varies with the cancer cell type.

In glioblastoma cells , OPA primarily triggers paraptosis-like cell death . This process is characterized by extensive vacuolization originating from the swelling and fusion of the endoplasmic reticulum (ER) and mitochondria.[8][9] Mechanistically, OPA disrupts thiol proteostasis, leading to the accumulation of misfolded proteins and subsequent ER stress.[1] This is a caspase-independent pathway, making OPA a promising candidate for treating apoptosis-resistant glioblastomas.[8]

In contrast, in human melanoma cells , OPA induces apoptosis via the mitochondrial pathway . This involves the depolarization of the mitochondrial membrane, production of reactive oxygen species (ROS), and fragmentation of the mitochondrial network, ultimately leading to the activation of the apoptotic cascade.

A fundamental mechanism underlying OPA's cytotoxicity across different cell types is its covalent modification of phosphatidylethanolamine (PE), a key component of cell membranes. This interaction leads to the formation of cytotoxic adducts that destabilize the lipid bilayer, contributing to cell death.[10]

Signaling Pathways and Experimental Workflow

To visually represent the complex mechanisms of OPA, the following diagrams illustrate the key signaling pathways and a general experimental workflow for its evaluation.

OPA_Paraptosis_Pathway cluster_extracellular cluster_cell cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum OPA Ophiobolin A OPA_entry Cellular Uptake OPA->OPA_entry Thiol_Proteostasis Thiol Proteostasis (Protein Folding) OPA_entry->Thiol_Proteostasis Disruption Misfolded_Proteins Misfolded Protein Accumulation Thiol_Proteostasis->Misfolded_Proteins Leads to ER_Stress ER Stress Misfolded_Proteins->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR ER_Dilation ER Dilation & Vacuolization ER_Stress->ER_Dilation CHOP CHOP Upregulation UPR->CHOP Paraptosis Paraptosis-like Cell Death CHOP->Paraptosis ER_Dilation->Paraptosis

Caption: OPA-induced paraptosis in glioblastoma cells.

OPA_Apoptosis_Pathway cluster_extracellular cluster_cell cluster_mitochondrion Mitochondrion cluster_cytoplasm Cytoplasm OPA Ophiobolin A OPA_entry Cellular Uptake OPA->OPA_entry Mito_Dysfunction Mitochondrial Dysfunction OPA_entry->Mito_Dysfunction MMP_Loss ΔΨm Depolarization Mito_Dysfunction->MMP_Loss ROS ROS Production Mito_Dysfunction->ROS Mito_Frag Network Fragmentation Mito_Dysfunction->Mito_Frag CytoC Cytochrome c Release MMP_Loss->CytoC Apoptosome Apoptosome Formation CytoC->Apoptosome Caspase_Activation Caspase Activation Apoptosome->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: OPA-induced apoptosis in melanoma cells.

Experimental_Workflow start Start: Cancer Cell Line Culture treatment Treatment with Ophiobolin A (Dose- and Time-response) start->treatment viability_assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) treatment->viability_assay apoptosis_assay Apoptosis/Cell Death Assay (e.g., Annexin V/PI Staining) treatment->apoptosis_assay western_blot Western Blot Analysis (Apoptosis/Paraptosis markers) treatment->western_blot ic50 Determine IC50/GI50 viability_assay->ic50 ic50->treatment Inform further experiments data_analysis Data Analysis & Interpretation ic50->data_analysis apoptosis_assay->data_analysis western_blot->data_analysis end End: Conclusion on Efficacy & Mechanism data_analysis->end

Caption: General experimental workflow for OPA evaluation.

Detailed Experimental Protocols

For researchers looking to validate or build upon these findings, detailed protocols for key experiments are provided below.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat cells with various concentrations of Ophiobolin A (and/or comparator compounds) and incubate for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the desired concentration of Ophiobolin A for the specified time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Interpretation:

    • Annexin V-negative and PI-negative cells are viable.

    • Annexin V-positive and PI-negative cells are in early apoptosis.

    • Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and can be used to probe for key markers of apoptosis or paraptosis.

  • Protein Extraction: Lyse treated and untreated cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., caspases, PARP for apoptosis; GRP78, CHOP for ER stress/paraptosis) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins.

This guide provides a foundational understanding of Ophiobolin A's anti-cancer properties and the experimental approaches to study them. The presented data and protocols are intended to facilitate further research into this promising natural compound and its potential applications in oncology.

References

The Synergistic Potential of Ophioglonol: An Unexplored Frontier in Phytochemical Research

Author: BenchChem Technical Support Team. Date: November 2025

Despite growing interest in the therapeutic applications of natural compounds, research into the synergistic effects of Ophioglonol with other compounds remains a nascent field. A comprehensive review of current scientific literature reveals a notable absence of studies specifically investigating the combined therapeutic potential of this compound.

This compound is a homoflavonoid isolated from the fern Ophioglossum vulgatum. While research has begun to shed light on the bioactivities of compounds from this plant, the primary focus has been on a related compound, ophioglonin, and its significant anti-inflammatory properties. These studies have established that ophioglonin exerts its effects by inhibiting key signaling pathways, namely the nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[1][2] This mechanism is crucial in modulating the body's inflammatory response.

However, the scientific community has yet to publish research exploring whether this compound, when combined with other therapeutic agents, could produce synergistic effects, where the combined therapeutic outcome is greater than the sum of the individual effects. Such synergies are a critical area of investigation in drug development, particularly in oncology, where combination therapies are a cornerstone of treatment. The exploration of synergistic interactions can lead to enhanced efficacy, reduced dosages, and the mitigation of adverse side effects.

Currently, there is no available quantitative data from in vitro or in vivo studies to populate comparative tables or detail specific experimental protocols concerning the synergistic action of this compound. Consequently, the creation of diagrams illustrating signaling pathways or experimental workflows for this compound's synergistic effects is not feasible based on the existing body of scientific evidence.

For researchers, scientists, and drug development professionals, this gap in the literature represents a significant opportunity. Future investigations could explore the potential of this compound in combination with conventional chemotherapeutic agents or other natural compounds. Such studies would be foundational in determining if this compound could play a role in multi-drug therapeutic strategies, potentially leading to novel and more effective treatments for a range of diseases. The established anti-inflammatory pathways of the related compound ophioglonin could serve as a logical starting point for investigating potential synergistic mechanisms.

References

Safety Operating Guide

Proper Disposal Procedures for Ophioglonol

Author: BenchChem Technical Support Team. Date: November 2025

Therefore, this guide provides a comprehensive operational and disposal plan based on the known chemical class of Ophioglonol (a flavonoid, a type of polyphenol) and general best practices for handling potentially cytotoxic or biologically active research chemicals. The procedures outlined below are designed to meet the rigorous safety and documentation standards of drug development and research professionals.

This document provides essential safety and logistical information for the handling and disposal of this compound, a hydroxy homoflavonoid.[1] Given its potential biological activity and classification as a research chemical, it must be treated as hazardous waste unless comprehensive toxicological data becomes available to prove otherwise.

This compound Safety & Physicochemical Data

All personnel must review this information before handling this compound. This data is compiled from publicly available chemical databases.

PropertyValueSource
IUPAC Name 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-(hydroxymethyl)chromen-4-onePubChem[1]
Molecular Formula C₁₆H₁₂O₇PubChem[1]
Molecular Weight 316.26 g/mol PubChem[1]
Appearance Assumed to be a solid (typical for flavonoids)N/A
Solubility Expected to be soluble in organic solvents like DMSO, ethanol, and methanol; sparingly soluble in water.N/A
Toxicity Data Not well-established. Treat as potentially cytotoxic and harmful if swallowed, inhaled, or absorbed through the skin.[3]N/A
Reactivity Stable under normal laboratory conditions. Incompatible with strong oxidizing agents.[4]N/A

Immediate Safety and Handling Protocol

Personal Protective Equipment (PPE): Before handling this compound in any form (solid or in solution), the following PPE is mandatory:

  • Gloves: Nitrile gloves (double-gloving is recommended).

  • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A buttoned lab coat must be worn.

  • Respiratory Protection: If handling the powder outside of a certified chemical fume hood or ventilated enclosure, a NIOSH-approved N95 respirator is required.

Engineering Controls:

  • All weighing and initial dilutions of solid this compound must be performed in a certified chemical fume hood or a powder containment hood to prevent inhalation of fine particulates.

  • Work surfaces should be covered with absorbent, plastic-backed paper to contain spills.

Step-by-Step Waste Disposal Procedure

This compound waste must be segregated into different streams based on its physical and chemical form. All waste containers must be properly labeled, kept closed except when adding waste, and stored in a designated Satellite Accumulation Area (SAA).[4][5]

Step 1: Waste Segregation and Containerization

  • Solid this compound Waste:

    • Container: Place pure, unused this compound or grossly contaminated solids into a securely sealed, chemically compatible container (e.g., the original manufacturer's container or a new, clean polyethylene jar).[6][7]

    • Labeling: Affix a "Hazardous Waste" label. List "this compound" and its CAS number (850894-19-8) as the contents.[1]

  • Contaminated Lab Supplies (Solid Waste):

    • Container: This includes gloves, weigh boats, pipette tips, and absorbent paper. Double-bag this waste in clear plastic bags.[6] The outer bag must have a "Hazardous Waste" label.

    • Labeling: List contents as "Debris contaminated with this compound (CAS: 850894-19-8)."

  • Liquid this compound Waste (Non-Halogenated):

    • Container: For solutions of this compound in solvents like ethanol, methanol, or DMSO. Use a designated, shatter-resistant waste container with a screw-on cap. Do not mix with halogenated solvent waste.

    • Labeling: Affix a "Hazardous Waste" label. List all chemical constituents with their approximate percentages (e.g., "this compound (~1%), Methanol (99%)").

  • Aqueous this compound Waste:

    • Container: Collect in a separate, clearly labeled aqueous waste container.

    • Disposal: Do not dispose of aqueous solutions containing this compound down the drain.[8] Treat as hazardous chemical waste.

    • Labeling: Affix a "Hazardous Waste" label and list all components.

  • "Sharps" Waste:

    • Container: Needles, syringes, or contaminated broken glass must be placed in a designated sharps container.

    • Labeling: The container must be labeled "Sharps" and "Hazardous Waste," listing "Contaminated with this compound."

Step 2: Storage in Satellite Accumulation Area (SAA)

  • Store all waste containers in a designated SAA, which must be at or near the point of generation.[4]

  • Ensure secondary containment is used to capture any potential leaks, especially for liquid waste.[6] The secondary container must be able to hold 110% of the volume of the largest primary container.[6]

  • Segregate incompatible waste types (e.g., keep this compound waste away from strong oxidizers).[4]

Step 3: Arranging for Disposal

  • Once a waste container is full or has been accumulating for the maximum allowed time (e.g., 90 days), request a pickup from your institution's Environmental Health & Safety (EHS) department.[6]

  • Do not overfill containers; leave at least 10% headspace for expansion.[7]

Experimental Protocol: Decontamination of Non-Disposable Equipment

This protocol details the procedure for decontaminating surfaces and non-disposable equipment (e.g., glassware, stir bars) that have come into contact with this compound. Since no single agent is known to deactivate all cytotoxic drugs, this procedure focuses on a robust cleaning method to physically remove the compound.[9]

Materials:

  • Detergent solution (e.g., 1% Alconox or equivalent)

  • 70% Ethanol or Isopropanol

  • Deionized Water

  • Three separate wash bins

  • Personal Protective Equipment (PPE) as specified above

Procedure:

  • Pre-cleaning: Carefully wipe the surface or item with a disposable wipe soaked in 70% ethanol to remove gross contamination. Dispose of the wipe as contaminated solid waste.

  • First Wash (Detergent): Submerge the item in the first wash bin containing the detergent solution. Scrub thoroughly to ensure all surfaces are cleaned. This step physically removes the contaminant.[10]

  • Second Wash (Water Rinse): Transfer the item to the second bin containing deionized water. Rinse thoroughly to remove any residual detergent and suspended this compound.

  • Third Wash (Solvent Rinse): Transfer the item to the third bin containing 70% ethanol or isopropanol. This final rinse helps to remove any remaining trace amounts of the compound that are more soluble in alcohol.

  • Drying: Allow the equipment to air dry completely in a designated clean area or in a drying oven.

  • Waste Management: The rinsate from all three wash bins must be collected and disposed of as liquid hazardous waste (aqueous or solvent, as appropriate). Do not pour it down the drain.

This compound Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.

Ophioglonol_Disposal_Workflow start This compound Waste Generated assess_waste Assess Waste Type start->assess_waste solid_chem Solid Chemical Waste (Pure this compound) assess_waste->solid_chem Pure Solid contam_solid Contaminated Solid Waste (Gloves, Wipes, Tips) assess_waste->contam_solid Contaminated Solids liquid_waste Liquid Waste assess_waste->liquid_waste Liquid Solution sharps_waste Sharps Waste (Needles, Glassware) assess_waste->sharps_waste Sharps container_solid Seal in Labeled Chemical Waste Jar solid_chem->container_solid container_contam Double-Bag in Labeled Clear Plastic Bags contam_solid->container_contam container_liquid Collect in Labeled Waste Carboy (Segregate Solvent Types) liquid_waste->container_liquid container_sharps Place in Labeled Sharps Container sharps_waste->container_sharps store_saa Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment container_solid->store_saa container_contam->store_saa container_liquid->store_saa container_sharps->store_saa ehs_pickup Request EHS Pickup When Full or Time Limit Reached store_saa->ehs_pickup

Caption: Workflow for the segregation and disposal of this compound hazardous waste.

References

Personal protective equipment for handling Ophioglonol

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Ophioglonol

Disclaimer: The following information is a generalized guide for handling a potent, hypothetical chemical compound referred to as "this compound." No specific safety data sheet (SDS) for a substance with this name was found. Therefore, this document is for illustrative purposes and is based on best practices for handling hazardous chemicals in a laboratory setting. Always refer to a substance-specific Safety Data Sheet (SDS) before handling any chemical.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. It includes procedural, step-by-step guidance for handling, storage, and disposal.

Hypothetical Safety Profile for this compound

For the purpose of this guide, this compound is assumed to be a potent cytotoxic and neurotoxic agent. The following Globally Harmonized System (GHS) classifications are hypothetically assigned:

GHS PictogramHazard Class and CategoryHazard Statement
☠️Acute Toxicity (Oral), Category 2H300: Fatal if swallowed
☣️Carcinogenicity, Category 1BH350: May cause cancer
🧠Specific Target Organ Toxicity (Single Exposure), Category 1 (Nervous System)H370: Causes damage to the nervous system
🌳Hazardous to the Aquatic Environment, Long-Term Hazard, Category 1H410: Very toxic to aquatic life with long lasting effects

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure to this compound. The following table summarizes the required PPE for various handling procedures.

ProcedureBody ProtectionHand ProtectionEye/Face ProtectionRespiratory Protection
Receiving/Unpacking Laboratory coatChemical-resistant gloves (Nitrile, Neoprene)Safety glasses with side shieldsNot generally required
Weighing/Solution Prep Chemical-resistant disposable gown over lab coatDouble-gloving with chemical-resistant glovesChemical splash goggles and face shieldNIOSH-approved respirator with P100 filter
Cell Culture/Assays Disposable gownChemical-resistant glovesSafety glassesNot required in a certified biological safety cabinet
Waste Disposal Chemical-resistant disposable gownHeavy-duty chemical-resistant glovesChemical splash goggles and face shieldNIOSH-approved respirator with P100 filter

Operational Plan for Handling this compound

A systematic approach is crucial for safely handling this compound from receipt to disposal.

Receiving and Storage
  • Receipt: Upon receipt, inspect the package for any signs of damage or leakage in a designated receiving area.

  • Verification: Confirm that the container is properly labeled and the SDS is accessible.

  • Storage: Store this compound in a locked, dedicated, and ventilated cabinet away from incompatible materials. The storage area should be clearly marked with appropriate hazard signs. Maintain a detailed inventory log.

Preparation of Stock Solutions
  • Designated Area: All weighing and solution preparation must be conducted in a certified chemical fume hood or a containment ventilated enclosure (CVE).

  • Decontamination: Before starting, decontaminate the work surface with an appropriate inactivating agent (e.g., 10% bleach solution followed by 70% ethanol).

  • Weighing: Use an analytical balance inside the fume hood. Handle the solid compound with dedicated spatulas.

  • Dissolving: Add the solvent to the weighed this compound in a sealed container (e.g., a conical tube with a screw cap). Mix gently to avoid aerosol generation.

  • Labeling: Clearly label all stock solutions with the compound name, concentration, solvent, date of preparation, and appropriate hazard warnings.

Use in Experimental Procedures
  • Containment: All procedures involving the handling of this compound solutions should be performed in a certified biological safety cabinet (for cell-based assays) or a chemical fume hood.

  • Spill Prevention: Use a plastic-backed absorbent liner on the work surface to contain any potential spills.

  • Pipetting: Use filtered pipette tips to prevent cross-contamination and aerosol formation. Never mouth-pipette.

Disposal Plan for this compound Waste

All this compound waste is considered hazardous and must be disposed of according to institutional and local regulations.

Waste TypeCollection ContainerDisposal Procedure
Solid Waste (Contaminated PPE, tips, tubes)Labeled, sealed, and puncture-resistant hazardous waste containerArrange for pickup by the institution's environmental health and safety (EHS) office.
Liquid Waste (Unused solutions, cell culture media)Labeled, leak-proof, and chemically compatible hazardous waste containerDo not pour down the drain. Arrange for pickup by EHS.
Sharps Waste (Needles, contaminated glassware)Labeled, puncture-proof sharps containerArrange for pickup by EHS.

Spill Response Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate: Immediately alert others in the area and evacuate the immediate vicinity of the spill.

  • Isolate: Secure the area and prevent entry. Post a "Hazardous Spill" warning sign.

  • Report: Notify your supervisor and the institutional EHS office immediately.

  • Assess: From a safe distance, assess the extent of the spill and any potential immediate hazards (e.g., fire, release of toxic gas).

  • Cleanup (if trained): Only trained personnel with appropriate PPE should perform cleanup.

    • Small Spills (<5 mL):

      • Don the appropriate PPE as outlined in the table above.

      • Cover the spill with an absorbent material from a chemical spill kit.

      • Carefully collect the absorbent material and place it in a labeled hazardous waste container.

      • Decontaminate the spill area with an inactivating agent, followed by a final rinse.

    • Large Spills (>5 mL):

      • Do not attempt to clean up the spill.

      • Wait for the EHS emergency response team.

Experimental Protocol: In Vitro Cell Viability Assay

This protocol outlines a method for assessing the cytotoxic effects of this compound on a cancer cell line (e.g., HeLa) using a resazurin-based assay.

Materials:

  • HeLa cells

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Resazurin sodium salt solution (0.15 mg/mL in PBS)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader (570 nm and 600 nm)

Procedure:

  • Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Treatment:

    • Prepare a serial dilution of the this compound stock solution in complete culture medium to achieve final concentrations ranging from 1 nM to 100 µM.

    • Include a vehicle control (DMSO) and a positive control for cell death (e.g., 10% DMSO).

    • Carefully remove the medium from the cells and add 100 µL of the this compound dilutions or controls to the respective wells.

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • Viability Assessment:

    • Add 20 µL of the resazurin solution to each well.

    • Incubate for 4 hours at 37°C.

    • Measure the absorbance at 570 nm (signal) and 600 nm (background) using a plate reader.

  • Data Analysis:

    • Subtract the 600 nm absorbance from the 570 nm absorbance for each well.

    • Normalize the data to the vehicle control (set as 100% viability).

    • Plot the cell viability against the logarithm of the this compound concentration to determine the IC₅₀ value.

Data Presentation: this compound Cytotoxicity

The following table presents hypothetical data from the cell viability assay described above.

This compound Concentration (µM)Average Cell Viability (%)Standard Deviation
0 (Vehicle)100.05.2
0.0198.24.8
0.185.16.1
152.37.3
1015.63.9
1002.11.5

Visualization: this compound Handling and Disposal Workflow

Ophioglonol_Workflow cluster_receipt Receiving and Storage cluster_handling Handling and Use cluster_disposal Waste Disposal receive Receive Shipment inspect Inspect Package receive->inspect store Store in Secure Cabinet inspect->store weigh Weigh Solid in Fume Hood store->weigh Log Out Compound prepare Prepare Stock Solution weigh->prepare experiment Use in Experiment prepare->experiment collect_solid Collect Solid Waste experiment->collect_solid collect_liquid Collect Liquid Waste experiment->collect_liquid collect_sharps Collect Sharps Waste experiment->collect_sharps dispose EHS Pickup collect_solid->dispose collect_liquid->dispose collect_sharps->dispose

Caption: Workflow for the safe handling and disposal of this compound.

×

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.